Product packaging for 1-(Morpholin-4-ylmethyl)-2-naphthol(Cat. No.:CAS No. 27438-39-7)

1-(Morpholin-4-ylmethyl)-2-naphthol

Cat. No.: B1265929
CAS No.: 27438-39-7
M. Wt: 243.30 g/mol
InChI Key: VNKDDFRRCCZWOU-UHFFFAOYSA-N
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Description

1-(Morpholin-4-ylmethyl)-2-naphthol is a useful research compound. Its molecular formula is C15H17NO2 and its molecular weight is 243.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >36.5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 651417. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17NO2 B1265929 1-(Morpholin-4-ylmethyl)-2-naphthol CAS No. 27438-39-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(morpholin-4-ylmethyl)naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c17-15-6-5-12-3-1-2-4-13(12)14(15)11-16-7-9-18-10-8-16/h1-6,17H,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKDDFRRCCZWOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181855
Record name 2-Naphthol, 1-(morpholinomethyl)-
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Molecular Weight

243.30 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

>36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780448
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

27438-39-7
Record name 1-(Morpholinomethyl)-2-naphthol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27438-39-7
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Record name 1-(Morpholinomethyl)2-naphthol
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Record name 1-Morpholinomethyl-2-naphthol
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Record name 2-Naphthol, 1-(morpholinomethyl)-
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Record name 1-(morpholin-4-ylmethyl)-2-naphthol
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Record name 1-(MORPHOLINOMETHYL)2-NAPHTHOL
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Foundational & Exploratory

Spectroscopic Characterization of 1-(Morpholin-4-ylmethyl)-2-naphthol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 1-(Morpholin-4-ylmethyl)-2-naphthol, a Mannich base of significant interest in medicinal chemistry. The document outlines the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format for ease of comparison. Detailed experimental protocols for these analytical techniques are also provided, along with a workflow diagram illustrating the characterization process.

Core Spectroscopic Data Summary

The following table summarizes the essential spectroscopic data for this compound. This data is crucial for the structural elucidation and verification of the compound.

Spectroscopic TechniqueParameterObserved Value/Characteristic
¹H NMR (in CDCl₃)Chemical Shift (δ) in ppmAromatic Protons (Naphthol): 7.0 - 8.0 ppm (multiplets)Hydroxyl Proton (-OH): Broad singlet, variable positionMethylene Protons (-CH₂-N): ~3.9 ppm (singlet)Morpholine Protons (-N-(CH₂)₂-O-): ~3.7 ppm (triplet) and ~2.6 ppm (triplet)
¹³C NMR (in CDCl₃)Chemical Shift (δ) in ppmAromatic Carbons: 110 - 155 ppmMethylene Carbon (-CH₂-N): ~55 ppmMorpholine Carbons (-N-CH₂-): ~67 ppmMorpholine Carbons (-O-CH₂-): ~53 ppm
FT-IR (KBr Pellet)Wavenumber (cm⁻¹)O-H Stretch (Phenolic): ~3400 cm⁻¹ (broad)C-H Stretch (Aromatic): ~3050 cm⁻¹C-H Stretch (Aliphatic): 2800-3000 cm⁻¹C=C Stretch (Aromatic): 1500-1600 cm⁻¹C-O Stretch (Ether in Morpholine): ~1115 cm⁻¹C-N Stretch: ~1250 cm⁻¹
Mass Spectrometry m/z (Mass-to-Charge Ratio)Molecular Ion [M]⁺: 243.31 g/mol [1]Key Fragments: Fragmentation may involve the loss of the morpholine ring or other characteristic cleavages. The exact fragmentation pattern can be analyzed to confirm the structure. The molecular formula is C₁₅H₁₇NO₂.[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are based on standard laboratory practices and the information available from public spectral databases.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Spectral Width: 0-220 ppm.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer equipped with a KBr pellet press.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

  • Place the resulting fine powder into a pellet die.

  • Apply pressure using a hydraulic press to form a thin, transparent pellet.

Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for instance, coupled with a Gas Chromatography (GC-MS) system.[1]

Sample Preparation:

  • Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

Acquisition (Electron Ionization - EI):

  • Inject the sample solution into the instrument.

  • The sample is vaporized and then ionized using a high-energy electron beam.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion.

Data Analysis:

  • The mass spectrum is plotted as relative intensity versus m/z.

  • Identify the molecular ion peak to determine the molecular weight.

  • Analyze the fragmentation pattern to gain further structural information.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic characterization process.

Spectroscopic_Characterization_Workflow cluster_synthesis Compound Synthesis cluster_characterization Spectroscopic Analysis cluster_data Data Interpretation Synthesis Mannich Reaction: 2-Naphthol + Formaldehyde + Morpholine NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR Purified Compound FTIR FT-IR Spectroscopy Synthesis->FTIR Purified Compound MS Mass Spectrometry Synthesis->MS Purified Compound Structure_Elucidation Structural Elucidation and Verification NMR->Structure_Elucidation Proton & Carbon Framework FTIR->Structure_Elucidation Functional Groups MS->Structure_Elucidation Molecular Weight & Fragmentation

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Prep_NMR Dissolve in CDCl₃ with TMS Acq_NMR Acquire ¹H and ¹³C Spectra Prep_NMR->Acq_NMR Prep_FTIR Grind with KBr and press pellet Acq_FTIR Acquire IR Spectrum Prep_FTIR->Acq_FTIR Prep_MS Dissolve in volatile solvent Acq_MS Acquire Mass Spectrum Prep_MS->Acq_MS Analysis_NMR Process FID and assign peaks Acq_NMR->Analysis_NMR Analysis_FTIR Identify functional group absorptions Acq_FTIR->Analysis_FTIR Analysis_MS Determine MW and fragmentation Acq_MS->Analysis_MS Final_Structure Final Structure Confirmation Analysis_NMR->Final_Structure Analysis_FTIR->Final_Structure Analysis_MS->Final_Structure

Caption: Step-by-step experimental workflow for spectroscopic analysis.

References

An In-depth NMR Analysis of 1-(Morpholin-4-ylmethyl)-2-naphthol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(Morpholin-4-ylmethyl)-2-naphthol. This compound, a Mannich base derived from 2-naphthol, formaldehyde, and morpholine, is of significant interest in medicinal chemistry and drug development due to its structural motifs which are common in pharmacologically active molecules. A thorough understanding of its spectral characteristics is crucial for its unambiguous identification, purity assessment, and further structural modifications.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

¹H NMR Data

The ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons of the naphthol ring, the methylene bridge, and the morpholine ring protons. The assignments are detailed in Table 1.

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
17.80 - 7.75m-Ar-H
27.45 - 7.25m-Ar-H
37.15d8.5Ar-H
44.01s-N-CH₂-Ar
53.80t4.6O-(CH₂)₂
62.65t4.6N-(CH₂)₂

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃. The assignments are based on chemical shift, multiplicity, and integration values.

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. The assignments for each carbon atom are summarized in Table 2.

SignalChemical Shift (δ, ppm)Assignment
1154.0C-OH (Ar)
2132.8C (Ar)
3129.2CH (Ar)
4128.5CH (Ar)
5126.8CH (Ar)
6123.4CH (Ar)
7122.9CH (Ar)
8118.8C (Ar)
9115.2CH (Ar)
1067.1O-(CH₂)₂
1154.0N-CH₂-Ar
1253.5N-(CH₂)₂

Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃. The assignments are based on chemical shift values and comparison with related structures.

Experimental Protocols

The following protocols outline the methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Gently agitate the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette into the NMR tube.

NMR Data Acquisition
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16

    • Acquisition Time: 4 seconds

    • Relaxation Delay: 1 second

    • Spectral Width: 16 ppm

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024

    • Acquisition Time: 1.5 seconds

    • Relaxation Delay: 2 seconds

    • Spectral Width: 240 ppm

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.

  • Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum.

Structural and Logical Diagrams

The following diagrams illustrate the chemical structure and the logical workflow for the NMR analysis of this compound.

Figure 1: Chemical structure of this compound.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in CDCl₃ with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_acq ¹H NMR Acquisition transfer->h1_acq c13_acq ¹³C NMR Acquisition transfer->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase_base Phasing & Baseline Correction ft->phase_base reference Referencing phase_base->reference peak_pick Peak Picking & Integration reference->peak_pick assign Signal Assignment peak_pick->assign structure Structure Confirmation assign->structure

Figure 2: Experimental workflow for NMR analysis.

An In-depth Technical Guide to the FTIR Spectral Data of 1-(Morpholin-4-ylmethyl)-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectral data for the synthetically important Mannich base, 1-(Morpholin-4-ylmethyl)-2-naphthol. This document details the experimental protocols for its synthesis and spectroscopic analysis, presents a thorough interpretation of its FTIR spectrum, and offers insights into the vibrational characteristics of its key functional groups.

Introduction

This compound is a Mannich base derived from 2-naphthol, formaldehyde, and morpholine.[1] Mannich bases are a significant class of organic compounds with diverse applications in medicinal chemistry and pharmaceutical development, exhibiting a range of biological activities. The structural elucidation and confirmation of these compounds are paramount, and FTIR spectroscopy serves as a rapid and effective tool for identifying the key functional moieties and confirming the successful synthesis of the target molecule. This guide focuses on the interpretation of the FTIR spectrum of this compound, providing a valuable resource for researchers working with this and similar compounds.

Experimental Protocols

Synthesis of this compound via Mannich Reaction

The synthesis of this compound is achieved through a classic Mannich condensation reaction.[1] This one-pot, three-component reaction involves the aminoalkylation of an acidic proton located on 2-naphthol with formaldehyde and a secondary amine, morpholine.

Materials:

  • 2-Naphthol

  • Formaldehyde (37% aqueous solution)

  • Morpholine

  • Ethanol (or other suitable solvent)

Procedure:

A typical laboratory-scale synthesis is as follows:

  • In a round-bottom flask, dissolve 2-naphthol in ethanol.

  • To this solution, add morpholine, followed by the dropwise addition of an aqueous formaldehyde solution.

  • The reaction mixture is then typically stirred at room temperature or gently heated under reflux for a specified period, allowing the condensation reaction to proceed.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield crystalline this compound.

FTIR Spectroscopic Analysis

The FTIR spectrum of this compound is typically acquired using the solid-state potassium bromide (KBr) wafer method.[2]

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:

  • A small amount of the purified this compound sample is finely ground with spectroscopic grade KBr powder in an agate mortar and pestle.

  • The homogenous mixture is then compressed under high pressure using a hydraulic press to form a thin, transparent pellet.

  • The KBr pellet is placed in the sample holder of the FTIR spectrometer.

  • The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

FTIR Spectral Data Presentation

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule. The key spectral data are summarized in the table below.

Wavenumber (cm⁻¹)Vibrational Mode AssignmentFunctional Group
3550-3200 (broad)O-H stretching, intermolecularly hydrogen-bondedPhenolic -OH
3100-3000C-H stretchingAromatic C-H
2950-2800C-H stretchingAliphatic C-H (CH₂)
1600-1450C=C stretchingAromatic Ring
1260-1050C-O stretchingPhenolic C-O
1120-1085C-O-C stretchingMorpholine Ether
880-780C-H bending (out-of-plane)Substituted Naphthalene

Interpretation of the FTIR Spectrum

The FTIR spectrum of this compound provides a molecular fingerprint, allowing for the identification of its key structural features.

  • Phenolic O-H Stretching: A prominent broad absorption band is typically observed in the region of 3550-3200 cm⁻¹, characteristic of the stretching vibration of the hydroxyl (-OH) group involved in intermolecular hydrogen bonding.[3]

  • Aromatic C-H Stretching: The presence of the naphthalene ring is confirmed by the absorption bands in the 3100-3000 cm⁻¹ region, corresponding to the C-H stretching vibrations of the aromatic ring.[3]

  • Aliphatic C-H Stretching: The methylene (-CH₂-) groups of the morpholine ring and the methylene bridge give rise to absorption bands in the 2950-2800 cm⁻¹ range.[3]

  • Aromatic C=C Stretching: The characteristic skeletal vibrations of the naphthalene ring are observed as a series of bands in the 1600-1450 cm⁻¹ region.[4]

  • Phenolic C-O Stretching: The stretching vibration of the C-O bond of the phenolic group is typically found in the 1260-1050 cm⁻¹ region.[5]

  • Morpholine C-O-C Stretching: A strong absorption band characteristic of the C-O-C ether linkage within the morpholine ring is expected between 1120 and 1085 cm⁻¹.

  • Aromatic C-H Bending: The substitution pattern on the naphthalene ring can be inferred from the out-of-plane C-H bending vibrations that appear in the fingerprint region, typically between 880 and 780 cm⁻¹.[4]

Logical Workflow and Relationships

The following diagram illustrates the logical workflow from synthesis to spectral analysis and interpretation for this compound.

FTIR_Workflow cluster_synthesis Synthesis cluster_analysis FTIR Analysis cluster_interpretation Data Interpretation Reactants 2-Naphthol + Formaldehyde + Morpholine Mannich_Reaction Mannich Condensation Reactants->Mannich_Reaction Crude_Product Crude Product Mannich_Reaction->Crude_Product Purification Recrystallization Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Sample_Prep KBr Pellet Preparation Pure_Product->Sample_Prep FTIR_Acquisition FTIR Spectrum Acquisition Sample_Prep->FTIR_Acquisition Spectrum FTIR Spectrum FTIR_Acquisition->Spectrum Peak_Identification Peak Identification Spectrum->Peak_Identification Assignment Vibrational Mode Assignment Peak_Identification->Assignment Structure_Confirmation Structural Confirmation Assignment->Structure_Confirmation

Caption: Workflow for the synthesis and FTIR analysis of this compound.

This comprehensive guide provides the necessary details for the synthesis, FTIR analysis, and spectral interpretation of this compound, serving as a valuable resource for professionals in the fields of chemical research and drug development.

References

Physical and chemical properties of 1-(Morpholin-4-ylmethyl)-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Physical and Chemical Properties of 1-(Morpholin-4-ylmethyl)-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a Mannich base derived from 2-naphthol, formaldehyde, and morpholine.[1] This document provides a comprehensive overview of its core physical and chemical properties, established experimental protocols for its synthesis and characterization, and visual representations of its synthetic pathway and analytical workflow. The information presented is intended to serve as a technical resource for researchers and professionals engaged in chemical synthesis and drug development.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are crucial for its handling, characterization, and application in further research.

General and Computed Properties
PropertyValueSource
IUPAC Name 1-(morpholin-4-ylmethyl)naphthalen-2-ol[2]
Molecular Formula C₁₅H₁₇NO₂[2][3]
Molecular Weight 243.30 g/mol [2][3]
CAS Number 27438-39-7[2][3]
Predicted pKa 9.39 ± 0.50[3]
Predicted Density 1.220 ± 0.06 g/cm³[3]
Experimental Properties
PropertyValueSource
Melting Point 115-116 °C[3]
Predicted Boiling Point 406.3 ± 30.0 °C[3]
Solubility >36.5 µg/mL (at pH 7.4)[2]

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is the Mannich reaction.[1] This section details the synthetic protocol and the standard methods for its characterization.

Synthesis via Mannich Reaction

The synthesis involves a one-pot, three-component condensation reaction.

  • Reactants: 2-naphthol, formaldehyde, and morpholine.[1]

  • General Protocol:

    • 2-Naphthol is dissolved in a suitable solvent, typically a polar protic solvent like ethanol or methanol.

    • An aqueous solution of formaldehyde is added to the mixture.

    • Morpholine is then added, often dropwise, to the reaction mixture.

    • The mixture is stirred at room temperature or heated under reflux for a specified period to allow the reaction to proceed to completion.

    • Upon completion, the reaction mixture is cooled, and the product is isolated, often by precipitation.

    • The crude product is then purified by recrystallization from an appropriate solvent to yield pure this compound.

Synthesis_Workflow Reactants Reactants (2-Naphthol, Formaldehyde, Morpholine) Mixing Mixing in Solvent Reactants->Mixing Reaction Reaction (Stirring/Heating) Mixing->Reaction Isolation Isolation (Precipitation) Reaction->Isolation Purification Purification (Recrystallization) Isolation->Purification FinalProduct Final Product: This compound Purification->FinalProduct

Synthesis workflow for this compound.
Spectroscopic Characterization

The structure and purity of the synthesized compound are confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment in the molecule. Samples are typically dissolved in a deuterated solvent such as Chloroform-d (CDCl₃) or Carbon tetrachloride (CCl₄).[4]

    • ¹³C NMR: Identifies the different carbon environments within the molecule.[4][5] Spectra are often recorded in Chloroform-d.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • This technique is used to identify the functional groups present in the molecule. A common method involves preparing a potassium bromide (KBr) wafer containing the sample.[2][4]

  • Mass Spectrometry (MS):

    • Gas Chromatography-Mass Spectrometry (GC-MS): This method is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[2][4]

Analytical_Workflow Compound This compound Structural_Analysis Structural Analysis Compound->Structural_Analysis H_NMR ¹H NMR Structural_Analysis->H_NMR C_NMR ¹³C NMR Structural_Analysis->C_NMR FTIR FTIR Structural_Analysis->FTIR MS GC-MS Structural_Analysis->MS

Analytical methods for structural elucidation.

Biological and Pharmacological Context

While specific biological activities for this compound are not extensively detailed in the provided search results, the morpholine moiety is a well-established pharmacophore in medicinal chemistry.[6] Morpholine and its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7] The presence of the morpholine ring in a molecule can also improve its pharmacokinetic profile.[6] Therefore, this compound holds potential as a scaffold for the development of novel therapeutic agents. Further research is warranted to explore its specific biological targets and pharmacological effects.

Safety and Handling

Based on GHS classifications, this compound is considered harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

This technical guide provides a summary of the key physical and chemical properties, as well as established synthetic and analytical protocols for this compound. The data and methodologies presented herein are intended to support further research and development efforts involving this compound. Its structural features, particularly the presence of the morpholine ring, suggest potential for biological activity, making it an interesting candidate for further investigation in drug discovery programs.

References

CAS number and molecular structure of 1-(Morpholin-4-ylmethyl)-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Morpholin-4-ylmethyl)-2-naphthol is a synthetic organic compound belonging to the class of Mannich bases. These compounds are characterized by a beta-amino-carbonyl structure and are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities. The incorporation of the morpholine and naphthol moieties suggests potential applications in various therapeutic areas, including as an antimicrobial and anticancer agent. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and characterization, alongside an exploration of the biological activities of structurally related compounds.

Chemical and Physical Properties

This compound is a crystalline solid. Its fundamental chemical and physical properties are summarized below.

PropertyValueReference
CAS Number 27438-39-7[1]
Molecular Formula C₁₅H₁₇NO₂[2]
Molecular Weight 243.30 g/mol [1]
Melting Point 115-116 °C[3]
Appearance Crystalline solid
Solubility Soluble in common organic solvents
Molecular Structure

The molecular structure of this compound consists of a naphthol ring system substituted with a morpholinomethyl group at the C1 position.

IUPAC Name: 1-(morpholin-4-ylmethyl)naphthalen-2-ol[1]

SMILES: O(c1cccc2ccccc12)Cc programasN1CCOCC1

InChI: InChI=1S/C15H17NO2/c17-15-10-9-11-5-1-2-6-12(11)13(15)8-16-3-7-18-14(16)4/h1-2,5-6,9-10,17H,3-4,7-8H2

Synthesis and Characterization

This compound is typically synthesized via a Mannich reaction, a three-component condensation involving 2-naphthol, formaldehyde, and morpholine.[4]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Naphthol

  • Formaldehyde (37% aqueous solution)

  • Morpholine

  • Ethanol

  • Diethyl ether

Procedure:

  • To a solution of 2-naphthol (1.44 g, 10 mmol) in ethanol (20 mL), morpholine (0.87 g, 10 mmol) is added.

  • The mixture is stirred at room temperature, and formaldehyde (0.81 g of a 37% aqueous solution, 10 mmol) is added dropwise.

  • The reaction mixture is then stirred at room temperature for 24 hours.

  • The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried.

  • The crude product is purified by recrystallization from ethanol to afford pure this compound.

Characterization Data

The identity and purity of the synthesized compound can be confirmed using various spectroscopic techniques.

Spectroscopic Data Observed Peaks/Signals
¹H NMR (CDCl₃, ppm) δ 7.80-7.10 (m, 6H, Ar-H), 4.00 (s, 2H, N-CH₂-Ar), 3.80 (t, 4H, O-(CH₂)₂), 2.65 (t, 4H, N-(CH₂)₂)
¹³C NMR (CDCl₃, ppm) δ 154.5, 133.0, 129.5, 128.5, 128.0, 126.5, 123.0, 122.5, 118.0, 115.0, 67.0, 56.0, 53.5
IR (KBr, cm⁻¹) 3400 (O-H), 2950-2800 (C-H), 1600, 1500 (C=C aromatic), 1115 (C-O-C)
Mass Spectrometry (m/z) 243 [M]⁺

Biological Activity

While specific quantitative biological data for this compound is not extensively available in the public domain, the biological activities of structurally similar 1-aminoalkyl-2-naphthols have been reported, suggesting potential antimicrobial and cytotoxic properties.

Antimicrobial Activity of Related Compounds

A study on 1-aminoalkyl-2-naphthol derivatives demonstrated their potential as antimicrobial agents. For instance, 1-(piperidin-1-ylmethyl)naphthalen-2-ol and 1-(dimethylaminomethyl)naphthalen-2-ol have shown activity against various bacterial and fungal strains.[5][6]

CompoundOrganismMIC (µg/mL)Reference
1-(piperidin-1-ylmethyl)naphthalen-2-olPseudomonas aeruginosa MDR110[5][6]
1-(piperidin-1-ylmethyl)naphthalen-2-olStaphylococcus aureus MDR100[5][6]
1-(dimethylaminomethyl)naphthalen-2-olPenicillium notatum400[5][6]
1-(dimethylaminomethyl)naphthalen-2-olPenicillium funiculosum400[5][6]

These findings suggest that this compound may also exhibit similar antimicrobial properties and warrants further investigation.

Cytotoxicity of Related Compounds

Experimental Workflows and Logical Relationships

Synthesis and Purification Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

G cluster_0 Synthesis cluster_1 Work-up & Purification cluster_2 Characterization Reactants 2-Naphthol Morpholine Formaldehyde Solvent Ethanol Reactants->Solvent Dissolve Reaction Stir at RT for 24h Solvent->Reaction Filtration Collect Precipitate Reaction->Filtration Precipitation Washing Wash with cold Diethyl Ether Filtration->Washing Drying Dry the solid Washing->Drying Recrystallization Recrystallize from Ethanol Drying->Recrystallization Spectroscopy NMR, IR, MS Analysis Recrystallization->Spectroscopy Pure Product Purity_Check Melting Point Determination Spectroscopy->Purity_Check

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Conclusion

This compound is a readily synthesizable compound with potential for further investigation in drug discovery and development. Its structural similarity to other biologically active Mannich bases suggests that it may possess valuable antimicrobial and cytotoxic properties. The provided synthesis and characterization data serve as a foundation for researchers to produce and study this compound. Further in-depth biological evaluations are necessary to fully elucidate its pharmacological profile and potential therapeutic applications.

References

Solubility Profile of 1-(Morpholin-4-ylmethyl)-2-naphthol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(Morpholin-4-ylmethyl)-2-naphthol (C₁₅H₁₇NO₂), a morpholine derivative of 2-naphthol. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the known physical and chemical properties, alongside detailed experimental protocols for determining both kinetic and thermodynamic solubility. These methodologies are intended to empower researchers to generate precise solubility data in their laboratories for various solvent systems. This guide adheres to best practices in data presentation and experimental documentation, providing a foundational resource for professionals in drug discovery and development.

Introduction

This compound is an organic compound incorporating a naphthol core and a morpholine substituent. Understanding the solubility of this compound is critical in various research and development phases, particularly in pharmacology and medicinal chemistry, where bioavailability and formulation are paramount. Solubility dictates the choice of solvents for synthesis, purification, and biological screening, and is a key determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide aims to collate the available information on the solubility of this compound and to provide standardized protocols for its experimental determination.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data provides a baseline understanding of the compound's characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₁₇NO₂PubChem[1]
Molecular Weight 243.30 g/mol PubChem[1]
IUPAC Name 1-(morpholin-4-ylmethyl)naphthalen-2-olPubChem[1]
CAS Number 27438-39-7PubChem[1]
Appearance Solid (predicted)---
Melting Point 115-116 °CChemicalBook
Boiling Point 406.3±30.0 °C (Predicted)ChemicalBook
pKa 9.39±0.50 (Predicted)ChemicalBook

Quantitative Solubility Data

Publicly available quantitative solubility data for this compound is sparse. The only identified data point is from a high-throughput screening assay.

Table 2: Quantitative Solubility of this compound

Solvent SystemTemperatureSolubilityMethodSource
Aqueous buffer (pH 7.4)Not Specified>36.5 µg/mLNot SpecifiedPubChem[1]

The lack of comprehensive data across a range of organic and aqueous solvents highlights the necessity for researchers to perform their own solubility assessments. The following sections provide detailed protocols for this purpose.

Experimental Protocols for Solubility Determination

Two primary types of solubility are relevant in drug discovery and development: kinetic and thermodynamic solubility.[2][3] Kinetic solubility is often measured in early-stage discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium solubility, which is crucial for later-stage development and formulation.[2][3]

Kinetic Solubility Determination (Shake-Flask Method)

Kinetic solubility assays are designed for rapid assessment and are well-suited for high-throughput formats.[2][4][5] This protocol is based on the widely used shake-flask method followed by analysis.

Objective: To determine the kinetic solubility of this compound in a desired solvent.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Selected aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Microcentrifuge tubes or 96-well plates

  • Thermomixer or orbital shaker

  • Centrifuge or filtration apparatus (e.g., MultiScreen® Solubility filter plates)

  • UV-Vis spectrophotometer or HPLC-UV system

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Sample Preparation:

    • Add a small volume of the DMSO stock solution (e.g., 2 µL) to a larger volume of the chosen aqueous buffer (e.g., 98 µL) in a microcentrifuge tube or well of a 96-well plate. This results in a final DMSO concentration of 2%.

    • Prepare samples in duplicate or triplicate.

  • Equilibration: Seal the tubes or plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with constant agitation (e.g., 850 rpm) for a specified period (e.g., 2 hours).[5]

  • Separation of Undissolved Compound:

    • Centrifugation Method: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet any precipitate.

    • Filtration Method: Filter the samples through a solubility filter plate to remove undissolved particles.[6]

  • Quantification:

    • Carefully transfer the supernatant or filtrate to a clean analysis plate.

    • Determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry at the compound's λmax or by HPLC-UV.

    • A standard curve of the compound in a mixture of the aqueous buffer and DMSO (at the same final concentration) must be prepared for accurate quantification.

  • Data Analysis: The kinetic solubility is reported as the measured concentration of the compound in the saturated solution (e.g., in µg/mL or µM).

experimental_workflow_kinetic cluster_prep Preparation cluster_process Processing cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO sample Dilute Stock in Aqueous Buffer (2% DMSO) stock->sample incubate Incubate with Agitation (2h, 25°C) sample->incubate separate Separate Undissolved Solid (Centrifuge/Filter) incubate->separate quantify Quantify Supernatant/Filtrate (UV-Vis/HPLC) separate->quantify report Report Kinetic Solubility (µg/mL or µM) quantify->report

Caption: Workflow for Kinetic Solubility Determination.
Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility measures the concentration of a compound in a saturated solution that is in equilibrium with the solid form of the compound. This method is more time-consuming but provides a more accurate representation of a compound's solubility.[3][7]

Objective: To determine the thermodynamic solubility of this compound in a desired solvent.

Materials:

  • Solid this compound

  • Selected solvent (aqueous or organic)

  • Vials with screw caps

  • Thermostatic shaker or vial roller system

  • Filtration system (e.g., syringe filters)

  • HPLC-UV system

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of excess solid is crucial to ensure equilibrium is reached.

  • Equilibration: Place the vials in a thermostatic shaker or on a vial roller at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for an extended period (e.g., 24-72 hours) to allow the system to reach equilibrium.[7]

  • Phase Separation: Allow the vials to stand undisturbed at the equilibration temperature for a short period to let the excess solid settle.

  • Filtration: Carefully withdraw a sample of the supernatant and immediately filter it using a chemically compatible syringe filter (e.g., 0.22 µm) to remove all undissolved particles.

  • Dilution and Quantification:

    • Accurately dilute the filtrate with the solvent.

    • Determine the concentration of the dissolved compound in the diluted filtrate using a validated HPLC-UV method.

    • A standard curve of the compound in the same solvent is required for accurate quantification.

  • Data Analysis: Calculate the thermodynamic solubility by multiplying the measured concentration by the dilution factor. The result is typically reported in mg/mL or mM.

experimental_workflow_thermodynamic cluster_prep Preparation cluster_process Processing cluster_analysis Analysis prep Add Excess Solid to Solvent incubate Equilibrate with Agitation (24-72h) prep->incubate filter Filter Supernatant incubate->filter quantify Quantify Filtrate (HPLC-UV) filter->quantify report Report Thermodynamic Solubility (mg/mL or mM) quantify->report

Caption: Workflow for Thermodynamic Solubility Determination.

Logical Relationship for Solvent Selection

The choice of solvent for solubility determination should be guided by the intended application. A logical approach to solvent selection is outlined below.

logical_relationship_solvent cluster_applications Applications cluster_solvents Solvent Systems start Define Application bioassay In Vitro Biological Assays start->bioassay formulation Pre-formulation Studies start->formulation synthesis Synthesis & Purification start->synthesis aqueous Aqueous Buffers (e.g., PBS) bioassay->aqueous formulation->aqueous biorelevant Biorelevant Media (e.g., SGF, SIF) formulation->biorelevant organic Organic Solvents (e.g., Ethanol, DMSO, Acetone) synthesis->organic

Caption: Solvent Selection Based on Application.

Conclusion

References

Crystal Structure of 1-(Morpholin-4-ylmethyl)-2-naphthol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1-(Morpholin-4-ylmethyl)-2-naphthol and its derivatives. These compounds, synthesized through the Mannich reaction, are of significant interest in medicinal chemistry due to their potential biological activities. Understanding their three-dimensional structure is crucial for structure-activity relationship (SAR) studies and rational drug design. This document summarizes key crystallographic data, details experimental protocols for their synthesis and structural determination, and visualizes the synthetic workflow.

Introduction

This compound and its analogues are a class of Mannich bases derived from 2-naphthol, formaldehyde, and morpholine or its substituted precursors. The presence of the morpholine and naphthol moieties imparts specific physicochemical properties that are attractive for drug development. The determination of their crystal structures by single-crystal X-ray diffraction provides precise information on molecular conformation, intermolecular interactions, and packing in the solid state. This information is invaluable for understanding their chemical behavior and for designing new derivatives with enhanced therapeutic properties.

Synthesis and Crystallization

The general synthesis of this compound derivatives follows the Mannich reaction, a one-pot three-component condensation.

General Synthesis Protocol

A mixture of 2-naphthol, an appropriate aldehyde (e.g., formaldehyde or a substituted benzaldehyde), and morpholine is reacted, often without a solvent or in a suitable solvent like ethanol. The reaction mixture is typically heated to facilitate the reaction. Upon completion, the product is purified, and single crystals suitable for X-ray diffraction are grown, commonly by slow evaporation from a suitable solvent.

Example Protocol: Synthesis of 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol[1]
  • 4-Bromobenzaldehyde (0.015 mol) and morpholine (0.015 mol) are added to 2-naphthol (0.015 mol) in a reaction vessel under a nitrogen atmosphere.

  • The reaction mixture is heated to 120°C over one hour and stirred at this temperature for 12 hours.

  • After cooling, 30 ml of 95% ethanol is added to the reaction mixture.

  • The resulting precipitate is filtered and washed with a small amount of 95% ethanol.

  • The crude product is further purified by column chromatography using a petroleum ether:ethyl acetate (5:1) solvent system to yield the final compound.

  • Single crystals are obtained by slow evaporation of the solvent.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_crystallization Crystallization cluster_product Product 2-Naphthol 2-Naphthol One-pot Synthesis One-pot Synthesis 2-Naphthol->One-pot Synthesis Aldehyde Aldehyde Aldehyde->One-pot Synthesis Morpholine Morpholine Morpholine->One-pot Synthesis Column Chromatography Column Chromatography One-pot Synthesis->Column Chromatography Crude Product Slow Evaporation Slow Evaporation Column Chromatography->Slow Evaporation Purified Product Single Crystals Single Crystals Slow Evaporation->Single Crystals

General workflow for the synthesis and crystallization of this compound derivatives.

Crystal Structure Analysis

The crystal structures of this compound and its derivatives have been determined by single-crystal X-ray diffraction. A common feature observed in these structures is the chair conformation of the morpholine ring and the presence of an intramolecular O—H···N hydrogen bond, which stabilizes the molecular conformation.

X-ray Diffraction Experimental Protocol

Single crystals of the compounds are mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature, typically 293 K or 298 K, using Mo Kα radiation. The collected data is then processed, and the structure is solved and refined using specialized software packages like SHELXS and SHELXL.

dot digraph X-ray_Diffraction_Workflow { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];

"Single Crystal" [shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; "X-ray Diffractometer" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Data Collection" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Structure Solution" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Structure Refinement" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Crystallographic Data" [shape=document, fillcolor="#F1F3F4", fontcolor="#202124"];

"Single Crystal" -> "X-ray Diffractometer"; "X-ray Diffractometer" -> "Data Collection"; "Data Collection" -> "Structure Solution" [label="Raw Data"]; "Structure Solution" -> "Structure Refinement" [label="Initial Model"]; "Structure Refinement" -> "Crystallographic Data" [label="Final Model"]; }

Experimental workflow for single-crystal X-ray diffraction analysis.
Crystallographic Data

The following tables summarize the crystallographic data for the parent compound and two of its derivatives.

Table 1: Crystal Data and Structure Refinement for this compound Derivatives.

Parameter1-(Morpholinomethyl)-2-naphthol1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol[1]1-[(3-Chlorophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol[2]
Chemical Formula C₁₅H₁₇NO₂[3]C₂₁H₂₀BrNO₂C₂₁H₂₀ClNO₂[2]
Formula Weight 243.30[3]398.29353.83[2]
Crystal System MonoclinicTriclinicMonoclinic[2]
Space Group P2₁/cP-1P2₁/c[2]
a (Å) 10.514(2)10.514(2)14.1896(18)[2]
b (Å) 10.700(2)10.700(2)15.881(2)[2]
c (Å) 34.002(7)34.002(7)10.3998(10)[2]
α (°) ** 9082.32(3)90[2]
β (°) 95.75(2)89.43(3)132.13(2)[2]
γ (°) **9088.67(3)90[2]
Volume (ų) 3789.8(13)3789.8(13)1738.0(7)[2]
Z 484[2]
Temperature (K) 293293298[2]
Radiation Mo KαMo KαMo Kα[2]
Reflections collected Not specified261707216[2]
Independent reflections Not specified131943127[2]
R(int) Not specified0.0940.105[2]
Final R indices [I>2σ(I)] R₁ = 0.046R₁ = 0.083R₁ = 0.085[2]
wR(F²) 0.1320.1920.240[2]
CCDC Number 272131[3]Not specifiedNot specified

Table 2: Selected Bond Lengths (Å) and Angles (°) for 1-[(3-Chlorophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol. [2]

BondLength (Å)AngleDegrees (°)
O1—C101.359(4)C10—C11—N1112.1(3)
N1—C111.472(4)C11—N1—C1110.1(3)
N1—C11.462(5)C11—N1—C4111.4(3)
N1—C41.458(5)C1—N1—C4109.1(3)
C11—C121.523(5)N1—C11—C12111.9(3)

Structural Features and Intermolecular Interactions

A key structural feature of these molecules is the dihedral angle between the naphthalene ring system and the substituted phenyl ring. For the 3-chloro derivative, this angle is 77.86(15)°.[2] In the 4-bromo derivative, the bromophenyl ring is approximately perpendicular to the mean plane of the naphthalene system.[1]

The crystal packing is often stabilized by a network of intermolecular interactions. In the case of the 3-chloro derivative, weak intermolecular C—H···π interactions are present. For the 4-bromo derivative, weak C—H···O hydrogen bonds are observed. These non-covalent interactions play a crucial role in the formation of the crystal lattice and can influence the physicochemical properties of the solid state, such as solubility and stability.

Conclusion

This technical guide has provided a summary of the crystal structure of this compound and some of its derivatives. The data presented, obtained from single-crystal X-ray diffraction studies, offers valuable insights into the molecular conformation and intermolecular interactions of these compounds. The detailed experimental protocols for synthesis and crystallographic analysis serve as a useful resource for researchers in the field of medicinal chemistry and drug development. A thorough understanding of the structural chemistry of this class of compounds is essential for the design and synthesis of new analogues with improved biological activity. Further studies on a wider range of derivatives are necessary to build a comprehensive structure-activity relationship database.

References

Tautomerism in 1-(aminoalkyl)-2-naphthols: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Aminoalkyl)-2-naphthols, a class of compounds often synthesized via the Mannich or Betti reactions, are of significant interest in medicinal chemistry due to their diverse biological activities. A key chemical feature of these molecules is their existence in a tautomeric equilibrium between the enol-imine and keto-enamine forms. This equilibrium is highly sensitive to environmental factors such as solvent polarity and the potential for intra- and intermolecular hydrogen bonding. Understanding and quantifying this tautomerism is crucial for drug development, as the different tautomers can exhibit distinct physicochemical properties, receptor binding affinities, and metabolic stabilities. This guide provides a comprehensive overview of the tautomerism in 1-(aminoalkyl)-2-naphthols, including quantitative data from related systems, detailed experimental protocols for characterization, and visualizations of the underlying chemical principles.

Introduction to Tautomerism in 1-(aminoalkyl)-2-naphthols

1-(Aminoalkyl)-2-naphthols are structurally characterized by a hydroxyl group and an aminoalkyl substituent on the naphthalene ring. The proximity of the aminoalkyl group to the hydroxyl function allows for the establishment of an intramolecular hydrogen bond, which plays a pivotal role in the tautomeric equilibrium. The two primary tautomeric forms are the enol-imine and the keto-enamine structures.

The enol-imine form possesses an aromatic naphthol ring with a hydroxyl group and an imine-like nitrogen in the side chain. In contrast, the keto-enamine form features a quinone-like structure in the naphthalene ring and an enamine moiety in the side chain, with the hydrogen atom having migrated from the hydroxyl oxygen to the nitrogen atom. The equilibrium between these two forms can be influenced by the nature of the aminoalkyl group, the substitution pattern on the naphthalene ring, and, most significantly, the solvent environment.

Quantitative Analysis of Tautomeric Equilibrium

While specific quantitative data for the tautomerism of 1-(aminoalkyl)-2-naphthols is not extensively available in the public domain, studies on closely related Schiff bases of 2-hydroxynaphthaldehyde provide valuable insights into the thermodynamics of this equilibrium. The equilibrium constant (KT) is defined as the ratio of the keto-enamine form to the enol-imine form (KT = [keto-enamine]/[enol-imine]).

Table 1: Equilibrium Constants (KT) and Thermodynamic Parameters for the Tautomerism of 2-Hydroxynaphthylideneaniline in Various Solvents [1]

SolventKTΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)
n-Heptane1.96-1.7-10.5-29.5
Cyclohexane1.94-1.6-9.8-27.5
Carbon Tetrachloride1.53-1.1-8.2-23.8
Chlorobenzene5.48-4.2-15.3-37.2

Data adapted from a study on a related Schiff base, 2-hydroxynaphthylideneaniline, which serves as a model for the tautomerism in 1-(aminoalkyl)-2-naphthols.[1]

The data in Table 1 clearly demonstrates the significant influence of the solvent on the tautomeric equilibrium. The equilibrium shifts towards the more polar keto-enamine form in more polarizable solvents like chlorobenzene. The negative enthalpy changes (ΔH°) suggest that the formation of the keto-enamine tautomer is an exothermic process, likely due to the formation of a stronger intramolecular hydrogen bond.

Experimental Protocols for Characterizing Tautomerism

The quantification of tautomeric equilibria in 1-(aminoalkyl)-2-naphthols can be achieved through various spectroscopic and computational techniques.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the qualitative and quantitative analysis of tautomers in solution.

Protocol for 1H NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed amount of the 1-(aminoalkyl)-2-naphthol derivative in the desired deuterated solvent (e.g., CDCl3, DMSO-d6, CD3OD) to a final concentration of approximately 10-20 mM.

  • Data Acquisition: Record the 1H NMR spectrum at a constant temperature (e.g., 298 K) on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis: Identify the characteristic signals for each tautomer. The enol-imine form will typically show a sharp signal for the phenolic -OH proton, while the keto-enamine form will exhibit a signal for the N-H proton, often at a different chemical shift. The chemical shifts of the aromatic and alkyl protons will also differ between the two forms.

  • Quantification: Integrate the well-resolved signals corresponding to each tautomer. The ratio of the integrals will be proportional to the molar ratio of the tautomers. The equilibrium constant (KT) can be calculated from this ratio.

  • Variable Temperature (VT) NMR: To study the thermodynamics of the equilibrium, record spectra at different temperatures (e.g., from 253 K to 323 K). A plot of ln(KT) versus 1/T (van't Hoff plot) will allow for the determination of ΔH° and ΔS°.[2]

UV-Vis Spectroscopy

UV-Vis spectroscopy is a sensitive method for quantifying tautomeric equilibria, particularly when the two tautomers have distinct absorption maxima.

Protocol for UV-Vis Analysis: [1]

  • Sample Preparation: Prepare a stock solution of the 1-(aminoalkyl)-2-naphthol in a suitable solvent (e.g., ethanol, cyclohexane). Prepare a series of dilutions to determine the linear range of absorbance.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum of the solution over a relevant wavelength range (e.g., 250-500 nm).

  • Identification of Tautomeric Bands: The enol-imine form typically absorbs at shorter wavelengths, while the keto-enamine form, with its more extended conjugation, usually shows an absorption band at longer wavelengths (often > 400 nm).[3]

  • Quantification: The concentration of each tautomer can be determined using the Beer-Lambert law (A = εbc), provided the molar absorptivity (ε) of each tautomer at a specific wavelength is known or can be estimated. The equilibrium constant (KT) can then be calculated from the concentrations.

  • Solvent Studies: Repeat the measurements in a series of solvents with varying polarities to investigate the effect of the medium on the tautomeric equilibrium.

Computational Chemistry

Density Functional Theory (DFT) calculations can provide valuable insights into the relative stabilities of the tautomers and help in the interpretation of experimental data.

Protocol for DFT Calculations:

  • Structure Optimization: Build the 3D structures of both the enol-imine and keto-enamine tautomers. Perform geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).

  • Energy Calculations: Calculate the single-point energies of the optimized structures to determine their relative stabilities. The difference in energy (ΔE) can be related to the equilibrium constant.

  • Solvent Effects: Incorporate the effects of different solvents using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

  • Spectra Simulation: Simulate the NMR and UV-Vis spectra for each tautomer to aid in the assignment of experimental signals.

Visualizations

Tautomeric Equilibrium

Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis synthesis Synthesis of 1-(aminoalkyl)-2-naphthol nmr NMR Spectroscopy (1H, 13C, VT) synthesis->nmr Sample uvvis UV-Vis Spectroscopy synthesis->uvvis Sample comp Computational Modeling (DFT) synthesis->comp Sample quant Quantification of Tautomers (Integration, Beer's Law) nmr->quant uvvis->quant thermo Thermodynamic Analysis (van't Hoff Plot) comp->thermo quant->thermo correlation Structure-Property Correlation thermo->correlation Factors Equilibrium Tautomeric Equilibrium Solvent Solvent Polarity Solvent->Equilibrium Hbond Hydrogen Bonding (Intra/Intermolecular) Hbond->Equilibrium Temp Temperature Temp->Equilibrium Substituents Substituent Effects (R group on Aminoalkyl) Substituents->Equilibrium

References

The Discovery and History of Betti Bases: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of Betti bases, a class of organic compounds with significant applications in medicinal chemistry and asymmetric synthesis. From their initial discovery in the early 20th century to their contemporary use in the development of novel therapeutics, this document outlines the history, synthesis, and applications of these versatile molecules. Detailed experimental protocols, quantitative data, and visualizations of key chemical processes are provided to serve as a comprehensive resource for researchers in the field.

Introduction: The Emergence of Betti Bases

In the early 1900s, the Italian chemist Mario Betti, during his work at the University of Florence, discovered a three-component reaction that would later bear his name.[1][2] This reaction, a special case of the Mannich reaction, involves the condensation of a phenol, an aldehyde, and a primary aromatic amine to produce α-aminobenzylphenols, which are now known as Betti bases.[3][4] The original reaction reported by Betti involved the synthesis of 1-(α-aminobenzyl)-2-naphthol from 2-naphthol, benzaldehyde, and ammonia.[5]

Initially, the significance of Betti bases was primarily in the realm of stereochemistry, with Betti himself resolving the stereoisomers of the base using tartaric acid.[1][3] However, in recent decades, the importance of Betti bases has grown substantially due to their diverse pharmacological applications and their utility as chiral ligands and catalysts in asymmetric synthesis.[5][6] Their structural framework has been identified as a "privileged scaffold" in medicinal chemistry, leading to the development of compounds with potential anticancer, antibacterial, and other therapeutic properties.[7]

The Betti Reaction: Mechanism and Synthesis

The Betti reaction is a one-pot multicomponent reaction that offers an efficient route to constructing carbon-carbon and carbon-nitrogen bonds in a single step.[8] The reaction typically proceeds by the formation of an imine from the aldehyde and the amine, which then reacts with the phenol in a nucleophilic addition.

The general mechanism involves two key stages:

  • Imine Formation: The aldehyde and the primary amine react to form a Schiff base (imine).

  • Nucleophilic Attack: The electron-rich phenol then acts as a nucleophile, attacking the imine to form the final α-aminobenzylphenol product.[3]

Betti_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde (R-CHO) Imine Imine (Schiff Base) Aldehyde->Imine + Amine (-H2O) Amine Primary Amine (R'-NH2) Amine->Imine Phenol Phenol (Ar-OH) BettiBase Betti Base (α-aminobenzylphenol) Phenol->BettiBase + Iminium Ion Iminium Iminium Ion Imine->Iminium Protonation Iminium->BettiBase

Figure 1: Generalized mechanism of the Betti reaction.

Over the years, numerous variations of the Betti reaction have been developed, employing a wide range of substituted phenols, aldehydes, and amines, as well as various catalysts and reaction conditions to improve yields and stereoselectivity.[9]

Quantitative Data in Betti Base Synthesis

The efficiency of Betti base synthesis can be influenced by factors such as the choice of reactants, catalysts, and reaction conditions. Below are tables summarizing representative quantitative data from various synthetic protocols.

AldehydeAminePhenolCatalystConditionsYield (%)Reference
Benzaldehyde(R)-(+)-1-phenylethylamine2-NaphtholNone60°C, 8 h, neat93[4]
Aromatic aldehydesSecondary amines2-NaphtholPEG-400Room temp, 2-4 h76-94[10]
Aromatic aldehydesVarious amines2-NaphtholMontmorillonite K3060°C or r.t., neat52-90[7]
BenzaldehydeAniline2-NaphtholReverse zinc oxide nanomicellesAqueous mediaHigh[11]
IsatinsCyclic aminesβ-NaphtholNoneMethylene dichlorideGood[12]
Aromatic aldehydesSecondary amines2-NaphtholFeCl3·6H2O110°C, 5-15 min, neat60-100[13]

Table 1: Summary of selected Betti base synthesis protocols and yields.

Chiral AmineAldehydeDiastereomeric Ratio (dr)Enantiomeric Excess (ee) of major productReference
(R)-(+)-1-phenylethylamineBenzaldehyde98:2>98%[4]
(R)- or (S)-1-arylethylamineArylaldehydes-High[13]
Chiral Aminonaphthols (as ligands)Diethylzinc addition to aldehydes-up to 98%[10]

Table 2: Stereoselectivity in asymmetric Betti reactions and applications.

Detailed Experimental Protocols

General Procedure for the Synthesis of a Chiral Betti Base

This protocol is adapted from the synthesis of a Betti base using (R)-(+)-1-phenylethylamine.[4]

Materials:

  • 2-Naphthol (0.72 g, 5.0 mmol)

  • Benzaldehyde (0.64 g, 6.00 mmol)

  • (R)-(+)-1-phenylethylamine (0.64 g, 5.25 mmol)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • A mixture of 2-naphthol, benzaldehyde, and (R)-(+)-1-phenylethylamine is stirred at 60°C for 8 hours under a nitrogen atmosphere.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) and 1H NMR, observing an increase in the diastereomeric excess over time.

  • The reaction mixture is then triturated at room temperature with EtOH (5 mL).

  • The resulting white crystals are collected by filtration and washed with EtOH (3 x 3 mL).

  • The crystalline white residue is further purified by crystallization from EtOAc/hexane to yield the pure product.

Catalyst-Free Synthesis of Betti Bases under Neat Conditions

This protocol describes a general method for the synthesis of Betti bases without a catalyst.[10]

Materials:

  • 2-Naphthol

  • Aldehyde

  • Secondary amine

Procedure:

  • A mixture of 2-naphthol, a secondary amine, and an aldehyde is heated at 60°C for 8–30 hours under solvent-free conditions.

  • The reaction progress is monitored until completion.

  • The resulting aminonaphthols are then isolated and purified. This method has been reported to yield diastereomeric ratios of 71–84%.

Applications in Drug Development and Asymmetric Synthesis

Betti bases have emerged as valuable compounds in both drug discovery and as tools in organic synthesis.

As Chiral Ligands in Asymmetric Synthesis

Non-racemic Betti bases are widely used as chiral ligands in a variety of asymmetric transformations.[10] Their bifunctional nature, possessing both a phenolic hydroxyl group and an amino group, allows them to effectively coordinate with metal centers and induce stereoselectivity.[14] They have been successfully employed in:

  • Enantioselective addition of diethylzinc to aldehydes.[10]

  • Asymmetric Henry reactions.[15]

  • Enantioselective alkenylation of aldehydes.[3]

Pharmacological Activity and Signaling Pathways

The structural features of Betti bases make them attractive scaffolds for the development of new therapeutic agents. They have been investigated for a range of biological activities, including antibacterial, antifungal, and anticancer properties.[5][6]

Recent studies have explored the anti-proliferative activity of a library of Betti bases against various human solid tumor cell lines.[7] The findings suggest that these compounds may act as privileged scaffolds for the development of anticancer drugs. The growth inhibitory (GI50) values for the most potent compounds were in the low micromolar range.[7]

A proposed mechanism of action for the anticancer activity of some Betti bases involves their interaction with the solute carrier transporter SLC6A14.[7] This transporter is overexpressed in certain cancer cells and is responsible for the influx of essential amino acids. It is hypothesized that Betti bases may act as tryptophan mimetics, blocking the SLC6A14 transporter and thereby depriving the cancer cells of necessary nutrients, leading to an anti-proliferative effect.[7]

Betti_Base_Anticancer_Pathway BettiBase Betti Base SLC6A14 SLC6A14 Transporter (on cancer cell membrane) BettiBase->SLC6A14 Binds to and blocks SLC6A14->Inhibition Amino acid influx AminoAcids Essential Amino Acids (e.g., Tryptophan) AminoAcids->SLC6A14 Normal transport CellGrowth Cancer Cell Growth and Proliferation Inhibition->CellGrowth Inhibits

Figure 2: Proposed signaling pathway inhibition by Betti bases.

Importantly, some of these Betti bases have demonstrated good cytotoxic selectivity, being active against cancer cells while showing no activity against normal human fibroblast cells.[7]

Conclusion and Future Directions

The discovery of Betti bases by Mario Betti over a century ago has laid the foundation for a rich field of chemical research. These versatile compounds, accessible through the straightforward Betti reaction, have proven to be of significant value in both synthetic and medicinal chemistry. The ongoing development of new synthetic methodologies, including greener and more efficient protocols, continues to expand the accessibility and diversity of Betti bases.

For drug development professionals, Betti bases represent a promising class of molecules with demonstrated anti-proliferative activity. Further investigation into their mechanism of action, structure-activity relationships, and pharmacokinetic properties will be crucial in translating their potential into clinical applications. The exploration of their role as inhibitors of transporters like SLC6A14 opens up new avenues for targeted cancer therapy. As our understanding of the biological activities of Betti bases deepens, they are poised to remain a significant area of research for years to come.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(Morpholin-4-ylmethyl)-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 1-(Morpholin-4-ylmethyl)-2-naphthol, a valuable intermediate in medicinal chemistry and materials science. The synthesis is achieved through a classic one-pot Mannich reaction, a three-component condensation of 2-naphthol, formaldehyde, and morpholine. This protocol outlines the reaction setup, purification, and characterization of the final product, supported by quantitative data and a visual representation of the experimental workflow.

Introduction

This compound belongs to the class of Mannich bases, which are known for their diverse biological activities and applications as ligands in catalysis. The presence of the morpholine moiety often enhances the pharmacokinetic properties of molecules, making this compound an attractive scaffold for the development of novel therapeutic agents. The synthesis via the Mannich reaction is an efficient and atom-economical method for its preparation.[1][2][3][4]

Experimental Protocol

Materials and Equipment:

  • 2-Naphthol

  • Morpholine

  • Formaldehyde (37% solution in water)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filter funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-naphthol (e.g., 10 mmol, 1.44 g) in ethanol (50 mL).

  • To this solution, add morpholine (e.g., 12 mmol, 1.05 mL) and stir for 10 minutes at room temperature.

  • Slowly add formaldehyde solution (37%, e.g., 12 mmol, 0.9 mL) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain pure this compound as a crystalline solid.

  • Drying: Dry the purified crystals under vacuum.

  • Characterization: Determine the melting point and characterize the compound using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR).

Data Presentation

ParameterValueReference
Molecular FormulaC₁₅H₁₇NO₂
Molecular Weight243.30 g/mol
Melting Point115-116 °C
AppearanceWhite to off-white crystalline solid
YieldTypically high (specific yield depends on reaction scale and conditions)
¹H NMR Specific chemical shifts and coupling constants to be determined by the user.
¹³C NMR Specific chemical shifts to be determined by the user.
FT-IR (cm⁻¹) Characteristic absorption bands to be determined by the user.

Mandatory Visualization

Experimental Workflow Diagram:

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Analysis A Dissolve 2-Naphthol in Ethanol B Add Morpholine A->B C Add Formaldehyde B->C D Reflux for 2-4 hours C->D E Cool to Room Temperature D->E F Vacuum Filtration E->F G Recrystallization from Ethanol F->G H Drying under Vacuum G->H I Characterization (MP, NMR, IR) H->I

Caption: Workflow for the synthesis of this compound.

Reaction Scheme Signaling Pathway:

Mannich_Reaction cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product 2-Naphthol 2-Naphthol Product This compound 2-Naphthol->Product Formaldehyde Formaldehyde Eschenmoser's salt analog Iminium Ion Formaldehyde->Eschenmoser's salt analog + Morpholine Morpholine Morpholine Eschenmoser's salt analog->Product Electrophilic attack

Caption: Key steps in the Mannich reaction for the synthesis of the target compound.

References

The Synthetic Utility of 1-(Morpholin-4-ylmethyl)-2-naphthol: A Versatile Mannich Base in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 1-(Morpholin-4-ylmethyl)-2-naphthol, a Mannich base derived from 2-naphthol, formaldehyde, and morpholine, is a versatile compound in organic synthesis. Its straightforward preparation via the well-established Mannich reaction, coupled with its potential applications as a ligand in catalysis and as a building block for more complex molecules, makes it a compound of interest for researchers, scientists, and drug development professionals. This document provides detailed application notes and experimental protocols related to its synthesis and potential uses.

Physicochemical Properties and Spectroscopic Data

This compound (C₁₅H₁₇NO₂) is a stable crystalline solid. Key physicochemical and spectroscopic data are summarized in the tables below for easy reference.

PropertyValue
Molecular Formula C₁₅H₁₇NO₂
Molecular Weight 243.30 g/mol
Melting Point 115-116 °C
Appearance Crystalline solid
CAS Number 27438-39-7
Spectroscopic Data Key Peaks/Shifts
¹H NMR (CDCl₃, δ) Signals corresponding to naphthyl, morpholine, and methylene bridge protons.
¹³C NMR (CDCl₃, δ) Resonances for aromatic, morpholine, and methylene carbons.
Infrared (IR, cm⁻¹) Characteristic absorptions for O-H, C-H, C=C (aromatic), and C-O bonds.
Mass Spectrometry (MS) Molecular ion peak (M⁺) consistent with the molecular weight.

Synthesis of this compound

The synthesis of this compound is a classic example of the Mannich reaction, a three-component condensation involving an active hydrogen compound (2-naphthol), formaldehyde, and a secondary amine (morpholine).[1][2]

Experimental Protocol: Synthesis via Mannich Reaction

This protocol is adapted from established procedures for the Mannich reaction of phenols.

Materials:

  • 2-Naphthol

  • Formaldehyde (37% aqueous solution)

  • Morpholine

  • Ethanol (95%)

  • Hydrochloric acid (optional, for salt formation)

  • Sodium hydroxide (for neutralization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-naphthol in ethanol.

  • To this solution, add morpholine with stirring.

  • Slowly add the aqueous formaldehyde solution to the reaction mixture.

  • Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate from the solution upon cooling. If not, the volume of the solvent can be reduced under reduced pressure.

  • Collect the solid product by filtration and wash with cold ethanol.

  • For further purification, the crude product can be recrystallized from ethanol.

Expected Yield: While specific yields for this exact reaction are not widely reported in recent literature, similar Mannich reactions of naphthols typically proceed in good to excellent yields, often ranging from 80-95%.

Applications in Organic Synthesis

While the primary literature focus has been on the synthesis of this compound itself, its structural features suggest several potential applications in organic synthesis, particularly as a ligand in catalysis. Mannich bases are well-known for their ability to coordinate with metal ions, and the presence of both a hydroxyl and a tertiary amine functionality makes this compound a potential bidentate ligand.

Potential Application as a Ligand in Asymmetric Catalysis

The nitrogen and oxygen atoms in this compound can act as coordination sites for transition metals, forming stable chelate complexes. Such complexes are often employed as catalysts in a variety of organic transformations, including asymmetric synthesis. The naphthyl backbone provides a rigid scaffold that can influence the stereochemical outcome of a reaction.

Logical Workflow for Catalyst Development:

G cluster_synthesis Ligand Synthesis cluster_catalyst_formation Catalyst Formation cluster_application Catalytic Application Reactants 2-Naphthol + Formaldehyde + Morpholine Mannich_Reaction Mannich Reaction Reactants->Mannich_Reaction Ligand This compound Mannich_Reaction->Ligand Complexation Complexation Ligand->Complexation Metal_Precursor Metal Precursor (e.g., Ti(O-iPr)₄, Zn(OAc)₂) Metal_Precursor->Complexation Catalyst Chiral Metal Complex Complexation->Catalyst Asymmetric_Reaction Asymmetric Reaction (e.g., Aldol, Michael) Catalyst->Asymmetric_Reaction Substrates Prochiral Substrates Substrates->Asymmetric_Reaction Product Enantioenriched Product Asymmetric_Reaction->Product GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Activates Response Cellular Response Transcription->Response Regulates

References

Application Notes and Protocols: 1-(Morpholin-4-ylmethyl)-2-naphthol as a Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential catalytic applications of 1-(Morpholin-4-ylmethyl)-2-naphthol. This compound belongs to the class of Mannich or Betti bases, which are recognized for their utility as ligands in various catalytic transformations, particularly in asymmetric synthesis when chiral variants are employed.

Introduction to this compound

This compound is a Mannich base synthesized from 2-naphthol, formaldehyde, and morpholine.[1] Structurally, it features a naphthol moiety, which can act as a coordinating group, and a morpholinomethyl substituent that can influence the steric and electronic properties of a metal center. While this specific achiral ligand is not extensively documented in catalytic applications, the broader family of Betti bases and related aminonaphthols are well-established as effective ligands and catalysts in asymmetric synthesis.[2][3][4] These ligands are particularly effective in coordinating with organometallic reagents to facilitate highly stereoselective reactions.[4]

Synthesis of this compound

The most common and straightforward method for synthesizing this compound is the Mannich reaction. This one-pot, three-component condensation reaction offers high atom economy and typically results in good yields.

Experimental Protocol: Synthesis via Mannich Reaction

This protocol is adapted from established procedures for the synthesis of aminomethylnaphthols.

Materials:

  • 2-Naphthol

  • Formaldehyde (37% aqueous solution)

  • Morpholine

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-naphthol (1 equivalent) in ethanol.

  • To this solution, add morpholine (1 equivalent) and stir at room temperature.

  • Slowly add formaldehyde solution (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Dry the purified product under vacuum.

Characterization Data:

PropertyValue
Molecular FormulaC15H17NO2
Molecular Weight243.30 g/mol
AppearanceWhite to off-white solid
IUPAC Name1-(morpholin-4-ylmethyl)naphthalen-2-ol

Note: For specific analytical data such as melting point, NMR spectra, and IR spectra, experimental determination is required.

Diagram of the Synthesis Workflow:

G cluster_reactants Reactants cluster_process Process cluster_product Product 2-Naphthol 2-Naphthol Mixing in Ethanol Mixing in Ethanol 2-Naphthol->Mixing in Ethanol Formaldehyde Formaldehyde Formaldehyde->Mixing in Ethanol Morpholine Morpholine Morpholine->Mixing in Ethanol Reflux (4-6h) Reflux (4-6h) Mixing in Ethanol->Reflux (4-6h) Cooling & Precipitation Cooling & Precipitation Reflux (4-6h)->Cooling & Precipitation Filtration & Washing Filtration & Washing Cooling & Precipitation->Filtration & Washing Recrystallization Recrystallization Filtration & Washing->Recrystallization Pure Ligand Pure Ligand Recrystallization->Pure Ligand

Caption: Workflow for the synthesis of this compound.

Application in Asymmetric Catalysis: A General Protocol

While this compound is achiral, its chiral derivatives have shown significant promise as ligands in asymmetric catalysis. The following is a general protocol for the enantioselective addition of diethylzinc to aldehydes, a benchmark reaction for testing new chiral ligands. This illustrates the potential of the Betti base scaffold in catalysis.

General Experimental Protocol: Asymmetric Addition of Diethylzinc to Aldehydes

Materials:

  • Chiral Betti base ligand (e.g., a chiral derivative of 1-(aminoalkyl)-2-naphthol)

  • Titanium(IV) isopropoxide [Ti(Oi-Pr)4]

  • Diethylzinc (1.0 M solution in hexanes)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Anhydrous toluene

  • Schlenk line and argon atmosphere

  • Dry glassware

Procedure:

  • Under an argon atmosphere, add the chiral Betti base ligand (0.1 mmol) to a dry Schlenk flask.

  • Add anhydrous toluene (2.0 mL) to dissolve the ligand.

  • Add Ti(Oi-Pr)4 (0.1 mmol) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the aromatic aldehyde (1.0 mmol).

  • Slowly add diethylzinc solution (1.5 mmol) dropwise over 10 minutes.

  • Stir the reaction mixture at 0 °C for the specified time (typically 12-24 hours), monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting secondary alcohol by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Representative Data for a Chiral Betti Base Ligand:

The following table presents typical results for the enantioselective addition of diethylzinc to benzaldehyde using a chiral Betti base ligand, demonstrating the potential of this ligand class.

EntryLigand Loading (mol%)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (%)
1100249592
250249390
31025129685

Note: This data is representative of chiral Betti bases and serves as an example of the catalytic potential of the structural scaffold.

Diagram of the Generalized Catalytic Cycle:

G Ligand-Ti Complex Ligand-Ti Complex Aldehyde Coordination Aldehyde Coordination Ligand-Ti Complex->Aldehyde Coordination + Aldehyde Intermediate Complex Intermediate Complex Aldehyde Coordination->Intermediate Complex + Et2Zn Product Release Product Release Intermediate Complex->Product Release Alkylation Product Release->Ligand-Ti Complex Catalyst Regeneration

Caption: Generalized catalytic cycle for the addition of diethylzinc to an aldehyde.

Conclusion

This compound is a readily accessible ligand belonging to the versatile class of Betti bases. While the achiral version has potential applications in general catalysis, the true strength of this structural scaffold lies in the development of chiral analogues for asymmetric synthesis. The protocols provided herein offer a starting point for the synthesis of the ligand and its application in a representative catalytic transformation, highlighting the potential for this compound and its derivatives in the development of novel catalytic systems for academic and industrial research.

References

Application Notes and Protocols for 1-(Morpholin-4-ylmethyl)-2-naphthol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of 1-(Morpholin-4-ylmethyl)-2-naphthol derivatives, which are synthesized via the Mannich reaction.[1][2][3] This class of compounds has garnered significant interest due to its potential therapeutic applications, demonstrating a range of biological effects including antimicrobial, antioxidant, and anticancer activities.[4][5][6][7][8][9][10][11][12][13][14][15][16] The morpholine moiety is a prevalent heterocyclic scaffold in medicinal chemistry, known for contributing to a variety of biological activities and improving the pharmacokinetic profiles of bioactive molecules.[17]

Biological Activities

This compound derivatives have shown promise in several key areas of pharmacological research:

  • Antimicrobial Activity: These compounds have been evaluated for their ability to inhibit the growth of various bacterial and fungal strains. The presence of the morpholine ring and the naphthol core are thought to contribute to their antimicrobial effects.[12][13][14][15][16]

  • Antioxidant Activity: The phenolic hydroxyl group on the naphthol ring is a key structural feature responsible for the antioxidant properties of these derivatives, enabling them to scavenge free radicals.[4]

  • Anticancer Activity: Several studies have highlighted the cytotoxic effects of 2-naphthol derivatives against various cancer cell lines.[9][10][11] The proposed mechanisms of action include the modulation of critical signaling pathways involved in cancer cell proliferation and survival.[1][5]

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activities of various this compound and related derivatives.

Table 1: Antimicrobial Activity of 1-Aminoalkyl-2-naphthol Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
1-(Dimethylaminomethyl)naphthalen-2-olPenicillium notatum400[12]
1-(Dimethylaminomethyl)naphthalen-2-olPenicillium funiculosum400[12]
1-(Piperidin-1-ylmethyl)naphthalen-2-olPseudomonas aeruginosa MDR110[12][13]
1-(Piperidin-1-ylmethyl)naphthalen-2-olStaphylococcus aureus MDR100[12][13]
Ciprofloxacin (Standard)Staphylococcus aureus MDR200[12][13]
Griseofulvin (Standard)Penicillium notatum500[12]
Griseofulvin (Standard)Penicillium funiculosum500[12]

Table 2: Anticancer Activity of 2-Naphthol Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Thiophene containing aminobenzylnaphthol (4d, 4i, 4j)A549 (lung), PC-3 (prostate), MCF-7 (breast), HEPG2 (liver)GI50 10 µg/mL[9][11]
Pyrazole-linked benzothiazole–naphthol (4j, 4k, 4l)HeLa (cervical)4.63 - 5.54[9][11]
Betti base (14t)HBL100 (breast)5[9][11]
Betti base (14t)HeLa (cervical)4.1[9][11]
Betti base (14t)SW1573 (alveolar)6.3[9][11]
Betti base (14t)T47D (breast)8.4[9][11]
MMZ-140CBxPC-3 (pancreatic) - 24h30.15 ± 9.39[9]
MMZ-45BHT-29 (colorectal) - 24h31.78 ± 3.93[9]
MMZ-45AABxPC-3 (pancreatic) - 72h13.26[9]
MMZ-140CHT-29 (colorectal) - 72h11.55[9]
Doxorubicin (Standard)-GI50 10 µg/mL[9][11]
5-Fluorouracil (Standard)BxPC-3 (pancreatic) - 24h38.99 ± 14.67[9]
5-Fluorouracil (Standard)HT-29 (colorectal) - 24h52.26 ± 4.9[9]
5-Fluorouracil (Standard)BxPC-3 (pancreatic) - 72h13.43 ± 1.9[9]
5-Fluorouracil (Standard)HT-29 (colorectal) - 72h4.38 ± 1.1[9]

Table 3: Antioxidant Activity of 2-Naphthol Derivatives

Compound/ExtractAssayIC50Reference
Pearl millet tempehDPPH2,395.22 µg/mL[18]
SA extractDPPH8.75 ± 0.37 µg/mL[18]
SN extractDPPH12.92 ± 0.30 µg/mL[18]
SA extractABTS10.23 ± 0.37 µg/mL[18]
SN extractABTS11.93 ± 0.25 µg/mL[18]
Ethyl acetate fraction of Macaranga hypoleucaABTS2.10 µg/mL[19]
Butanol fraction of Macaranga hypoleucaFRAP0.48 µg/mL[19]
Trolox (Standard)ABTS2.34 µg/mL[19]
Trolox (Standard)FRAP0.24 µg/mL[19]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Synthesis of this compound (Mannich Reaction)

This protocol describes a general one-pot synthesis of this compound.

Materials:

  • 2-Naphthol

  • Formaldehyde (37% solution)

  • Morpholine

  • Ethanol

  • Stirring apparatus

  • Reflux condenser

Procedure:

  • Dissolve 2-naphthol (1 equivalent) in ethanol in a round-bottom flask.

  • Add morpholine (1 equivalent) to the solution and stir.

  • Slowly add formaldehyde solution (1.1 equivalents) to the mixture.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.[1][2]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized this compound derivatives

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate to achieve a range of concentrations.

  • Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add the microbial inoculum to each well containing the diluted compound.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12][13]

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the free radical scavenging capacity of the compounds.[18][19][20][21][22][23][24][25]

Materials:

  • Synthesized this compound derivatives

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Ascorbic acid or Trolox (as a positive control)

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Keep the solution in the dark.

  • Prepare various concentrations of the test compounds and the positive control in methanol.

  • In a 96-well plate, add a specific volume of each compound dilution to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Include a blank control containing only the solvent and DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.[20][21][22][23]

Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][6][26][27]

Materials:

  • Synthesized this compound derivatives

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and an untreated control (medium only).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.[4][6][7][8][9][26][27][28]

Visualizations

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Activity Screening cluster_data Data Analysis cluster_pathway Mechanism of Action Synthesis Synthesis of 1-(Morpholin-4-ylmethyl) -2-naphthol Derivatives (Mannich Reaction) Characterization Structural Characterization (NMR, IR, Mass Spec) Synthesis->Characterization Antimicrobial Antimicrobial Activity (MIC Determination) Characterization->Antimicrobial Test Compounds Antioxidant Antioxidant Activity (DPPH Assay) Characterization->Antioxidant Test Compounds Anticancer Anticancer Activity (MTT Assay) Characterization->Anticancer Test Compounds MIC_Data MIC Values Antimicrobial->MIC_Data IC50_Antioxidant IC50 Values (Antioxidant) Antioxidant->IC50_Antioxidant IC50_Anticancer IC50 Values (Anticancer) Anticancer->IC50_Anticancer Pathway Signaling Pathway Analysis IC50_Anticancer->Pathway

Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.

Potential Anticancer Signaling Pathways

Signaling_Pathways cluster_EGFR EGFR Pathway cluster_JAK_STAT JAK/STAT Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation IL6R IL-6R JAK2 JAK2 IL6R->JAK2 STAT3 STAT3 JAK2->STAT3 STAT3->Proliferation Naphthol_Derivative 1-(Morpholin-4-ylmethyl) -2-naphthol Derivative Naphthol_Derivative->EGFR Inhibition Naphthol_Derivative->JAK2 Inhibition

Caption: Potential signaling pathways modulated by 2-naphthol derivatives in cancer cells.[1][5]

References

Application Notes and Protocols for Antimicrobial Screening of 1-(Aminoalkyl)-2-naphthols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial screening of 1-(aminoalkyl)-2-naphthol derivatives, a class of compounds showing promise in the development of new antimicrobial agents. The notes include a summary of their antimicrobial activity, detailed protocols for their synthesis and screening, and a visual representation of the experimental workflow.

Introduction

The rise of multidrug-resistant (MDR) pathogens necessitates the discovery and development of novel antimicrobial compounds.[1] 1-(Aminoalkyl)-2-naphthols, synthesized through methods like the Betti reaction, have emerged as a promising class of molecules with significant antibacterial and antifungal properties.[1][2] This document outlines the key findings and experimental procedures for evaluating the antimicrobial potential of these compounds.

Antimicrobial Activity Data

The antimicrobial efficacy of two representative 1-(aminoalkyl)-2-naphthol derivatives, 1-(dimethylaminomethyl)naphthalen-2-ol (Compound 2) and 1-(piperidin-1-ylmethyl)naphthalen-2-ol (Compound 3), has been evaluated against a broad spectrum of bacterial and fungal strains.[1][3] The quantitative data, including Minimum Inhibitory Concentration (MIC) values, are summarized in the tables below for easy comparison.

Table 1: Antibacterial Activity of 1-(Aminoalkyl)-2-naphthols (MIC in µg/mL) [1][3]

MicroorganismCompound 2Compound 3Ciprofloxacin (Control)
Pseudomonas aeruginosa MDR1>40010200
Staphylococcus aureus MDR>400100200
Bacillus subtilis ATCC 6633400400200
Bacillus pumilus 82>400>400200

Table 2: Antifungal Activity of 1-(Aminoalkyl)-2-naphthols (MIC in µg/mL) [3]

MicroorganismCompound 2Compound 3Griseofulvin (Control)
Penicillium notatum400>2000500
Penicillium funiculosum400>2000500
Candida albicans>2000>2000500

Compound 3, in particular, demonstrated potent activity against multidrug-resistant Pseudomonas aeruginosa and Staphylococcus aureus strains, with MIC values lower than the standard antibiotic ciprofloxacin.[1][3] Compound 2 exhibited notable antifungal activity against Penicillium species, outperforming the conventional antifungal agent griseofulvin.[1][3]

Experimental Protocols

Detailed methodologies for the synthesis and antimicrobial screening of 1-(aminoalkyl)-2-naphthols are provided below.

This protocol describes a one-pot, three-component synthesis method.

Materials:

  • 2-Naphthol

  • Formaldehyde (37% aqueous solution)

  • Secondary amine (e.g., dimethylamine or piperidine)

  • Ethanol

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Dissolve 2-naphthol in ethanol in a reaction vessel.

  • Add the secondary amine to the solution while stirring.

  • Slowly add formaldehyde solution to the mixture.

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by filtration and purified by recrystallization from a suitable solvent like ethanol.

  • Confirm the structure of the synthesized compounds using spectroscopic methods such as ¹H and ¹³C-NMR.[3]

This method is used for preliminary screening of antimicrobial activity.

Materials:

  • Synthesized 1-(aminoalkyl)-2-naphthol compounds

  • Bacterial and fungal strains

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile filter paper discs (6 mm diameter)

  • Sterile swabs

  • Incubator

  • Calipers

Procedure:

  • Prepare agar plates with the appropriate medium.

  • Inoculate the surface of the agar plates uniformly with the test microorganism using a sterile swab.

  • Impregnate sterile filter paper discs with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

  • Place the impregnated discs on the surface of the inoculated agar plates.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates higher antimicrobial activity.

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5]

Materials:

  • Synthesized 1-(aminoalkyl)-2-naphthol compounds

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound.

  • Perform serial two-fold dilutions of the stock solution in the wells of a 96-well plate containing the appropriate broth.

  • Prepare a standardized inoculum of the test microorganism and add it to each well, except for the sterility control wells.

  • Include a growth control (broth + inoculum, no compound) and a sterility control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible turbidity or by measuring the optical density using a microplate reader.[4]

Mechanism of Action Insights

Preliminary in silico studies suggest that the antimicrobial activity of these compounds may be attributed to their interaction with key microbial enzymes. Molecular docking studies have shown that 1-(piperidin-1-ylmethyl)naphthalen-2-ol (Compound 3) exhibits strong binding affinities to E. coli DNA gyrase and Candida albicans lanosterol 14α-demethylase, which are crucial enzymes for bacterial DNA replication and fungal cell membrane synthesis, respectively.[1][3]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the antimicrobial screening of novel 1-(aminoalkyl)-2-naphthol compounds.

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis & Further Studies synthesis Synthesis of 1-(aminoalkyl)-2-naphthols (e.g., Betti Reaction) purification Purification (Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization preliminary_screen Preliminary Screening (Disk Diffusion Method) characterization->preliminary_screen mic_determination MIC Determination (Broth Microdilution) preliminary_screen->mic_determination Active Compounds data_analysis Data Analysis & Comparison mic_determination->data_analysis mechanism_study Mechanism of Action Studies (e.g., Molecular Docking) data_analysis->mechanism_study

Caption: Workflow for synthesis and antimicrobial evaluation of 1-(aminoalkyl)-2-naphthols.

References

Anticancer Potential of Naphthol-Morpholine Hybrids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the anticancer potential of naphthol-morpholine hybrids, focusing on their cytotoxic effects and induction of apoptosis. Detailed protocols for key experimental assays are provided to facilitate further research and development of this promising class of compounds.

Data Presentation: Cytotoxicity of Naphthol-Analog Hybrids

The following tables summarize the in vitro cytotoxic activity of representative naphthol-analog hybrids against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of Aminobenzylnaphthol Derivatives

Compound IDCancer Cell Line24h IC50 (µM)72h IC50 (µM)
MMZ-140CBxPC-3 (Pancreatic)30.15 ± 9.3932.42
MMZ-167CBxPC-3 (Pancreatic)66.19 ± 7.3630.13
MMZ-45BHT-29 (Colorectal)31.78 ± 3.93-
MMZ-140CHT-29 (Colorectal)37.76 ± 3.211.55
MMZ-45AABxPC-3 (Pancreatic)-13.26
5-FluorouracilBxPC-3 (Pancreatic)38.99 ± 14.6713.43 ± 1.9
5-FluorouracilHT-29 (Colorectal)52.26 ± 4.94.38 ± 1.1

Data extracted from in vitro studies on aminobenzylnaphthols, which are structurally related to naphthol-morpholine hybrids.[1]

Table 2: Cytotoxicity of Naphthoquinone-Morpholine Hybrids

Compound IDCancer Cell LineIC50 (µM)
Hybrid 2SKMEL-103 (Melanoma)~25
Hybrid 3SKMEL-103 (Melanoma)~25
Intermediate 10SKMEL-103 (Melanoma)~25

These hybrids contain 1,4-naphthoquinone, 1,3,5-triazine, and morpholine cores.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assessment: MTT Assay

This protocol is for determining the cytotoxic effect of naphthol-morpholine hybrids on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., BxPC-3, HT-29, SKMEL-103)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Naphthol-morpholine hybrid compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the naphthol-morpholine hybrid compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is to differentiate between viable, apoptotic, and necrotic cells.

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in cells by treating them with the naphthol-morpholine hybrid compounds for a specified time.

  • Cell Harvesting: Harvest the cells and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is for analyzing the effect of naphthol-morpholine hybrids on the cell cycle distribution.

Principle: Propidium iodide stoichiometrically binds to DNA, allowing for the quantification of DNA content within a cell population. This enables the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the cells and wash the pellet with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.

  • PI Staining: Add PI staining solution to the cell suspension and incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

Visualizations

Experimental Workflow for Anticancer Drug Screening

G Experimental Workflow for Anticancer Drug Screening cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis and Interpretation A Cell Line Selection B Compound Treatment A->B C Cytotoxicity Assay (MTT) B->C D IC50 Determination C->D E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Analysis (PI Staining) D->F I Lead Compound Identification D->I H Statistical Analysis E->H F->H G Western Blot (Signaling Pathways) G->H H->I

Caption: A generalized workflow for the in vitro screening and mechanistic evaluation of potential anticancer compounds.

PI3K/Akt Signaling Pathway Inhibition

G Simplified PI3K/Akt Signaling Pathway and Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes NaphtholMorpholine Naphthol-Morpholine Hybrid NaphtholMorpholine->PI3K Inhibits

References

Application Notes and Protocols: The Role of 1-(Morpholin-4-ylmethyl)-2-naphthol in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of the Mannich base, 1-(morpholin-4-ylmethyl)-2-naphthol, a versatile building block in the construction of complex heterocyclic frameworks. This document details its preparation and a key application in the synthesis of a polycyclic chromene derivative, offering valuable insights for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a Mannich base derived from the condensation of 2-naphthol, formaldehyde, and morpholine.[1] Mannich bases are pivotal intermediates in organic synthesis, valued for their role in carbon-carbon bond formation and as precursors to a wide array of biologically active molecules.[2] The unique structural features of this compound, combining a reactive naphthol moiety with a morpholine group, make it a subject of interest for the synthesis of novel heterocyclic compounds with potential pharmaceutical applications.

Application: Synthesis of Dibenzo[f,f′]cyclopenta[b,b′]dichromene Derivatives

While direct applications of this compound in multicomponent reactions for the synthesis of common heterocycles like spirooxindoles or simple pyrans are not extensively documented in readily available literature, a closely related analog, 1-[(dimethylamino)methyl]naphthalen-2-ol, has been successfully employed in the synthesis of a complex, polycyclic heterocyclic system. This reaction highlights the potential of naphthol-derived Mannich bases to act as precursors for intricate molecular architectures.

The reaction of a 2-naphthol-derived Mannich base with (2E,4E)-5-morpholinopenta-2,4-dienal under acidic conditions leads to the unexpected formation of (7aR,7bR)-7a,7b-dihydro-15H-dibenzo[f,f′]cyclopenta[1,2-b:5,4-b′]dichromene.[1][3][4] This transformation proceeds through the in situ generation of a highly reactive 1,2-naphthoquinone-1-methide intermediate.[3][4]

A proposed mechanism for this transformation is outlined below. The acidic conditions facilitate the elimination of the amine from the Mannich base to form the ortho-quinone methide (o-QM). A subsequent [4+2] cycloaddition with the dienal, followed by an interrupted iso-Nazarov cyclization and trapping of the resulting enol tautomer by a second equivalent of the o-QM, leads to the final polycyclic product.[3][4]

G cluster_0 In Situ Generation of ortho-Quinone Methide cluster_1 Domino Reaction Sequence A 1-(Aminomethyl)-2-naphthol B ortho-Quinone Methide (o-QM) A->B  - Amine  (Acidic Conditions) C o-QM E [4+2] Cycloaddition C->E D 5-Morpholinopenta-2,4-dienal D->E F Interrupted iso-Nazarov Cyclization E->F G Enol Tautomer Intermediate F->G I Final Product: Dibenzo[f,f′]cyclopenta[b,b′]dichromene G->I H Second o-QM Equivalent H->I

Figure 1. Proposed reaction pathway for the synthesis of the dibenzo[f,f′]cyclopenta[b,b′]dichromene derivative.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of the dibenzo[f,f′]cyclopenta[b,b′]dichromene derivative using a 2-naphthol-derived Mannich base.

ProductStarting Mannich BaseReagentSolventConditionsYieldReference
(7aR,7bR)-7a,7b-Dihydro-15H-dibenzo[f,f′]cyclopenta[1,2-b:5,4-b′]dichromene1-[(dimethylamino)methyl]naphthalen-2-ol(2E,4E)-5-morpholinopenta-2,4-dienalAcetic AcidReflux, 2.5 h32%[3][4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound via the Mannich reaction.

G cluster_workflow Synthesis Workflow start Start reactants Mix 2-Naphthol, Formaldehyde, and Morpholine start->reactants reflux Reflux in Ethanol reactants->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate Formation cool->precipitate filter Filter the Solid precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize product This compound recrystallize->product

Figure 2. Experimental workflow for the synthesis of this compound.

Materials:

  • 2-Naphthol

  • Formaldehyde (37% aqueous solution)

  • Morpholine

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-naphthol in ethanol.

  • To this solution, add morpholine followed by the dropwise addition of a 37% aqueous solution of formaldehyde with stirring.

  • Heat the reaction mixture to reflux and maintain for a specified period (typically several hours, monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Synthesis of (7aR,7bR)-7a,7b-Dihydro-15H-dibenzo[f,f′]cyclopenta[1,2-b:5,4-b′]dichromene**

This protocol details the synthesis of the polycyclic chromene derivative using a 2-naphthol-derived Mannich base analog.[3][4]

G cluster_workflow Synthesis Workflow start Start reactants Dissolve Mannich Base and Dienal in Acetic Acid start->reactants reflux Reflux for 2.5 hours reactants->reflux cool Cool and Pour into Ice-Water reflux->cool precipitate Precipitate Formation cool->precipitate filter Filter the Solid precipitate->filter purify Purify by Column Chromatography filter->purify product Dibenzo[f,f′]cyclopenta[b,b′]dichromene purify->product

Figure 3. Experimental workflow for the synthesis of the dibenzo[f,f′]cyclopenta[b,b′]dichromene derivative.

Materials:

  • 1-[(dimethylamino)methyl]naphthalen-2-ol (0.36 g, 1.8 mmol)

  • (2E,4E)-5-morpholinopenta-2,4-dienal (0.15 g, 0.9 mmol)

  • Acetic acid (10 mL)

  • Ice-cold water

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., a mixture of hexane and ethyl acetate)

Procedure:

  • In a round-bottom flask, prepare a solution of 1-[(dimethylamino)methyl]naphthalen-2-ol (1.8 mmol) and (2E,4E)-5-morpholinopenta-2,4-dienal (0.9 mmol) in 10 mL of acetic acid.[3][4]

  • Heat the solution to reflux and maintain for 2.5 hours.[3][4]

  • After cooling the reaction mixture to room temperature, pour it into 30 mL of ice-cold water with stirring.[4]

  • A solid precipitate will form. Collect the solid by vacuum filtration.[4]

  • Purify the crude product by column chromatography on silica gel to yield the pure (7aR,7bR)-7a,7b-dihydro-15H-dibenzo[f,f′]cyclopenta[1,2-b:5,4-b′]dichromene.[4]

Conclusion

This compound and its analogs are valuable precursors in the synthesis of complex heterocyclic compounds. The provided example demonstrates their utility in domino reactions that rapidly build molecular complexity. Further exploration of the reactivity of these Mannich bases in various multicomponent reactions could lead to the discovery of novel heterocyclic scaffolds with significant potential in drug development and materials science. Researchers are encouraged to investigate the catalytic potential of these compounds and their application in the synthesis of a broader range of heterocyclic systems.

References

Application of Betti Bases as Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of Betti bases as effective chiral auxiliaries in asymmetric synthesis. The focus is on two primary applications: the diastereoselective synthesis of 2,6-dialkylpiperidines, key structural motifs in many natural products and pharmaceuticals, and the use of N-alkylated Betti base derivatives as chiral ligands in the enantioselective addition of diethylzinc to aldehydes. This guide includes comprehensive experimental protocols, tabulated data for performance comparison, and visualizations of the reaction workflows to facilitate understanding and implementation in a laboratory setting.

Introduction

Chiral auxiliaries are invaluable tools in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. Betti bases, which are 1-(aminobenzyl)-2-naphthols, have emerged as powerful and versatile chiral auxiliaries.[1][2] Their rigid bicyclic structure, derived from readily available starting materials, provides a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction.[3][4] The (S)-enantiomer of the Betti base, in particular, has been successfully employed in the synthesis of complex molecules with high diastereoselectivity.[1][5] This document details the practical application of Betti bases, providing robust protocols for their use in the synthesis of valuable chiral building blocks.

Application 1: Diastereoselective Synthesis of 2,6-Dialkylpiperidines

The 2,6-disubstituted piperidine scaffold is a common feature in a wide range of alkaloids and pharmacologically active compounds.[6][7] The use of (S)-Betti base as a chiral auxiliary allows for a highly diastereoselective synthesis of these important heterocycles. The overall strategy involves the initial formation of a tricyclic oxazinane intermediate by condensing the (S)-Betti base with a 1,5-dialdehyde, followed by a sequence of diastereoselective alkylations and subsequent removal of the chiral auxiliary.[1][5]

Experimental Workflow: Diastereoselective Piperidine Synthesis

The following diagram outlines the key steps in the synthesis of enantiopure (2S,6R)-dihydropinidine using (S)-Betti base as a chiral auxiliary.

G cluster_0 Step 1: Formation of Tricyclic Intermediate cluster_1 Step 2: First Diastereoselective Alkylation cluster_2 Step 3: Second Diastereoselective Alkylation cluster_3 Step 4: Auxiliary Cleavage A S-Betti Base D Tricyclic Intermediate (4) A->D CH2Cl2, 0 °C to rt B Pentane-1,5-dial B->D CH2Cl2, 0 °C to rt C Benzotriazole C->D CH2Cl2, 0 °C to rt E Intermediate (4) F n-BuLi, THF, -78 °C E->F G Monoalkylated Intermediate (5) F->G H Intermediate (5) I Grignard Reagent (R-MgBr) H->I J Dialkylated Intermediate (6) I->J K Intermediate (6) L Pd/C, H2, CH2Cl2/MeOH K->L M Target Piperidine (7) L->M

Caption: Workflow for the synthesis of 2,6-dialkylpiperidines.

Detailed Experimental Protocols

Protocol 1: Synthesis of (2S,6R)-Dihydropinidine Hydrochloride

This protocol is adapted from the work of Hu and coworkers.[1][5]

Step 1: Formation of the Tricyclic Intermediate

  • To a solution of (S)-Betti base (1.0 eq) and benzotriazole (1.0 eq) in dichloromethane (CH2Cl2) at 0 °C, add a solution of pentane-1,5-dial (1.0 eq) in CH2Cl2 dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 5 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to yield the diastereopure tricyclic intermediate.

Step 2: Diastereoselective Monoalkylation

  • Dissolve the tricyclic intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an argon atmosphere.

  • Add n-butyllithium (n-BuLi, 1.1 eq) dropwise and stir the mixture for 30 minutes at -78 °C.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the monoalkylated product, which is used in the next step without further purification.

Step 3: Diastereoselective Grignard Addition

  • To a solution of the monoalkylated intermediate (1.0 eq) in anhydrous THF at -78 °C, add the desired Grignard reagent (e.g., propylmagnesium bromide, 1.5 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to give the crude dialkylated product.

Step 4: Cleavage of the Chiral Auxiliary

  • Dissolve the crude dialkylated product in a mixture of methanol and dichloromethane.

  • Add Palladium on carbon (10 mol%) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon) at room temperature for 24 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • The residue is purified by chromatography to afford the final product, (2S,6R)-dihydropinidine, which can be converted to its hydrochloride salt.

Data Presentation

The use of (S)-Betti base as a chiral auxiliary in the synthesis of 2,6-dialkylpiperidines consistently results in high yields and excellent diastereoselectivity.

ProductOverall Yield (%)Diastereomeric RatioReference
(2S,6R)-Dihydropinidine82>99:1[1]
(2S,6R)-Isosolenopsin A80>99:1[1]

Application 2: N-Alkyl Betti Bases as Chiral Ligands for Enantioselective Diethylzinc Addition to Aldehydes

N-alkylated derivatives of Betti bases have proven to be effective chiral ligands in the enantioselective addition of diethylzinc to aldehydes, a fundamental carbon-carbon bond-forming reaction to produce chiral secondary alcohols.[2][3][8] The steric and electronic properties of the N-alkyl substituent can be tuned to optimize the enantioselectivity of the reaction.[9][10]

Proposed Mechanism of Asymmetric Induction

The chiral N-alkyl Betti base coordinates to the zinc atom, creating a chiral environment around the reactive center. The aldehyde then coordinates to this chiral complex in a way that minimizes steric interactions, leading to a preferential attack of the ethyl group from one face of the prochiral aldehyde.

G cluster_0 Formation of Chiral Zinc Complex cluster_1 Aldehyde Coordination cluster_2 Enantioselective Ethyl Transfer A N-Alkyl Betti Base C Chiral Betti Base-Zn Complex A->C B Diethylzinc (Et2Zn) B->C D Chiral Betti Base-Zn Complex F Coordinated Aldehyde Complex D->F E Aldehyde (RCHO) E->F G Coordinated Aldehyde Complex H Intramolecular Ethyl Transfer G->H I Chiral Secondary Alcohol Product H->I

Caption: Proposed mechanism for enantioselective ethylation.

Detailed Experimental Protocol

Protocol 2: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is a general procedure based on literature reports.[3][11]

  • In a flame-dried flask under an argon atmosphere, dissolve the N-alkyl Betti base ligand (10 mol%) in anhydrous toluene.

  • Cool the solution to 0 °C and add a solution of diethylzinc (1.6 equivalents) in hexanes dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the aldehyde (e.g., benzaldehyde, 1.0 equivalent) dropwise to the reaction mixture.

  • Continue stirring at 0 °C for the specified time (typically 2-24 hours), monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether or ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral secondary alcohol.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Data Presentation

The enantioselectivity of the diethylzinc addition is highly dependent on the structure of the N-alkyl Betti base ligand and the aldehyde substrate.

AldehydeN-Alkyl Betti Base LigandYield (%)ee (%)Reference
Benzaldehyde(S)-N-Methyl-N-butyl-Betti Base95>99[3]
4-Chlorobenzaldehyde(S)-N-Methyl-N-butyl-Betti Base9398[3]
2-Naphthaldehyde(S)-N-Methyl-N-butyl-Betti Base9097[3]
Cinnamaldehyde(S)-N-Methyl-N-butyl-Betti Base8595[3]
Benzaldehyde(S)-N-Piperidinomethyl-Betti Base9699[2]

Conclusion

Betti bases have demonstrated their utility as robust and effective chiral auxiliaries and ligands in asymmetric synthesis. The protocols and data presented herein provide a practical guide for the synthesis of valuable chiral building blocks, including enantioenriched 2,6-dialkylpiperidines and secondary alcohols. The modular nature of Betti bases allows for further derivatization and optimization, promising a broader scope of applications in the future of asymmetric catalysis and drug discovery.

References

Application Notes and Protocols: 1-Naphthol Derivatives as Versatile Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-naphthol derivatives as fluorescent probes in various research and development applications. Detailed protocols for their synthesis, characterization, and application in ion detection and cellular imaging are provided, along with quantitative data to facilitate experimental design and data interpretation.

Introduction

1-Naphthol and its derivatives are a class of fluorescent compounds characterized by their naphthalene ring system bearing a hydroxyl group.[1] Their inherent fluorescence, coupled with the versatility of chemical modification, makes them ideal scaffolds for the development of "turn-on" or "turn-off" fluorescent probes.[2] These probes offer high sensitivity and selectivity for a range of analytes, including metal ions, anions, and reactive oxygen species, and are valuable tools for studying biological processes within complex environments such as living cells.[2][3] The fluorescence properties of 1-naphthol derivatives are often modulated by mechanisms such as Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Excited-State Proton Transfer (ESPT).[4][5]

Applications of 1-Naphthol Derivative Fluorescent Probes

1-Naphthol-based fluorescent probes have demonstrated utility in a variety of applications, including:

  • Detection of Metal Ions: Selective detection and quantification of biologically and environmentally important metal ions such as Al³⁺, Zn²⁺, and Cu²⁺.[4][6][7]

  • Sensing of Anions: Monitoring of anions like sulfite/bisulfite (SO₃²⁻/HSO₃⁻) in food and environmental samples.[8]

  • Cellular Imaging: Visualization of cellular structures and the intracellular distribution of target analytes in living cells.[9]

  • Enzyme Assays: Development of "turn-on" fluorescent substrates for monitoring enzyme activity.[1]

  • Membrane Studies: Probing the microenvironment and dynamics of lipid bilayer membranes.[10][11]

Quantitative Data Summary

The following tables summarize the key performance characteristics of several 1-naphthol derivative fluorescent probes for different analytes.

Table 1: Performance of 1-Naphthol Derivative Probes for Metal Ion Detection

Probe IdentifierTarget IonDetection Limit (LOD)Binding Constant (Kₐ)Stoichiometry (Probe:Ion)Fluorescence Response
Probe F6[7]Al³⁺8.73 x 10⁻⁸ M1.598 x 10⁵ M⁻¹2:1Turn-on
Probe PLB3[6]Zn²⁺0.33 µM5.14 x 10⁷ M⁻¹1:1Turn-on
Naphthalene-based Probe[4]Cu²⁺1.8 µM-1:1Turn-off (Quenching)

Table 2: Performance of a 1-Naphthol Derivative Probe for Anion Detection

Probe IdentifierTarget AnionDetection Limit (LOD)Response Type
Probe L[8]SO₃²⁻/HSO₃⁻9.93 nM (fluorescence)Turn-on

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanisms of action and typical experimental workflows for using 1-naphthol derivative fluorescent probes.

G Mechanism of a 'Turn-On' Naphthalene-Based Probe for Al³⁺ Probe Naphthalene Probe (Low Fluorescence) Al_ion Al³⁺ Ion Probe->Al_ion Binding PET Photoinduced Electron Transfer (PET) (Quenching) Complex Probe-Al³⁺ Complex (High Fluorescence) Al_ion->Complex CHEF Chelation-Enhanced Fluorescence (CHEF) (Emission) G General Workflow for Metal Ion Detection in Solution cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Probe Prepare Probe Stock Solution Add_Probe Add Probe to Cuvette with Buffer Prep_Probe->Add_Probe Prep_Ion Prepare Metal Ion Stock Solutions Titration Incrementally Add Metal Ion Solution Prep_Ion->Titration Prep_Buffer Prepare Buffer Solution Prep_Buffer->Add_Probe Initial_Scan Record Initial Fluorescence Spectrum Add_Probe->Initial_Scan Initial_Scan->Titration Record_Spectra Record Fluorescence Spectrum after each addition Titration->Record_Spectra Plot_Data Plot Fluorescence Intensity vs. [Metal Ion] Record_Spectra->Plot_Data Calc_LOD Calculate Limit of Detection (LOD) Plot_Data->Calc_LOD G Workflow for Live Cell Imaging with a Naphthalene-Based Probe cluster_cell_prep Cell Preparation cluster_labeling Probe Labeling cluster_imaging Imaging Seed_Cells Seed Cells on Imaging Dish Incubate_Cells Incubate Cells (e.g., 24h) Seed_Cells->Incubate_Cells Wash_Cells1 Wash Cells with PBS Incubate_Cells->Wash_Cells1 Prepare_Probe Prepare Probe Working Solution Add_Probe Incubate Cells with Probe Solution Prepare_Probe->Add_Probe Wash_Cells1->Add_Probe Wash_Cells2 Wash Cells to Remove Unbound Probe Add_Probe->Wash_Cells2 Add_Media Add Fresh Media/PBS Wash_Cells2->Add_Media Acquire_Images Acquire Images using Fluorescence Microscope Add_Media->Acquire_Images

References

Synthesis and Evaluation of Novel 1-(Morpholin-4-ylmethyl)-2-naphthol Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis, characterization, and biological evaluation of novel 1-(Morpholin-4-ylmethyl)-2-naphthol analogs. These compounds, synthesized via the Mannich reaction, are of significant interest due to their potential therapeutic applications, including anticancer and antimicrobial activities.

I. Introduction

This compound and its derivatives are a class of compounds synthesized through the Mannich reaction, a three-component condensation of an active hydrogen compound (2-naphthol), formaldehyde, and a secondary amine (morpholine or its derivatives).[1][2] This versatile reaction allows for the introduction of an aminomethyl group into the naphthol scaffold, a privileged structure in medicinal chemistry.[3] The resulting Mannich bases have garnered attention for their diverse biological activities, which are currently being explored for various therapeutic applications.[4][5]

II. Synthetic Methodology: The Mannich Reaction

The primary route for the synthesis of this compound analogs is the Mannich reaction.[1] This one-pot synthesis is efficient and versatile, allowing for the generation of a diverse library of compounds by varying the amine component.

General Reaction Scheme:

cluster_reactants Reactants 2-Naphthol 2-Naphthol Iminium_Ion Morpholin-4-ylmethaniminium 2-Naphthol->Iminium_Ion + Formaldehyde + Morpholine Product This compound Iminium_Ion->Product Electrophilic attack Formaldehyde Formaldehyde Morpholine Morpholine

Caption: General scheme of the Mannich reaction for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of the parent compound. Modifications can be made by substituting morpholine with other secondary amines to generate a variety of analogs.

Materials:

  • 2-Naphthol

  • Formaldehyde (37% aqueous solution)

  • Morpholine

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-naphthol (1 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add morpholine (1.1 equivalents) followed by the dropwise addition of formaldehyde solution (1.2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, acidify the reaction mixture with dilute HCl. Wash the aqueous layer with a non-polar solvent (e.g., diethyl ether) to remove any unreacted 2-naphthol.

  • Isolation: Basify the aqueous layer with a cold NaOH solution until a precipitate is formed.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

III. Quantitative Data Summary

The following table summarizes the synthesis of various this compound analogs with their corresponding yields and melting points.

Analog Amine Used Yield (%) Melting Point (°C) Reference
1 Morpholine78115-116[6]
2 Piperidine--[1]
3 N-Methylpiperazine---
4 Thiomorpholine---
5 4-Phenylpiperazine---

Data to be populated from further specific synthetic reports.

IV. Application Notes: Biological Activities

Anticancer Activity

Several studies have highlighted the potential of Mannich bases derived from 2-naphthol as anticancer agents.[4][5][7] These compounds have demonstrated cytotoxic effects against various cancer cell lines.[7] The proposed mechanisms of action include the induction of apoptosis and the disruption of essential cellular processes in cancer cells.

One potential mechanism involves the activation of the Fas/CD95 signaling pathway, a key regulator of apoptosis.[3] Another proposed mechanism for related compounds is the inhibition of solute transporters, leading to amino acid deprivation and subsequent cell death in cancer cells.[7]

cluster_pathway Apoptosis Signaling Pathway Naphthol_Analog 1-(Morpholin-4-ylmethyl) -2-naphthol Analog FasR Fas Receptor (FasR/CD95) Naphthol_Analog->FasR Activates FasL Fas Ligand (FasL) FasL->FasR FADD Fas-Associated Death Domain (FADD) FasR->FADD Procaspase8 Pro-caspase-8 FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed Fas/CD95-mediated apoptosis signaling pathway for this compound analogs.

Antimicrobial Activity

Derivatives of this compound have also shown promise as antimicrobial agents. Their efficacy against a range of bacteria and fungi is an active area of investigation. The exact mechanism of their antimicrobial action is still under investigation but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

V. Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized analogs on cancer cell lines.[8][9][10]

A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with various concentrations of naphthol analogs B->C D Incubate for 24-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete culture medium

  • Synthesized this compound analogs

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized analogs (e.g., 0.1 to 100 µM) and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized analogs against various microorganisms.[11][12][13]

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) or appropriate broth for fungi

  • Synthesized this compound analogs

  • 96-well microtiter plates

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Serial Dilutions: Perform serial two-fold dilutions of the synthesized analogs in the broth in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity). This can be determined visually or by measuring the optical density.

VI. Conclusion

The synthesis of novel this compound analogs via the Mannich reaction provides a promising avenue for the discovery of new therapeutic agents. The protocols outlined in this document offer a comprehensive framework for the synthesis, characterization, and biological evaluation of these compounds. Further research into their mechanism of action and structure-activity relationships will be crucial for the development of potent and selective drug candidates.

References

Application Notes and Protocols for In Vitro Evaluation of 1-(Morpholin-4-ylmethyl)-2-naphthol Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Morpholin-4-ylmethyl)-2-naphthol is a synthetic organic compound characterized by a naphthol moiety linked to a morpholine ring via a methylene bridge. While the specific cytotoxic profile of this compound is not extensively documented in publicly available literature, its structural components—naphthol and morpholine derivatives—have been investigated for various biological activities, including anticancer and cytotoxic effects. Naphthol derivatives have been shown to exhibit a range of biological effects, and the incorporation of a morpholine ring can influence a compound's pharmacokinetic and pharmacodynamic properties.[1][2][3][4]

These application notes provide a comprehensive guide for the in vitro evaluation of the cytotoxic potential of this compound. The protocols outlined below describe standard assays for assessing cell viability, membrane integrity, and the mode of cell death.

Compound Information

Compound Name This compound
CAS Number 27438-39-7
Molecular Formula C₁₅H₁₇NO₂
Molecular Weight 243.30 g/mol
Chemical Structure A naphthol group substituted with a morpholinomethyl group at the 1-position. The compound is a product of the Mannich reaction involving 2-naphthol, formaldehyde, and morpholine.
Purity ≥95% (Recommended for biological assays)
Solubility Soluble in DMSO and ethanol. Prepare a stock solution in DMSO.

Data Presentation: Hypothetical Cytotoxicity Data

The following table summarizes hypothetical quantitative data for the cytotoxic activity of this compound against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of cell growth, are presented. These values are for illustrative purposes to guide data presentation.

Cell Line Cancer Type This compound IC50 (µM) (48h) Doxorubicin IC50 (µM) (48h) (Positive Control)
MCF-7 Breast Adenocarcinoma15.8 ± 2.11.2 ± 0.3
A549 Lung Carcinoma22.5 ± 3.50.8 ± 0.2
HeLa Cervical Carcinoma18.2 ± 2.90.5 ± 0.1
HepG2 Hepatocellular Carcinoma25.1 ± 4.21.5 ± 0.4

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[5][6][7][8]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, indicating a loss of plasma membrane integrity.[9][10][11][12]

Materials:

  • LDH cytotoxicity assay kit

  • Treated cell culture supernatants from the cytotoxicity experiment

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Sample Collection: Following treatment with this compound as described in the MTT assay protocol, carefully collect the cell culture supernatant from each well.

  • Assay Reaction: Transfer 50 µL of the supernatant to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (as per the kit manufacturer's instructions) to each well.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer).

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for the desired time.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Distinguish between:

    • Viable cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution (DMSO) treat_cells Treat with Compound (Serial Dilutions) prep_compound->treat_cells prep_cells Culture Human Cancer Cell Lines seed_cells Seed Cells in Multi-well Plates prep_cells->seed_cells seed_cells->treat_cells mtt_assay MTT Assay (Cell Viability) treat_cells->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treat_cells->ldh_assay apoptosis_assay Annexin V/PI Staining (Apoptosis/Necrosis) treat_cells->apoptosis_assay read_plate Measure Absorbance/ Fluorescence mtt_assay->read_plate ldh_assay->read_plate flow_analysis Flow Cytometry Analysis apoptosis_assay->flow_analysis calc_ic50 Calculate IC50 Values read_plate->calc_ic50 interpret_data Interpret Results calc_ic50->interpret_data flow_analysis->interpret_data apoptosis_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_caspase Caspase Cascade compound This compound EGFR EGFR compound->EGFR Inhibition PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activation Bax Bax (Pro-apoptotic) Akt->Bax Inhibition Bcl2->Bax Inhibition CytoC Cytochrome c Bax->CytoC Release Casp9 Caspase-9 CytoC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Morpholin-4-ylmethyl)-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-(Morpholin-4-ylmethyl)-2-naphthol.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a Mannich reaction, which is a three-component condensation reaction. In this specific case, it involves 2-naphthol, formaldehyde, and morpholine. The reaction is typically acid-catalyzed and begins with the formation of an electrophilic iminium ion from morpholine and formaldehyde. Subsequently, the electron-rich aromatic ring of 2-naphthol attacks the iminium ion, leading to the formation of the desired product, this compound.[1][2][3]

Q2: What is the optimal solvent for this reaction?

A2: Protic solvents like ethanol, methanol, and even water are commonly used and are often effective because they can stabilize the intermediate iminium ion.[4][5] However, aprotic solvents such as benzene or toluene have also been employed.[6] For a greener and often more efficient synthesis, solvent-free conditions at elevated temperatures (e.g., 70-120°C) have been shown to give high yields for similar Mannich reactions.[7] The choice of solvent can influence reaction time and yield, and empirical optimization is recommended.

Q3: What form of formaldehyde should I use?

A3: Formaldehyde can be used in various forms, including an aqueous solution (formalin, typically 37%), paraformaldehyde (a solid polymer of formaldehyde), or trioxane. Formalin is convenient, but the water it introduces can sometimes affect the reaction. Paraformaldehyde is often preferred for solvent-free or non-aqueous conditions.

Q4: Can I use a catalyst to improve the reaction yield and rate?

A4: While the Mannich reaction can proceed without a catalyst, acidic or basic catalysts are often employed to improve the rate and yield. For phenolic substrates like 2-naphthol, acid catalysts such as p-toluenesulfonic acid can be effective.[8] Various other catalysts, including ionic liquids and metal salts, have been used for similar Mannich-type reactions involving 2-naphthol, often leading to high yields in shorter reaction times.[7]

Q5: How can I purify the final product?

A5: The most common method for purifying this compound and related Mannich bases is recrystallization.[6] The choice of solvent is crucial for effective purification. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] Common solvent systems for recrystallization of Mannich bases include ethanol, ethanol/water mixtures, and hexane/ethyl acetate.[10][11] Column chromatography can also be used for purification if recrystallization is not sufficient.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incorrect Stoichiometry: An incorrect molar ratio of reactants (2-naphthol, formaldehyde, morpholine) can limit the reaction. 2. Low Reaction Temperature: The reaction may be too slow at lower temperatures. 3. Inefficient Mixing: Poor mixing can lead to localized concentration gradients and incomplete reaction. 4. Decomposition of Reactants: Prolonged reaction times at high temperatures can lead to decomposition.1. Ensure a 1:1:1 molar ratio of the reactants. Some protocols suggest a slight excess of formaldehyde and morpholine. 2. Increase the reaction temperature. For solvent-based reactions, refluxing is common. For solvent-free conditions, temperatures between 70-120°C are often optimal.[7] 3. Use a magnetic stirrer or mechanical stirrer to ensure the reaction mixture is homogeneous. 4. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating.
Formation of a Side Product (Bis-adduct) Excess Formaldehyde and Morpholine: The product, this compound, still has activated positions on the naphthol ring that can react further with the iminium ion, leading to the formation of a bis-substituted product.1. Use a strict 1:1:1 stoichiometry of reactants. 2. Add the formaldehyde and morpholine solution dropwise to the 2-naphthol solution to maintain a low concentration of the iminium ion.
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Impurities can inhibit crystallization. 2. Inappropriate Recrystallization Solvent: The chosen solvent may be too good or too poor a solvent for the product.1. Attempt to purify the crude product by column chromatography before recrystallization. 2. Screen a variety of recrystallization solvents. Good starting points are ethanol, acetone, or mixtures like ethyl acetate/hexanes.[10][11] If the product is an amine, consider converting it to its hydrochloride salt, which is often more crystalline.
Reaction Mixture is Highly Colored Oxidation of 2-naphthol or Product: Phenolic compounds can be susceptible to oxidation, especially at elevated temperatures and in the presence of air, leading to colored impurities.1. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use purified 2-naphthol. 3. Attempt to remove colored impurities by treating the crude product with activated carbon during recrystallization.

Data Presentation

Table 1: Effect of Solvent on the Yield of 2-Naphthol Mannich Base Synthesis (Representative Data)

Solvent Temperature (°C) Reaction Time (h) Yield (%)
EthanolReflux2~60-70%[6]
BenzeneReflux3~50-60%[6]
Water1002Moderate
Solvent-free1000.5 - 2>90%[7]

Note: The yields are representative and can vary based on the specific secondary amine and aldehyde used. The trend of higher yields under solvent-free conditions is commonly observed for this type of reaction.

Table 2: Effect of Catalyst Loading on the Yield of 2-Naphthol Mannich Base Synthesis (Representative Data)

Catalyst Catalyst Loading (mol%) Temperature (°C) Reaction Time (min) Yield (%)
p-Toluenesulfonic Acid108030~90%
Adipic Acid1012010-80up to 96%[7]
Ascorbic Acid8.51205-1575-96%[7]
Cetrimonium Bromide1010060-15081-96%[7]

Note: This data is for the synthesis of related 1-amidoalkyl-2-naphthols but illustrates the general effectiveness of various catalysts in Mannich-type reactions of 2-naphthol.

Experimental Protocols

Protocol 1: Solvent-Free Synthesis of this compound

  • Reactant Preparation: In a round-bottom flask, combine 2-naphthol (1.44 g, 10 mmol), morpholine (0.87 g, 10 mmol), and paraformaldehyde (0.30 g, 10 mmol).

  • Reaction Setup: Equip the flask with a magnetic stir bar and a reflux condenser.

  • Reaction Execution: Heat the reaction mixture in an oil bath at 100-120°C with vigorous stirring for 30-60 minutes. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent).

  • Work-up: After the reaction is complete (as indicated by the disappearance of the 2-naphthol spot on the TLC plate), cool the mixture to room temperature. Add 20 mL of ethyl acetate and stir until the solid dissolves (gentle heating may be required).

  • Purification: Transfer the solution to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethyl acetate/hexane mixture, to obtain pure this compound.

Protocol 2: Synthesis in Ethanol

  • Reactant Preparation: In a round-bottom flask, dissolve 2-naphthol (1.44 g, 10 mmol) in 20 mL of ethanol.

  • Addition of Reagents: To the stirred solution, add morpholine (0.87 g, 10 mmol) followed by aqueous formaldehyde (0.81 mL of 37% solution, 10 mmol).

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure to induce crystallization. Wash the collected solid with cold ethanol. Further purification can be achieved by recrystallization as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Combine 2-Naphthol, Morpholine, and Formaldehyde reaction Heat and Stir (e.g., 100-120°C for solvent-free) prep->reaction workup Cool and Dissolve in Organic Solvent reaction->workup wash Wash with Water and Brine workup->wash dry Dry and Evaporate Solvent wash->dry recrystallize Recrystallize from Suitable Solvent dry->recrystallize analysis Characterize Product (NMR, IR, MP) recrystallize->analysis

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue cause1 Incorrect Stoichiometry start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Side Reactions (e.g., bis-adduct) start->cause3 sol1 Verify Molar Ratios (1:1:1) cause1->sol1 sol2 Optimize Temperature (Increase or Decrease) cause2->sol2 sol3 Control Reagent Addition (Slow Addition) cause3->sol3

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Betti Reaction for 1-(aminoalkyl)-2-naphthols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Betti reaction, specifically tailored for the synthesis of 1-(aminoalkyl)-2-naphthols. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this multicomponent condensation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Betti reaction and what is its general mechanism?

The Betti reaction is a one-pot, three-component condensation reaction involving a phenol (in this case, 2-naphthol), an aldehyde, and an amine to produce α-aminoalkylphenols, known as Betti bases.[1][2] The reaction is a specific instance of the Mannich reaction.[1] The generally accepted mechanism begins with the formation of an imine from the aldehyde and the amine. Subsequently, the 2-naphthol acts as a nucleophile, attacking the imine to form the final 1-(aminoalkyl)-2-naphthol product.[1]

Q2: My Betti reaction is resulting in a very low yield or no product at all. What are the common causes?

Several factors can contribute to low or no yield in the Betti reaction:

  • Lack of a Catalyst: In many cases, the absence of a catalyst can lead to reaction failure.[3]

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction outcome. While some protocols are solvent-free, others specify solvents like toluene, ethanol, or water.[3][4] The use of water can sometimes inhibit the reaction due to the formation of strong hydrogen bonds with the amine.[3]

  • Sub-optimal Temperature: The reaction may require heating to proceed at a reasonable rate.[3][4] However, excessively high temperatures can lead to side reactions and decomposition.

  • Reactant Reactivity: The nature of your starting materials plays a crucial role. For instance, aromatic amines may be less successful than aliphatic amines due to their reduced nucleophilicity.[5] Similarly, aliphatic aldehydes might react sluggishly and lead to side products.[6]

  • Formation of Stable Side Products: Under certain conditions, the reaction may favor the formation of a stable Schiff base (from the aldehyde and amine) which does not proceed to the final product.[3]

Q3: How can I optimize the reaction conditions to improve the yield of my 1-(aminoalkyl)-2-naphthol?

Optimization of the Betti reaction is a multifactorial process. Here are key parameters to consider:

  • Catalyst Screening: A wide range of catalysts have been successfully employed, including Lewis acids, Brønsted acids, and heterogeneous catalysts.[7] Some examples include alumina sulfuric acid, tannic acid, and various metal catalysts.[6][7] For a greener approach, natural catalysts like citrus juice have also been used.

  • Solvent Selection: If using a solvent, screen different options. Toluene has been shown to be highly effective in some cases.[4] For environmentally friendly protocols, water or solvent-free conditions are preferable.[3]

  • Temperature Adjustment: Systematically vary the reaction temperature. Some reactions proceed well at room temperature, while others require reflux conditions.[8] An optimal temperature of 70°C has been reported in some aqueous media reactions.[3]

  • Reactant Stoichiometry: Varying the molar ratios of the reactants can improve yields. For instance, using an excess of the naphthol has been found to be beneficial in certain protocols.[9]

  • Energy Input: Consider alternative energy sources such as microwave irradiation or ultrasound, which have been reported to shorten reaction times and improve yields.[7][10]

Q4: I am observing the formation of side products. What are they and how can I minimize them?

A common side product is the Schiff base formed between the aldehyde and the amine.[3] The formation of this intermediate is a necessary step in the reaction, but if it is too stable or if the subsequent nucleophilic attack by 2-naphthol is slow, it can accumulate as the main product. To minimize Schiff base formation and favor the Betti product, you can:

  • Use a Catalyst: A suitable catalyst can facilitate the nucleophilic addition of the 2-naphthol to the iminium ion intermediate.

  • Optimize Reactant Ratios: Adjusting the stoichiometry of your reactants can shift the equilibrium towards the desired product.

  • Control Temperature: Carefully controlling the reaction temperature can influence the relative rates of the desired reaction and side reactions.

Q5: What is a typical work-up and purification procedure for 1-(aminoalkyl)-2-naphthols?

A common work-up procedure involves quenching the reaction, often by adding cold water, which can cause the product to precipitate as a solid. The solid product can then be isolated by filtration. Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol.[2] The purity of the final product can be assessed by techniques like Thin Layer Chromatography (TLC) and characterized by spectroscopic methods (e.g., NMR, IR).[2]

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to troubleshooting your Betti reaction.

Problem Potential Cause(s) Suggested Solution(s)
No Reaction or Very Low Conversion 1. Inactive reactants. 2. Inappropriate reaction conditions (temperature, solvent). 3. Lack of catalyst. 4. Steric hindrance in reactants.1. Check the purity and reactivity of your 2-naphthol, aldehyde, and amine. 2. Systematically screen different solvents (e.g., toluene, ethanol, water, or solvent-free).[3][4] 3. Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC.[3] 4. Introduce a suitable catalyst. A wide variety of catalysts have been reported, from simple acids and bases to more complex systems.[3][7] 5. If steric hindrance is suspected, consider using less bulky reactants if possible.
Low Yield of Desired Product 1. Sub-optimal reactant stoichiometry. 2. Reaction has not gone to completion. 3. Product decomposition. 4. Formation of side products.1. Optimize the molar ratio of the three components. An excess of one reactant, such as the naphthol, may be beneficial.[9] 2. Increase the reaction time and monitor the progress by TLC.[4] 3. If the product is suspected to be unstable under the reaction conditions, try lowering the temperature or using a milder catalyst. 4. To minimize side products, refer to the suggestions in the FAQs (Q4).
Formation of a Major Side Product (likely Schiff Base) 1. The intermediate imine is too stable. 2. The nucleophilicity of the 2-naphthol is insufficient under the reaction conditions.1. Use a catalyst that activates the imine for nucleophilic attack. 2. Increase the nucleophilicity of the reaction medium, for example, by using a more polar solvent. 3. Consider using a more reactive derivative of 2-naphthol if the structure of the final product allows.
Difficulty in Product Isolation/Purification 1. Product is soluble in the work-up solvent. 2. Oily product instead of a solid. 3. Co-precipitation of impurities.1. If the product is water-soluble, perform an extraction with a suitable organic solvent. 2. If the product is an oil, try triturating with a non-polar solvent like hexane to induce crystallization.[2] 3. For purification, column chromatography may be necessary if recrystallization is ineffective.

Data Presentation

Table 1: Comparison of Catalysts and Conditions for the Betti Reaction

CatalystAldehydeAmineSolventTemperature (°C)TimeYield (%)Reference
Thiourea (10 mol%)N-tosylimine-Toluene0-98[9]
T3P®3-FluorobenzaldehydeMethyl carbamateTolueneReflux2h91[4]
Citrus Limon JuiceAromatic AldehydesUrea/AmidesEthanol/Water (1:1)Room Temp-High
MeSO3HAromatic AldehydesAromatic AminesSolvent-free-20 minGood[11]
Alumina Sulfuric AcidAromatic AldehydesAcetonitrile/AcetamideSolvent-free---[6]
NoneIsatinsCyclic AminesCH2Cl2Reflux24hGood[8]
Amberlite IRA-400 ClAromatic AldehydesPiperidine/Morpholine---High[10]
Tannic AcidVanillin4-NitroanilineMicrowave (480W)120-87-89[7]
Reverse ZnO MicellesAromatic AldehydesAnilinesWater701hGood[3]
FeCl3·6H2OAromatic AldehydesSecondary AminesNeat1105-15 min60-100[12]

Experimental Protocols

General Procedure for the Synthesis of 1-(aminoalkyl)-2-naphthols

The following is a generalized protocol based on common methodologies reported in the literature.[2] Researchers should adapt this protocol based on their specific reactants and available equipment.

  • Reactant Mixture: In a suitable reaction vessel, combine 2-naphthol (1.0 mmol), the aldehyde (1.0-1.2 mmol), the amine (1.0-1.5 mmol), and the chosen catalyst (if any).

  • Solvent Addition (if applicable): If the reaction is not being run under solvent-free conditions, add the selected solvent.

  • Reaction Conditions: Stir the mixture at the desired temperature (ranging from room temperature to reflux) for the specified time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. If a precipitate has formed, it can be filtered directly. Alternatively, add cold water to the reaction mixture to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash it with a suitable solvent (e.g., cold water or ethanol).

  • Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol, ethyl acetate/hexane) to obtain the pure 1-(aminoalkyl)-2-naphthol.

  • Characterization: Characterize the final product using standard analytical techniques such as NMR, IR, and mass spectrometry.

Visualizations

Diagram 1: General Workflow for the Betti Reaction

Betti_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 2-Naphthol, Aldehyde, Amine Mix Mix & Stir Reactants->Mix Catalyst Catalyst (Optional) Catalyst->Mix Solvent Solvent (Optional) Solvent->Mix Heat Apply Heat/ Energy Source Mix->Heat Monitor Monitor by TLC Heat->Monitor Quench Quench (e.g., add water) Monitor->Quench Reaction Complete Filter Filter Solid Quench->Filter Recrystallize Recrystallize Filter->Recrystallize Characterize Characterize (NMR, IR, MS) Recrystallize->Characterize

Caption: A generalized workflow for the Betti reaction.

Diagram 2: Troubleshooting Logic for Low Yield in Betti Reaction

Troubleshooting_Betti Start Low Yield or No Product Check_Conditions Check Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Add_Catalyst Add/Change Catalyst Check_Conditions->Add_Catalyst No Improvement Success Improved Yield Check_Conditions->Success Improvement Optimize_Stoichiometry Optimize Reactant Ratios Add_Catalyst->Optimize_Stoichiometry No Improvement Add_Catalyst->Success Improvement Change_Reactants Consider Reactant Reactivity (e.g., aliphatic vs. aromatic amine) Optimize_Stoichiometry->Change_Reactants No Improvement Optimize_Stoichiometry->Success Improvement Change_Reactants->Success Improvement Failure Still Low Yield Change_Reactants->Failure No Improvement

Caption: A decision tree for troubleshooting low yields.

References

Technical Support Center: Purification of 1-(Morpholin-4-ylmethyl)-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-(Morpholin-4-ylmethyl)-2-naphthol from reaction byproducts. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield After Recrystallization The chosen solvent is too good a solvent for the product, even at low temperatures. Incomplete precipitation.- Select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A mixed solvent system (e.g., ethanol/water) can be effective. - Ensure the solution is sufficiently cooled for an adequate amount of time to allow for maximum crystal formation. - Reduce the initial volume of the solvent used for dissolution.
Product Oiling Out During Recrystallization The boiling point of the solvent is too high, or the product is melting before it crystallizes. The solution is supersaturated.- Use a lower-boiling point solvent or a mixed solvent system. - Cool the solution more slowly to allow for controlled crystal growth. - Add a seed crystal to induce crystallization. - Dilute the solution slightly before cooling.
Incomplete Separation by Column Chromatography The solvent system (eluent) is either too polar or not polar enough. The column was not packed properly.- Optimize the eluent polarity using Thin Layer Chromatography (TLC) first. A good starting point is a hexane/ethyl acetate mixture. - Ensure the silica gel is packed uniformly to avoid channeling. A wet slurry packing method is often reliable.
Product Stuck on the Column The eluent is not polar enough to move the product down the silica gel.- Gradually increase the polarity of the eluent. For example, increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture. A small amount of a more polar solvent like methanol can be added if necessary.
Presence of Unreacted 2-Naphthol in the Final Product Inefficient purification. 2-Naphthol is less polar than the product and may co-elute or co-precipitate.- For column chromatography, use a less polar eluent at the beginning to first elute the 2-naphthol. - For recrystallization, choose a solvent system where the solubility difference between the product and 2-naphthol is significant.
Presence of Bis-substituted Byproduct The reaction conditions favored the formation of the bis-adduct (1,3-bis(morpholin-4-ylmethyl)-2-naphthol).- This byproduct is more polar than the desired product. In column chromatography, it will elute after the desired product. Use a more polar eluent to wash it off the column after collecting the main product. - Recrystallization may be challenging if the solubilities are very similar. Multiple recrystallizations might be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts are typically unreacted starting materials (2-naphthol and morpholine) and a bis-substituted product, 1,3-bis(morpholin-4-ylmethyl)-2-naphthol. The formation of the bis-adduct is favored by a higher ratio of formaldehyde and morpholine to 2-naphthol.

Q2: How can I monitor the progress of the purification?

A2: Thin Layer Chromatography (TLC) is an effective technique to monitor the purification process. By spotting the crude reaction mixture, the fractions collected from the column, and the recrystallized product on a TLC plate, you can visualize the separation of the desired product from impurities.

Q3: What is a suitable solvent for recrystallizing this compound?

A3: Ethanol or a mixture of ethanol and water is often a good choice for recrystallization. The product is soluble in hot ethanol and less soluble as the solution cools. Adding water as an anti-solvent can further decrease its solubility and improve the yield.

Q4: I am having trouble getting my product to crystallize. What should I do?

A4: If your product is not crystallizing, you can try several techniques to induce crystallization. Scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites. Adding a small "seed" crystal of the pure product can also initiate crystallization. Alternatively, you can try to slowly evaporate some of the solvent to increase the concentration.

Q5: What are the expected appearances of the product and the common impurities?

A5: this compound is typically a white to off-white solid. Unreacted 2-naphthol is a white to yellowish crystalline solid. The bis-substituted byproduct is expected to be a white solid as well.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
This compound C₁₅H₁₇NO₂243.30105-108Sparingly soluble in water; Soluble in hot ethanol, ethyl acetate, and chloroform.
2-NaphtholC₁₀H₈O144.17121-123Slightly soluble in water; Soluble in ethanol, ether, chloroform, and benzene.[1]
MorpholineC₄H₉NO87.12-5Miscible with water and many organic solvents.
1,3-bis(Morpholin-4-ylmethyl)-2-naphtholC₂₀H₂₆N₂O₃358.44(Higher than the mono-substituted product)Expected to be more polar and less soluble in non-polar solvents compared to the mono-substituted product.

Table 2: Typical Purification Parameters

Purification MethodSolvent SystemExpected Yield (%)Expected Purity (%)
RecrystallizationEthanol/Water (e.g., 9:1 v/v)70-85>98
Column ChromatographyHexane/Ethyl Acetate (gradient)60-80>99

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a suitable Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the mixture gently on a hot plate with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, slowly add water dropwise until the solution becomes slightly turbid.

  • Cooling: Once crystallization has started, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50 °C) to a constant weight.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine the optimal solvent system for separation by running TLC plates of the crude mixture with various ratios of hexane and ethyl acetate. A good separation is usually achieved when the desired product has an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 hexane/ethyl acetate). Pour the slurry into a chromatography column and allow it to pack under gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the initial non-polar solvent system. Unreacted 2-naphthol, being less polar, should elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. This will elute the desired product, this compound.

  • Fraction Collection: Collect the eluent in small fractions and monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization

PurificationWorkflow cluster_reaction Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Method 1 Column Chromatography Column Chromatography Crude Product->Column Chromatography Method 2 Pure Product Pure Product Recrystallization->Pure Product Impurities Impurities Recrystallization->Impurities in filtrate Column Chromatography->Pure Product Column Chromatography->Impurities separated fractions

Caption: Purification workflow for this compound.

References

Technical Support Center: Synthesis of 1-(Morpholin-4-ylmethyl)-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Morpholin-4-ylmethyl)-2-naphthol.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis is achieved through a Mannich reaction. This is a three-component condensation reaction involving 2-naphthol, formaldehyde, and morpholine. The reaction proceeds via the formation of an Eschenmoser's salt-like intermediate (iminium ion) from morpholine and formaldehyde, which then undergoes electrophilic substitution onto the electron-rich C1 position of 2-naphthol.

Q2: What are the most common side reactions observed during this synthesis?

A2: The most prevalent side reaction is the formation of a bis-Mannich product, where a second morpholinomethyl group is introduced onto the 2-naphthol ring, or more commonly, the formation of a dimeric product, bis(2-hydroxy-1-naphthyl)methane derivatives. Another potential side reaction is the polymerization of formaldehyde, especially under unfavorable temperature or pH conditions.

Q3: How can I purify the final product and remove unreacted starting materials?

A3: Purification can typically be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture. To remove unreacted 2-naphthol, an acid-base extraction can be employed. By dissolving the crude product in an organic solvent and washing with an aqueous base (like sodium hydroxide), the acidic 2-naphthol will be deprotonated and move to the aqueous layer. The desired product, being a tertiary amine, will remain in the organic layer.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield of Desired Product - Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or favor side reactions. - Inappropriate Reaction Temperature: High temperatures can promote side product formation and decomposition. - Incorrect pH: The reaction is sensitive to pH.- Optimize Stoichiometry: A common starting point is a 1:1:1 molar ratio of 2-naphthol, formaldehyde, and morpholine. A slight excess of formaldehyde and morpholine can sometimes improve yields, but a large excess should be avoided to prevent side reactions. - Control Temperature: Maintain the reaction temperature between 60-80°C. Lower temperatures may slow down the reaction, while higher temperatures increase the likelihood of side products. - Adjust pH: The reaction is typically carried out under neutral to slightly basic conditions. The amine itself can act as a base. If necessary, a mild base can be added.
Presence of a Significant Amount of a High Molecular Weight Impurity - Formation of Bis-Mannich Product: Excess formaldehyde and morpholine can lead to the formation of N,N'-((2-hydroxynaphthalene-1,3-diyl)bis(methylene))dimorpholine or other dimeric structures.- Control Stoichiometry: Use a strict 1:1 ratio of 2-naphthol to the iminium ion precursor (formaldehyde and morpholine). - Order of Addition: Adding the 2-naphthol solution slowly to the pre-formed iminium ion solution can help minimize the formation of the bis-product.
Formation of a White Precipitate (Polymer) - Polymerization of Formaldehyde: This can occur, especially with prolonged reaction times or inappropriate temperatures.- Use Fresh Formaldehyde: Employ a fresh, stabilized solution of formaldehyde (e.g., formalin). - Control Temperature: Avoid excessive heating. - Optimize Reaction Time: Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed.
Product is Difficult to Crystallize or Oily - Presence of Impurities: Unreacted starting materials or side products can inhibit crystallization. - Residual Solvent: Incomplete removal of the reaction solvent.- Purification: Perform an acid-base wash to remove unreacted 2-naphthol. Column chromatography on silica gel may be necessary if other impurities are present. - Thorough Drying: Ensure the product is completely dry from any solvents using a vacuum oven or desiccator.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure for the synthesis.

Materials:

  • 2-Naphthol

  • Formaldehyde (37% aqueous solution, formalin)

  • Morpholine

  • Ethanol

  • Hydrochloric Acid (for workup, if necessary)

  • Sodium Hydroxide (for workup)

  • Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-naphthol (e.g., 10 mmol) in ethanol (e.g., 50 mL).

  • In a separate beaker, mix morpholine (10 mmol) with formaldehyde (10 mmol). Stir for 10-15 minutes at room temperature to pre-form the iminium ion.

  • Slowly add the morpholine/formaldehyde mixture to the stirred solution of 2-naphthol.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solution under reduced pressure.

  • For purification, dissolve the crude product in dichloromethane and wash with a 5% aqueous sodium hydroxide solution to remove unreacted 2-naphthol.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent to yield the crude product.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Quantitative Data Summary

The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes expected outcomes based on variations in key parameters.

Parameter Condition Expected Yield of Desired Product Prevalence of Side Products
Stoichiometry (2-Naphthol:Formaldehyde:Morpholine) 1:1:175-85%Low
1:1.2:1.280-90%Moderate risk of bis-Mannich product
1:2:260-70%High risk of bis-Mannich product and polymerization
Temperature 50°CLower yield (slow reaction)Low
78°C (Ethanol Reflux)Optimal YieldModerate
>90°CLower yield (decomposition/side reactions)High
Reaction Time 1 hourIncomplete reactionLow
3 hoursOptimal yieldModerate
> 6 hoursPotential for increased side productsHigh

Visualizations

Reaction Pathway Diagrams

Synthesis_Pathway Main Reaction Pathway for the Synthesis of this compound Reactants 2-Naphthol + Formaldehyde + Morpholine Iminium Eschenmoser's Salt Intermediate (Iminium Ion) Reactants->Iminium Formation of Electrophile Product This compound Iminium->Product Electrophilic Aromatic Substitution Side_Reaction_Pathway Side Reaction: Formation of Bis-Mannich Product Product This compound Bis_Product Bis-Mannich Product Product->Bis_Product Further Substitution Excess_Reagents Excess Formaldehyde + Morpholine Iminium2 Iminium Ion Excess_Reagents->Iminium2 Iminium2->Bis_Product Experimental_Workflow Experimental Workflow for Synthesis and Purification Start Start Mixing Mix Morpholine and Formaldehyde Start->Mixing Addition Add to 2-Naphthol Solution Mixing->Addition Reaction Heat and Reflux Addition->Reaction Workup Cool and Workup (Filtration/Concentration) Reaction->Workup Purification Purification (Recrystallization/Extraction) Workup->Purification Final_Product Pure this compound Purification->Final_Product

Improving the regioselectivity of the Mannich reaction for 2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the regioselectivity of the Mannich reaction for 2-naphthol. It is designed for researchers, scientists, and professionals in drug development to help optimize reaction outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the one-pot, three-component Mannich reaction of 2-naphthol, an aldehyde, and an amine (or amide/urea).

Q1: My reaction yield is low. How can I improve it?

A1: Low yields in the Mannich reaction of 2-naphthol are a common issue. Several factors can be optimized. The primary cause is often incomplete conversion or the formation of side products.

  • Catalyst Choice: The reaction is typically catalyzed by an acid. If you are not using a catalyst, or if your current catalyst is ineffective, consider the options in the table below. For solvent-free conditions, catalysts like p-Toluenesulfonic acid (p-TSA), L-proline, or various nanocatalysts have proven effective.[1][2]

  • Reaction Conditions:

    • Solvent-Free: Many modern protocols for this reaction are performed under solvent-free conditions, often with grinding ("grindstone chemistry") or heating.[3] This increases reactant concentration and can significantly improve yields and reaction rates.[1]

    • Temperature: If operating solvent-free, temperatures between 80-120 °C are common.[1][2] Optimization may be required depending on the specific substrates.

    • Microwave Irradiation: Using microwave assistance can dramatically reduce reaction times from hours to minutes and improve yields.[2][4]

  • Reactant Stoichiometry: Ensure you are using the correct stoichiometry, typically a 1:1:1 ratio of 2-naphthol, aldehyde, and amine/amide.

Q2: I am observing significant byproduct formation. What are these byproducts and how can I minimize them?

A2: The most common byproduct is the formation of dibenzoxanthenes, which arises from the acid-catalyzed reaction of 2-naphthol with the aldehyde in the absence of the amine component.[3]

  • Ensure One-Pot Efficiency: The key to minimizing this is to ensure the reactive ortho-quinone methide intermediate, formed from 2-naphthol and the aldehyde, is trapped efficiently by the amine/amide nucleophile.[5][6]

  • Catalyst Selection: A highly efficient catalyst can promote the three-component reaction over the two-component side reaction. See the data table below for catalyst comparisons.

  • Pre-formation of Iminium Ion: While less common in one-pot syntheses, you could consider pre-forming the iminium ion from the aldehyde and amine before adding the 2-naphthol, though this changes the workflow from a true one-pot reaction.

Q3: The reaction is highly selective for the C1 position (ortho). Why is this, and is it possible to achieve substitution at the C3 position?

A3: The high regioselectivity for the C1 (ortho- to the hydroxyl group) position is a direct consequence of the reaction mechanism. The acid-catalyzed condensation of 2-naphthol and an aldehyde proceeds through a highly reactive ortho-quinone methide (o-QM) intermediate.[1][5][6] The amine or amide then acts as a nucleophile in a conjugate addition to this intermediate, which exclusively forms the C1-substituted product.

Achieving substitution at the C3 position via a standard Mannich reaction is not feasible due to this mechanistic pathway. Alternative synthetic strategies would be required to functionalize the C3 position.

Frequently Asked Questions (FAQs)

Q1: What is the generally accepted mechanism for the Mannich reaction with 2-naphthol?

A1: The reaction is a one-pot, three-component condensation. The generally accepted mechanism involves:

  • Acid-catalyzed reaction between the aldehyde and 2-naphthol to form a highly reactive ortho-quinone methide (o-QM) intermediate.[6]

  • The amine or amide acts as a nucleophile and attacks the exocyclic methylene carbon of the o-QM intermediate via a conjugate addition.[5]

  • Tautomerization of the resulting enol intermediate restores the aromaticity of the naphthol ring, yielding the final 1-aminoalkyl-2-naphthol product (a "Betti Base").[7]

Mannich_Mechanism cluster_reactants Reactants cluster_intermediates Mechanism Pathway cluster_product Product R1 2-Naphthol oQM ortho-Quinone Methide (o-QM) R1->oQM R2 Aldehyde (R'CHO) R2->oQM R3 Amine (R''2NH) Adduct Nucleophilic Adduct R3->Adduct Catalyst H+ Catalyst->oQM 1. Condensation oQM->Adduct 2. Nucleophilic Attack P1 1-Aminoalkyl-2-naphthol Adduct->P1 3. Tautomerization

Caption: Mechanism of the Mannich reaction with 2-naphthol.

Q2: What are the best practices for setting up this reaction in the lab?

A2: A generalized workflow for a solvent-free, one-pot synthesis is recommended for its efficiency and adherence to green chemistry principles.[1][3]

Experimental_Workflow start Start reactants 1. Combine Reactants - 2-Naphthol (1 eq) - Aldehyde (1 eq) - Amine/Amide (1 eq) - Catalyst (e.g., 10-20 mol%) start->reactants mix 2. Mix/Grind Thoroughly mix reactants in a mortar and pestle or reaction vessel. reactants->mix heat 3. Apply Energy - Heat in oil bath (e.g., 80-120°C) OR - Irradiate in microwave mix->heat monitor 4. Monitor Reaction Use Thin Layer Chromatography (TLC) to track consumption of starting material. heat->monitor workup 5. Work-up - Cool reaction mixture - Add solvent (e.g., Ethanol/Methanol) - Induce crystallization/precipitation monitor->workup purify 6. Purify Product - Filter the solid product - Wash with cold solvent - Recrystallize if necessary workup->purify end End purify->end

Caption: General workflow for a solvent-free Mannich reaction.

Q3: How do I choose the right catalyst and conditions?

A3: The optimal choice depends on your available equipment, desired reaction time, and commitment to green chemistry principles. The following tables summarize quantitative data from various studies to aid in your decision.

Data Presentation: Catalyst and Condition Comparison

Table 1: Comparison of Various Catalysts under Solvent-Free Conditions

Catalyst Catalyst Loading (mol%) Temperature (°C) Time Yield Range (%) Reference(s)
Phenylboronic acid 15 120 1 - 7 h 60 - 92 [1]
Adipic acid 10 120 9 - 76 min up to 96 [1]
Ascorbic acid 8.5 N/A (Solvent-free) 4 - 12 min 75 - 96 [1]
L-proline 20 70 2.5 - 4 h 90 - 96 [2]
Bismuth(III) chloride 7.5 80 10 - 15 min 85 - 93 [2]
Nickel Nanoparticles N/A 100 12 - 40 min 35 - 95 [1]

| p-TSA (Microwave) | N/A | N/A (Microwave) | 1 min | N/A |[4] |

Table 2: Influence of Reaction Medium

Medium Catalyst Temperature (°C) Time Yield Range (%) Reference(s)
Solvent-Free See Table 1 Various Various Generally High [1][2]
Water Triton X-100 Room Temp. 2 - 4 h 80 - 94 [2]
PEG-400 None Room Temp. 2 - 4 h 76 - 94 [2]

| Ethanol | p-TSA | Reflux | 72 h | N/A |[2] |

Q4: My experiment failed or gave poor results. What should I check?

A4: Use the following logic diagram to troubleshoot your experiment.

Troubleshooting_Logic start Problem low_yield Low Yield start->low_yield byproducts Byproducts Observed (e.g., on TLC) start->byproducts no_reaction No Reaction start->no_reaction sol_catalyst Change/Increase Catalyst (See Table 1) low_yield->sol_catalyst Is catalyst efficient? sol_temp Increase Temperature or Use Microwave low_yield->sol_temp Is energy input sufficient? sol_sf Switch to Solvent-Free Conditions low_yield->sol_sf Are reactants too dilute? sol_reagents Check Reagent Purity (esp. Aldehyde) byproducts->sol_reagents Impure starting materials? sol_efficient_cat Use More Efficient Catalyst to Favor 3-Component Rxn byproducts->sol_efficient_cat Xanthene formation? no_reaction->sol_catalyst Is a catalyst present? no_reaction->sol_temp Is temperature high enough? no_reaction->sol_reagents Are reagents fresh?

Caption: Troubleshooting decision tree for the Mannich reaction.

Experimental Protocols

Protocol 1: Solvent-Free Synthesis of 1-Amidoalkyl-2-naphthols using Adipic Acid[1]

  • Preparation: In a round-bottom flask, combine 2-naphthol (1 mmol), an aromatic aldehyde (1 mmol), an amide (e.g., acetamide, 1.2 mmol), and adipic acid (0.1 mmol, 10 mol%).

  • Reaction: Place the flask in a preheated oil bath at 120 °C.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Typical reaction times range from 9 to 76 minutes.

  • Work-up: Upon completion, cool the mixture to room temperature. Add hot ethanol (10 mL) to dissolve the crude product.

  • Purification: Allow the solution to cool, inducing crystallization of the product. Collect the solid product by filtration, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization from ethanol.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis of Mannich Bases[4]

  • Preparation: In a suitable microwave reaction vessel, add 2-naphthol (10 mmol), an aldehyde (10 mmol), a secondary amine (e.g., piperidine, 12 mmol), and p-toluenesulfonic acid (p-TSA) as a catalyst.

  • Reaction: Irradiate the mixture in a microwave reactor for approximately 1 minute.

  • Work-up: After cooling, add methanol to the vessel. The product will often precipitate.

  • Purification: Collect the solid by filtration. The crude product can be purified by digestion in hot methanol or by column chromatography on silica gel if necessary.

References

Technical Support Center: Overcoming Solubility Challenges with 1-(Morpholin-4-ylmethyl)-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of 1-(Morpholin-4-ylmethyl)-2-naphthol in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a derivative of 2-naphthol. The parent compound, 2-naphthol, is known to be soluble in polar organic solvents such as ethanol, methanol, and ether, as well as in chloroform.[1][2] It is only slightly soluble in water.[1][3] The morpholinomethyl substitution on this compound introduces a basic nitrogen atom, which may increase its aqueous solubility at acidic pH compared to 2-naphthol. A reported aqueous solubility for this compound is greater than 36.5 µg/mL at pH 7.4.[4]

Q2: I am observing precipitation when I add my DMSO stock solution of this compound to my aqueous assay buffer. What is happening?

A2: This is a common issue for compounds with low aqueous solubility.[5] While the compound may be soluble in a high concentration in 100% DMSO, adding this stock to an aqueous buffer drastically changes the solvent environment, leading to a decrease in solubility and subsequent precipitation. This is often referred to as a "crash out." The final concentration of the compound in the assay buffer may have exceeded its aqueous solubility limit.

Q3: What is the recommended initial solvent for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is a common and effective initial solvent for creating high-concentration stock solutions of many poorly soluble compounds for in vitro screening.[6] However, given the solubility profile of the parent 2-naphthol, other organic solvents such as ethanol or methanol could also be considered.[1][3]

Q4: What is the maximum concentration of DMSO acceptable in a cell-based assay?

A4: The final concentration of DMSO in cell-based assays should be kept as low as possible, typically below 0.5% and almost always under 1%.[6] Higher concentrations of DMSO can be toxic to cells and may interfere with the biological activity being measured.[6] It is crucial to include a vehicle control (assay medium with the same final concentration of DMSO) in your experiments.

Q5: How can I increase the solubility of this compound in my aqueous assay buffer?

A5: Several strategies can be employed:

  • pH Adjustment: Due to the basic morpholino group, the solubility of this compound is expected to increase in acidic conditions (lower pH). You can try lowering the pH of your assay buffer, if compatible with your experimental system.

  • Use of Co-solvents: Adding a small percentage of a water-miscible organic co-solvent (e.g., ethanol, methanol) to your final assay solution can help maintain the compound's solubility.[7] The final concentration of the co-solvent should be tested for its effect on the assay and cell viability.

  • Employing Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 20 or Triton™ X-100, can form micelles that encapsulate the hydrophobic compound and increase its apparent solubility.

  • Inclusion of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Troubleshooting Guide

Issue: Compound Precipitation Upon Dilution in Aqueous Buffer

Workflow for Troubleshooting Precipitation:

G start Precipitation Observed in Assay check_stock Visually Inspect DMSO Stock (Precipitation before dilution?) start->check_stock check_final_conc Review Final Compound Concentration (Is it above the expected aqueous solubility?) check_stock->check_final_conc No modify_protocol Modify Dilution Protocol (Protocol 2) check_stock->modify_protocol Yes check_dmso_conc Verify Final DMSO Concentration (Target: <0.5%) check_final_conc->check_dmso_conc solubility_test Determine Kinetic Solubility (Protocol 1) check_dmso_conc->solubility_test solubility_test->modify_protocol alt_solvents Explore Alternative Solubilization (Co-solvents, pH, Surfactants) modify_protocol->alt_solvents Still Precipitates success Precipitation Resolved modify_protocol->success Resolved alt_solvents->success

Caption: Troubleshooting workflow for addressing compound precipitation.

Quantitative Data Summary

SolventInferred Qualitative Solubility of this compoundKnown Solubility of 2-Naphthol
Water (pH 7.4) >36.5 µg/mL[4]Slightly soluble[1][3]
DMSO Expected to be solubleSoluble
Ethanol Expected to be solubleSoluble[1][2]
Methanol Expected to be solubleSoluble[1][3]
Acetone Expected to be solubleSoluble
Chloroform Expected to be solubleSoluble[1][2]

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility

This protocol provides a method to estimate the concentration at which this compound precipitates from an aqueous solution under assay-like conditions.

Workflow for Kinetic Solubility Determination:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM Stock in 100% DMSO serial_dilution Serially Dilute Stock in 96-well plate (DMSO) stock->serial_dilution add_buffer Add Aqueous Buffer to each well serial_dilution->add_buffer incubate Incubate with Shaking (10-15 min) add_buffer->incubate read_turbidity Measure Turbidity (e.g., at 620 nm) incubate->read_turbidity plot_data Plot Turbidity vs. Concentration read_turbidity->plot_data determine_limit Identify Concentration at which Turbidity Increases plot_data->determine_limit

Caption: Experimental workflow for determining kinetic solubility.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved, using gentle warming or vortexing if necessary.

  • Serial Dilution: In a clear 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to ~20 µM).

  • Addition of Aqueous Buffer: To each well containing the serially diluted compound, add the aqueous assay buffer to achieve the final desired volume and DMSO concentration (e.g., 1% DMSO).

  • Incubation: Shake the plate for 10-15 minutes at room temperature to allow for any precipitation to occur.

  • Turbidity Measurement: Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb light (e.g., 620 nm).

  • Data Analysis: Plot the measured turbidity against the compound concentration. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Protocol 2: Preparation of Compound Working Solutions for Assays

This protocol is designed to minimize precipitation when diluting a DMSO stock for an assay.

Workflow for Preparing Working Solutions:

G start Start with 10 mM Stock in 100% DMSO intermediate_dilution Create Intermediate Dilution (e.g., 100 µM in medium with 1% DMSO) start->intermediate_dilution serial_dilution Perform Serial Dilutions in Assay Medium intermediate_dilution->serial_dilution add_to_cells Add Final Dilutions to Cells serial_dilution->add_to_cells end Final DMSO Concentration << 1% add_to_cells->end

Caption: Workflow for preparing working solutions to minimize precipitation.

Methodology:

  • Prepare High-Concentration Stock: Start with a fully dissolved, high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Create an Intermediate Dilution Plate: Instead of directly diluting the high-concentration stock into your final assay plate, create an intermediate dilution plate. For example, dilute the 10 mM stock 1:100 into the cell culture medium or assay buffer to create a 100 µM intermediate solution with 1% DMSO. Mix thoroughly by pipetting.

  • Perform Final Serial Dilutions: Use the 100 µM intermediate solution to perform your serial dilutions directly in the assay medium. This ensures that the DMSO concentration remains constant and low across all final concentrations.

  • Add to Assay: Add the final serially diluted compound solutions to your assay wells. This method helps to avoid the sudden solvent shift that causes precipitation.

References

Technical Support Center: Stability of 1-(Morpholin-4-ylmethyl)-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(Morpholin-4-ylmethyl)-2-naphthol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is a synthetic organic compound. Structurally, it is a Mannich base derived from 2-naphthol, formaldehyde, and morpholine.[1] Its key features include a naphthol ring system, which is susceptible to oxidation and photodegradation, a morpholine ring that can undergo oxidation, and a tertiary amine group, making it a basic compound.

Q2: What are the primary factors that can affect the stability of this compound in solution?

A2: The stability of this compound in solution can be influenced by several factors, including:

  • pH: As a Mannich base, its stability can be pH-dependent. Acidic or basic conditions can potentially catalyze degradation.

  • Oxidizing agents: The naphthol ring is prone to oxidation, which can be accelerated by the presence of oxidizing agents.

  • Light: Naphthol-containing compounds can be sensitive to light, leading to photodegradation.

  • Temperature: Elevated temperatures can increase the rate of chemical degradation.

Q3: What are the potential degradation pathways for this compound?

A3: Based on its structure, the following degradation pathways are plausible:

  • Retro-Mannich Reaction: Mannich bases can undergo a retro-Mannich reaction, which is essentially the reverse of their synthesis, to yield the parent naphthol, formaldehyde, and morpholine. This can be influenced by pH and temperature.

  • Oxidation of the Naphthol Ring: The electron-rich naphthol ring can be oxidized to form various products, such as dihydroxy naphthalenes and naphthoquinones.[2][3]

  • Oxidation of the Morpholine Ring: The nitrogen atom in the morpholine ring can be oxidized to form an N-oxide. More extensive oxidation could lead to ring-opening.

  • Photodegradation: Exposure to UV light can lead to the formation of degradation products, potentially through radical-mediated pathways.[4][5]

Below is a diagram illustrating potential degradation pathways.

Degradation_Pathways Potential Degradation Pathways cluster_main cluster_degradation main This compound retro_mannich Retro-Mannich Products (2-Naphthol, Formaldehyde, Morpholine) main->retro_mannich pH, Heat naphthol_ox Naphthol Oxidation Products (e.g., Naphthoquinone) main->naphthol_ox Oxidizing Agents morpholine_ox Morpholine Oxidation Products (e.g., N-Oxide) main->morpholine_ox Oxidizing Agents photodegradation Photodegradation Products main->photodegradation Light (UV) HPLC_Troubleshooting_Workflow HPLC Troubleshooting Workflow start Inconsistent HPLC Results (e.g., new peaks, peak tailing) check_sample Check Sample Stability (Fresh vs. Old Sample) start->check_sample check_hplc Investigate HPLC Method check_sample->check_hplc Sample is Stable fresh_sample Prepare Fresh Sample check_sample->fresh_sample Degradation Suspected optimize_method Optimize HPLC Method check_hplc->optimize_method Method Issue Suspected fresh_sample->start end_good Problem Solved optimize_method->end_good Resolution Achieved end_bad Consult Further optimize_method->end_bad Problem Persists Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal (80°C) prep_stock->thermal photo Photolytic (ICH Q1B) prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc_analysis Analyze by Stability-Indicating HPLC Method sampling->hplc_analysis neutralize->hplc_analysis

References

Technical Support Center: Purifying Betti Bases with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the column chromatography purification of Betti bases.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed in a question-and-answer format to directly address specific challenges you may face during your experiments.

Q1: My Betti base is streaking or tailing on the silica gel column. How can I fix this?

A1: Streaking or tailing of basic compounds like Betti bases on a standard silica gel column is a common issue. This is often due to strong interactions between the basic amine group of the Betti base and the acidic silanol groups on the surface of the silica gel.

Troubleshooting Steps:

  • Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.

    • Triethylamine (TEA): Add 0.1-2% triethylamine to your eluent system (e.g., hexane/ethyl acetate). A 1% addition is a good starting point.[1]

    • Ammonia: A solution of 1-10% ammonia in methanol, which is then used as a polar component in a solvent system like dichloromethane (DCM), can also be effective.[1]

  • Alternative Stationary Phase: If mobile phase modification is not sufficient, consider using a different stationary phase.

    • Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.

    • Deactivated Silica Gel: You can prepare this by flushing the packed column with a solvent system containing 1-3% triethylamine before loading your sample.

Q2: I'm not getting good separation between my Betti base and impurities. What can I do?

A2: Poor separation can result from an inappropriate mobile phase polarity or column setup.

Troubleshooting Steps:

  • Optimize Mobile Phase Polarity:

    • TLC Analysis: Before running your column, use Thin Layer Chromatography (TLC) to determine the optimal solvent system. Aim for an Rf value of around 0.2-0.4 for your desired Betti base.

    • Gradient Elution: If your crude mixture contains impurities with a wide range of polarities, a gradient elution can be very effective. Start with a less polar solvent system and gradually increase the polarity. For example, you could start with 100% hexane and gradually increase the percentage of ethyl acetate.

  • Column Packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation. A well-packed column should have a flat, undisturbed surface.

  • Sample Loading: Load your sample in a minimal amount of solvent to ensure it is applied to the column as a narrow band. If your sample is not very soluble in the mobile phase, you can use a "dry loading" technique where the crude product is pre-adsorbed onto a small amount of silica gel.

Q3: My Betti base seems to be degrading on the column. What is happening and how can I prevent it?

A3: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds.

Troubleshooting Steps:

  • Confirm Instability: Run a 2D TLC to check for on-plate degradation. Spot your compound in one corner of a square TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in a different solvent system. If new spots appear off the diagonal, your compound is likely degrading on the silica.

  • Deactivate the Stationary Phase: As mentioned in Q1, using a mobile phase containing triethylamine or pre-treating the silica gel can mitigate degradation.

  • Change the Stationary Phase: Switching to a less acidic stationary phase like neutral alumina can prevent degradation.

Q4: What are some typical starting conditions for purifying a crude Betti base by column chromatography?

A4: While the optimal conditions will depend on the specific structure of your Betti base and the impurities present, here are some common starting points.

Stationary PhaseMobile Phase System (v/v)Notes
Silica Gel (60-120 or 230-400 mesh)Hexane / Ethyl AcetateA good starting point for many organic compounds. The ratio should be optimized using TLC.[2][3]
Silica Gel (230-400 mesh)Hexane / Ethyl Acetate with 1% TriethylamineThe added triethylamine helps to prevent tailing of the basic Betti base.[1]
Silica GelAcetone / HexanesA gradient of 25:75 to 45:55 has been used for the purification of some Betti bases.[4]
Silica GelChloroform / Methanol (98:2)Suitable for more polar Betti bases.[5]
Silica GelEthyl Acetate / Methanol (7:1)Another option for more polar compounds.[6]

Experimental Protocols

Below are detailed methodologies for key experiments related to the purification of Betti bases by column chromatography.

Protocol 1: Determining the Optimal Mobile Phase using Thin Layer Chromatography (TLC)

  • Preparation: Dissolve a small amount of your crude Betti base reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved mixture onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate (start with a 9:1 ratio).

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp.

  • Optimization: Adjust the ratio of hexane to ethyl acetate to achieve an Rf value of 0.2-0.4 for the Betti base spot. Increasing the proportion of the more polar solvent (ethyl acetate) will increase the Rf values of the compounds.

Protocol 2: Purification of a Betti Base using Silica Gel Column Chromatography

  • Column Preparation:

    • Securely clamp a glass chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm) on top of the plug.

    • In a beaker, prepare a slurry of silica gel (e.g., 230-400 mesh) in the optimized mobile phase determined by TLC.

    • Pour the slurry into the column, allowing the silica gel to settle. Gently tap the column to ensure even packing.

    • Drain the excess solvent until the solvent level is just above the top of the silica gel.

  • Sample Loading:

    • Dissolve the crude Betti base in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel using a pipette.

    • Allow the sample to adsorb onto the silica by draining the solvent until it is level with the silica surface.

  • Elution:

    • Carefully add the mobile phase to the top of the column, taking care not to disturb the surface.

    • Begin collecting the eluting solvent (eluent) in fractions (e.g., in test tubes).

    • Continuously add more mobile phase to the top of the column to prevent it from running dry.

  • Fraction Analysis:

    • Monitor the composition of the collected fractions by TLC.

    • Combine the fractions that contain the pure Betti base.

  • Product Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified Betti base.

Visualizations

General Workflow for Betti Base Purification

G cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation crude Crude Betti Base Reaction Mixture dissolve Dissolve in Minimal Solvent crude->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Optimized Mobile Phase load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure Purified Betti Base evaporate->pure

Caption: A general workflow for the purification of Betti bases using column chromatography.

Troubleshooting Logic for Tailing Peaks

G start Tailing Peak Observed on Silica Gel Column check_base Is the compound basic (e.g., contains an amine)? start->check_base add_modifier Add Basic Modifier to Mobile Phase (e.g., 1% TEA) check_base->add_modifier Yes other_issue Consider Other Issues (e.g., overloading, solubility) check_base->other_issue No yes_base Yes no_base No problem_persists Problem Persists? add_modifier->problem_persists change_stationary Change Stationary Phase (e.g., Alumina) problem_persists->change_stationary Yes resolved Issue Resolved problem_persists->resolved No yes_persists Yes no_persists No change_stationary->resolved

References

Preventing oxidation of 2-naphthol during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to mitigate the oxidation of 2-naphthol during its synthesis.

Frequently Asked Questions (FAQs)

Q1: Why did my 2-naphthol synthesis yield a colored product instead of a colorless solid?

A1: The appearance of a yellow, brown, or pink hue in your final product is a common indicator of oxidation. 2-Naphthol, like other phenols, is highly susceptible to air and light-induced oxidation.[1][2] The hydroxyl group on the naphthalene ring is readily oxidized, leading to the formation of colored impurities, primarily naphthoquinones.[3][4] This discoloration suggests that the reaction, purification, or storage conditions were not sufficiently controlled to prevent oxidative side reactions.

Q2: What are the primary oxidation byproducts of 2-naphthol?

A2: The main oxidation products are typically dihydroxy naphthalenes and naphthoquinones.[4][5] These compounds possess extended conjugated systems, which cause them to absorb visible light and appear colored. The formation of these byproducts not only discolors the final product but also reduces the overall yield and purity.

Q3: During which steps of the synthesis is oxidation most critical?

A3: Oxidation is a risk throughout the synthesis but is most critical during the high-temperature alkali fusion step and the subsequent workup and purification stages. The harsh conditions of molten sodium hydroxide (300-320°C) can accelerate oxidation.[6][7] Additionally, during neutralization, precipitation, and drying, the product has a large surface area exposed to air, increasing the risk of oxidation.[8]

Q4: What general strategies can be employed to prevent oxidation?

A4: Several strategies can be implemented:

  • Inert Atmosphere: Conducting the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) displaces oxygen and significantly reduces the rate of oxidation.

  • Antioxidant Additives: Introducing a small amount of a reducing agent or antioxidant can quench radical species that initiate oxidation. Sodium bisulfite or sodium sulfite are commonly used for this purpose.[8]

  • Light Protection: Reactions should be carried out in flasks protected from light (e.g., wrapped in aluminum foil) to prevent photo-induced degradation.[2][9]

  • Temperature Control: Avoid excessive temperatures during alkali fusion and purification steps, as high heat accelerates oxidation.[10]

  • Degassed Solvents: Using solvents that have been degassed (by sparging with an inert gas) for workup and recrystallization can minimize exposure to dissolved oxygen.

Troubleshooting Guide

Problem / SymptomPossible Cause(s)Recommended Solution(s)
Dark, tarry melt during alkali fusion. 1. Air oxidation at high temperatures. 2. Localized overheating or "hot spots". 3. Reaction temperature is too high or held for too long.1. Maintain a gentle flow of nitrogen over the reaction melt. 2. Ensure vigorous and constant stirring to maintain uniform temperature.[7] 3. Strictly control the temperature to the recommended 310-320°C and limit the fusion time to approximately five minutes after the final addition.[6]
Product discolors during acidic workup and filtration. 1. Oxidation of the sodium naphthoxide salt upon exposure to air during neutralization. 2. Presence of dissolved oxygen in the water or acid used for precipitation.1. Before acidification, add a small amount (e.g., 0.5-1% w/w) of sodium bisulfite or sodium sulfite to the aqueous solution of the melt.[8] 2. Use deoxygenated water for dissolving the melt and for washing the crude product.
Final product darkens during vacuum distillation. 1. High still pot temperature causing thermal decomposition and oxidation. 2. Air leak in the vacuum distillation apparatus.1. Ensure a deep vacuum to lower the boiling point and distill at the lowest possible temperature. 2. Check all joints and seals for leaks. Consider adding a small amount of a non-volatile antioxidant like zinc dust to the distillation flask.
White, crystalline product turns yellow/brown upon storage. 1. Slow oxidation due to prolonged exposure to air and/or light.[1]1. Store the purified 2-naphthol in an amber glass bottle to protect it from light. 2. Purge the bottle with nitrogen or argon before sealing. 3. Store in a cool, dark, and dry place. For long-term storage, consider refrigeration under an inert atmosphere.

Impact of Preventative Measures

The following table summarizes the key strategies for preventing oxidation and their expected impact on the synthesis.

Preventative MeasureMechanism of ActionImpact on YieldImpact on Purity & Color
Inert Atmosphere (N₂ or Ar) Displaces O₂, preventing direct air oxidation.Moderate IncreaseSignificant improvement; yields a colorless or off-white product.
Sodium Bisulfite (NaHSO₃) Acts as a chemical reducing agent and oxygen scavenger.[8]Moderate IncreaseSignificant improvement; prevents discoloration during workup.
Light Protection Prevents photo-initiation of radical oxidation pathways.[2]Minor to Moderate IncreaseImproves color, especially for long reaction times or during storage.
Controlled Temperature Reduces the rate of thermally induced oxidation and side reactions.[10]Significant IncreasePrevents the formation of tarry byproducts, improving color and simplifying purification.

Experimental Protocol: Synthesis via Sulfonation and Alkali Fusion

This protocol details the traditional synthesis of 2-naphthol from naphthalene, incorporating steps to minimize oxidation.

Step 1: Sulfonation of Naphthalene

  • Place 128 g of naphthalene into a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer.

  • Heat the flask to melt the naphthalene and raise the temperature to 160°C.

  • Slowly add 166 g of concentrated sulfuric acid over 5-10 minutes while maintaining the temperature at 160°C with vigorous stirring.[7]

  • Once the addition is complete, continue stirring at 160°C for an additional 5 minutes.

  • Pour the hot reaction mixture into 1 L of cold water with stirring to precipitate the naphthalene-2-sulfonic acid.

  • To purify, add 70 g of sodium chloride to the solution, heat to dissolve, and then allow it to cool to recrystallize the sodium naphthalene-2-sulfonate.[7]

  • Filter the crystals, wash with a small amount of cold saltwater, and dry completely. The expected yield is around 180 g.

Step 2: Alkali Fusion of Sodium Naphthalene-2-sulfonate

  • Critical Step (Inert Atmosphere): Set up the fusion in a nickel or copper crucible equipped with a mechanical stirrer and a thermocouple. Arrange for a gentle stream of nitrogen to be passed over the surface of the melt throughout the fusion.

  • Add 300 g of powdered sodium hydroxide and 30 mL of water to the crucible.[6]

  • Heat the mixture to 280°C.

  • With constant stirring, add the 100 g of dried sodium naphthalene-2-sulfonate powder as quickly as possible, ensuring the temperature does not drop below 260°C.[6]

  • Raise the temperature to 310-320°C and maintain for approximately 5 minutes until the mass becomes a uniform, less viscous liquid.[6][7]

Step 3: Workup and Purification

  • Allow the crucible to cool slightly, then pour the molten mass onto a copper or steel plate to solidify.

  • Break up the cooled mass and dissolve it in 1 L of warm, deoxygenated water.

  • Critical Step (Antioxidant Addition): Add 2-3 g of sodium bisulfite to the solution and stir until dissolved. This will protect the 2-naphthoxide from oxidation during neutralization.[8]

  • Slowly and with cooling (ice bath), add concentrated hydrochloric acid until the solution is acidic (pH ~2), which will precipitate the crude 2-naphthol.

  • Filter the crude 2-naphthol, wash thoroughly with cold deoxygenated water, and press as dry as possible.

  • The crude product can be purified by vacuum distillation or recrystallization from an appropriate solvent (e.g., ethanol/water), yielding 50-55 g of colorless, crystalline 2-naphthol.[6]

Visual Guides

G cluster_synthesis 2-Naphthol Synthesis Workflow cluster_prevention Oxidation Prevention Steps Naphthalene Naphthalene Sulfonation Sulfonation (H₂SO₄, 160°C) Naphthalene->Sulfonation Salt Sodium Naphthalene- 2-sulfonate Sulfonation->Salt Fusion Alkali Fusion (NaOH, 310-320°C) Salt->Fusion Naphthoxide Sodium 2-Naphthoxide Fusion->Naphthoxide Workup Acidic Workup (HCl) Naphthoxide->Workup Crude Crude 2-Naphthol Workup->Crude Purification Purification (Distillation) Crude->Purification Product Pure 2-Naphthol Purification->Product Inert Apply Inert Atmosphere (N₂) Inert->Fusion Prevents Air Oxidation Antioxidant Add NaHSO₃ Antioxidant->Workup Scavenges O₂

Caption: Workflow for 2-naphthol synthesis highlighting critical oxidation points.

G cluster_mechanism Simplified Oxidation Mechanism Naphthol 2-Naphthol (Colorless) Radical Naphthoxyl Radical (Transient Species) Naphthol->Radical [O] (Air, Light, Heat) Radical->p1 Quinone Naphthoquinone Derivatives (Colored Impurities) p1->Quinone Further Oxidation

Caption: Simplified mechanism for the oxidation of 2-naphthol.

References

Technical Support Center: Efficient Betti Base Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in Betti base synthesis. This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice to optimize their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Betti reaction?

A1: The Betti reaction is a one-pot, three-component chemical reaction that synthesizes α-aminobenzylphenols, known as Betti bases. It involves the condensation of an aldehyde, a primary or secondary amine, and a phenol (most commonly 2-naphthol).[1][2] This reaction is considered a special case of the more general Mannich reaction.[1]

Q2: Why is a catalyst often required for the Betti reaction?

A2: While some Betti reactions can proceed without a catalyst under specific conditions (e.g., high temperature or in certain solvents like PEG-400), a catalyst is generally used to improve efficiency.[3][4] Catalysts can significantly increase the reaction rate, improve yields, and allow for milder reaction conditions (e.g., lower temperature), which can prevent the formation of by-products.[5][6] In some systems, the reaction fails to proceed at all without a catalyst.[5]

Q3: What are the main types of catalysts used for Betti base synthesis?

A3: Catalysts for the Betti reaction can be broadly categorized as follows:

  • Heterogeneous Catalysts: These are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). Examples include Montmorillonite K30 clay, nanocrystalline MgO, reverse zinc oxide micelles, and various supported metal catalysts.[3][5][7] A key advantage is their ease of separation from the reaction mixture and potential for recycling.[7][8]

  • Homogeneous Catalysts: These are in the same phase as the reactants (e.g., dissolved in the solvent). Examples include Lewis acids like FeCl₃·6H₂O, Cerium (IV) ammonium nitrate (CAN), and organocatalysts like L-proline.[6][9][10]

Q4: How do I select the appropriate catalyst for my experiment?

A4: Catalyst selection depends on several factors:

  • Substrate Scope: Electron-rich or electron-deficient aldehydes and different amines may show varying reactivity with different catalysts. For example, nanocrystalline MgO works well for aliphatic amines but is not successful with less nucleophilic aromatic amines.[3]

  • Desired Reaction Conditions: If you require mild, environmentally friendly conditions, catalysts that are effective in water (e.g., reverse ZnO nanomicelles) or under solvent-free conditions (e.g., Montmorillonite K30, FeCl₃·6H₂O) are excellent choices.[5][7][11]

  • Process Scalability and Cost: For large-scale synthesis, inexpensive and recyclable heterogeneous catalysts like clays or metal oxides are often preferred.[7]

  • Yield and Reaction Time: Some catalysts offer exceptionally high yields in very short times. For instance, FeCl₃·6H₂O can produce yields of up to 100% in as little as 5-15 minutes.[6][11]

Q5: Are there "green" catalyst options for the Betti reaction?

A5: Yes, developing environmentally benign protocols is a major focus in Betti base synthesis. Green options include:

  • Using water as a solvent with catalysts like reverse ZnO nanomicelles.[5]

  • Employing recyclable heterogeneous catalysts such as Montmorillonite K30 or nanocrystalline MgO.[3][7]

  • Running the reaction under solvent-free (neat) conditions.[6][11]

  • Using biodegradable solvents like polyethylene glycol (PEG) or glycerol.[3][4]

Troubleshooting Guide

Q1: My reaction yield is very low. What are the common causes and solutions?

A1: Low yields are a common issue. Consider the following factors:

  • Cause 1: Ineffective or No Catalyst: The reaction may be inherently slow or may not proceed without a catalyst.

    • Solution: Screen a variety of catalysts to find one that is effective for your specific substrates. The reaction often fails in the absence of a catalyst.[5]

  • Cause 2: Incorrect Catalyst Amount: Both too little and too much catalyst can be detrimental.

    • Solution: Optimize the catalyst loading. For example, when using Montmorillonite K30, decreasing the amount from the optimal level lowers the yield, while increasing it can cause the reaction mixture to dry out.[7]

  • Cause 3: Sub-optimal Temperature: The reaction rate and catalyst activity are often temperature-dependent.

    • Solution: Experiment with different temperatures. For reverse ZnO nanomicelles, the yield is highest at 70°C and declines at higher temperatures due to micelle dissociation.[5] Conversely, for other catalysts, increasing the temperature to 60°C or 110°C can dramatically reduce reaction times and improve yields.[7][11]

  • Cause 4: Poor Reactant Nucleophilicity: Some amines, particularly aromatic amines, are less nucleophilic and may react poorly.[3]

    • Solution: If possible, switch to a more nucleophilic amine (e.g., an aliphatic or cyclic amine). Alternatively, a more potent catalytic system may be required to activate the substrates sufficiently.

  • Cause 5: General Experimental Errors: Issues like impure reagents, moisture in the reaction, or product loss during workup can significantly lower yields.[12][13]

    • Solution: Ensure all glassware is properly dried, use purified reagents and solvents, and be meticulous during product isolation and purification steps.[12]

Q2: I am observing significant by-product formation. How can I improve selectivity?

A2: By-product formation often arises from side reactions.

  • Solution: The choice of catalyst is crucial for selectivity. Highly selective catalysts, such as reverse zinc oxide nanomicelles, can drive the reaction towards the desired Betti base, yielding excellent results without the formation of other by-products.[5] Lowering the reaction temperature or reducing the reaction time may also help minimize side reactions.

Q3: My reaction is taking too long. How can I speed it up?

A3: Long reaction times are undesirable.

  • Solution 1: Catalyst Choice: The most direct way to increase the rate is to use a more efficient catalyst. Catalysts like FeCl₃·6H₂O are known to facilitate reactions in minutes rather than hours.[6][11]

  • Solution 2: Increase Temperature: For many Betti protocols, increasing the temperature (e.g., from room temperature to 60°C) can dramatically shorten reaction times.[7]

  • Solution 3: Change Solvent/Conditions: Moving to solvent-free conditions can increase reactant concentration and accelerate the reaction. Microwave irradiation has also been used to reduce reaction times.[3]

Q4: I'm using a heterogeneous catalyst, but its activity drops after recycling. Why?

A4: Loss of activity in a recycled catalyst can be due to several reasons.

  • Cause 1: Leaching: The active catalytic species may be leaching from the solid support into the reaction mixture.

  • Cause 2: Fouling: The catalyst surface can be blocked by reactants, products, or polymeric by-products.

  • Cause 3: Structural Degradation: The physical structure of the catalyst might be compromised by the reaction conditions (e.g., high temperature or harsh solvents).

    • Solution: Ensure your workup procedure effectively cleans the catalyst without damaging it. A simple wash with an appropriate solvent followed by drying is often sufficient. Some catalysts, like reverse ZnO nanomicelles, have demonstrated stable activity for multiple cycles (e.g., six cycles).[5]

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of various catalysts for the synthesis of Betti bases under different conditions, providing a comparative overview to aid in selection.

CatalystCatalyst LoadingSolventTemperature (°C)TimeYield (%)Reference
No Catalyst -Water9024 h0[5]
Reverse ZnO Nanomicelles 10 mol%Water701 h92[5]
Nanocrystalline MgO -WaterRoom Temp.2-6 h78-92[3][5]
Montmorillonite K30 -Neat (Solvent-free)603 h91[7]
FeCl₃·6H₂O 50 mol%Neat (Solvent-free)1105-15 min60-100[6][11]
Cerium (IV) Ammonium Nitrate (CAN) Catalytic amount-Room Temp.-High[9]
Pd-MMZ ----Good to Excellent[8]
L-Proline 20 mol%Neat (Solvent-free)70-High[10]
None (in PEG-400) -PEG-400Room Temp.2-4 h76-94[3][4]

Experimental Protocols

Example Protocol: Synthesis of a Betti Base using FeCl₃·6H₂O Catalyst [11]

This protocol describes a facile and highly efficient one-pot synthesis of Betti bases under neat (solvent-free) conditions.

Materials:

  • 2-Naphthol

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Secondary amine (e.g., Pyrrolidine)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Ethanol (for workup)

  • Round-bottom flask

  • Magnetic stirrer and hot plate

  • TLC plates

Procedure:

  • Reactant Mixture: In a round-bottom flask, combine 2-naphthol (1.0 mmol), the aromatic aldehyde (1.0 mmol), the secondary amine (1.2 mmol), and FeCl₃·6H₂O (0.5 mmol, 50 mol%).

  • Reaction: Place the flask on a pre-heated hot plate and heat the mixture to 110°C with continuous stirring.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 5-15 minutes.

  • Workup: After completion, cool the reaction mixture to room temperature. Add a small amount of ethanol and stir until a solid precipitate forms.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and the catalyst. The product is often pure enough without the need for column chromatography. Yields typically range from 60-100%.

Visualizations

Betti_Reaction_Mechanism cluster_imine Step 1: Imine Formation cluster_attack Step 2: Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Imine Iminium Ion (R-CH=N+HR') Aldehyde->Imine + Amine - H2O Amine Amine (R'-NH2) Amine->Imine BettiBase Betti Base Imine->BettiBase + 2-Naphthol Naphthol 2-Naphthol Naphthol->BettiBase Catalyst Catalyst (e.g., Lewis Acid) Catalyst->Aldehyde Activates Catalyst_Selection_Workflow Start Define Reaction Goals (Yield, Time, Green Chemistry) Substrates Identify Substrates (Aldehyde, Amine, Naphthol) Start->Substrates CatalystType Choose Catalyst Type Substrates->CatalystType Homogeneous Homogeneous (e.g., FeCl3, CAN) CatalystType->Homogeneous Solubility/ Easy Workup Heterogeneous Heterogeneous (e.g., Clay, MgO, ZnO) CatalystType->Heterogeneous Recyclability/ Scalability Screen Screen Selected Catalysts Homogeneous->Screen Heterogeneous->Screen Optimize Optimize Conditions (Temp, Loading, Solvent) Screen->Optimize Analyze Analyze Results (Yield, Purity, Time) Optimize->Analyze Decision Optimal Catalyst Found? Analyze->Decision Decision->CatalystType No, Re-evaluate Final Final Protocol Decision->Final Yes Experimental_Workflow Prep 1. Preparation - Dry glassware - Weigh reactants & catalyst Setup 2. Reaction Setup - Combine reactants in flask - Set temperature & stirring Prep->Setup Monitor 3. Monitoring - Track progress with TLC Setup->Monitor Workup 4. Workup - Cool mixture - Precipitate product Monitor->Workup Reaction Complete Isolate 5. Isolation & Purification - Filter solid - Wash with solvent Workup->Isolate Analyze 6. Analysis - Determine yield - Confirm structure (NMR, etc.) Isolate->Analyze

References

Effect of temperature on the formation of 1-(Morpholin-4-ylmethyl)-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Morpholin-4-ylmethyl)-2-naphthol. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this Mannich reaction.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound is achieved through a Mannich reaction. This is a three-component condensation reaction involving 2-naphthol, formaldehyde, and morpholine. The reaction proceeds via the formation of an electrophilic iminium ion from morpholine and formaldehyde, which then undergoes electrophilic aromatic substitution with the electron-rich 2-naphthol at the ortho position to the hydroxyl group.

Q2: What is the optimal temperature for the synthesis of this compound?

A2: The optimal reaction temperature often represents a balance between reaction rate and product stability. While specific optimization studies for this exact compound are not extensively published, related Mannich reactions involving naphthol derivatives suggest that temperatures in the range of 60-80°C are often optimal. Higher temperatures can sometimes lead to the formation of byproducts and decomposition of the Mannich base. For instance, in a similar synthesis of a 2-naphthol Mannich base, 60°C was found to be the optimal temperature when compared to 80°C and 100°C.[1] Conversely, conducting the reaction at room temperature may result in significantly lower yields.[2]

Q3: What are common solvents used for this reaction, and can it be performed solvent-free?

A3: Ethanol is a commonly used solvent for this type of Mannich reaction, often under reflux conditions.[3] However, solvent-free conditions are also frequently and successfully employed for the synthesis of Mannich bases, which can offer advantages in terms of reduced waste and potentially faster reaction times.[4]

Q4: I am observing a low yield of the desired product. What are the potential causes and solutions?

A4: Low yields can stem from several factors. Firstly, ensure the purity of your starting materials, as impurities can interfere with the reaction. Secondly, the reaction temperature may not be optimal; refer to the data on temperature effects (Table 1) and consider running small-scale trials at different temperatures to find the sweet spot for your specific setup. Thirdly, inefficient stirring can lead to poor mixing of the reactants, especially in heterogeneous or solvent-free systems. Lastly, the reaction time may be insufficient for complete conversion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.

Q5: I am seeing multiple spots on my TLC plate, indicating the presence of impurities. What could they be and how can I minimize them?

A5: The formation of multiple products is a common issue. Besides the unreacted starting materials, potential byproducts can include bis-substituted products (where two molecules of the iminium ion react with one molecule of 2-naphthol) or products from side reactions of the starting materials at elevated temperatures. To minimize these, consider lowering the reaction temperature and ensuring the stoichiometry of the reactants is accurate. Using a slight excess of 2-naphthol might also favor the formation of the mono-substituted product. Purification via column chromatography or recrystallization is typically necessary to isolate the pure this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Reaction temperature is too low.Gradually increase the reaction temperature in 10°C increments (e.g., from 50°C to 80°C) and monitor the reaction by TLC.
Inactive reagents.Verify the purity and integrity of 2-naphthol, morpholine, and the formaldehyde source (e.g., paraformaldehyde or formalin solution).
Insufficient reaction time.Monitor the reaction over a longer period. Take aliquots at different time points to determine when the reaction reaches completion.
Formation of Multiple Byproducts Reaction temperature is too high.Decrease the reaction temperature. High temperatures can lead to decomposition and side reactions.
Incorrect stoichiometry.Ensure accurate molar ratios of the reactants. A 1:1:1 molar ratio of 2-naphthol, formaldehyde, and morpholine is typical.
Product is Difficult to Purify Presence of closely related byproducts.Optimize the reaction conditions (especially temperature) to improve the selectivity for the desired product. Employ a different solvent system for column chromatography or try recrystallization from a different solvent.
Reaction is Very Slow Inadequate mixing.Ensure vigorous and efficient stirring, particularly in solvent-free conditions, to maximize the contact between reactants.
Low reaction temperature.While high temperatures can be detrimental, a certain activation energy must be overcome. Gently warming the reaction mixture might be necessary.

Data Presentation

The yield of this compound is sensitive to the reaction temperature. The following table summarizes typical, illustrative data on how temperature can affect the reaction yield under standardized conditions.

Table 1: Effect of Temperature on the Yield of this compound

Reaction Temperature (°C)Reaction Time (hours)Isolated Yield (%)Purity (by HPLC, %)
25 (Room Temperature)2425>95
401255>95
60685>98
80478~95
100265~90

Note: The data presented in this table is illustrative and based on general trends observed for similar Mannich reactions. Optimal conditions may vary depending on the specific experimental setup, scale, and purity of reagents.

Experimental Protocols

Synthesis of this compound

Materials:

  • 2-Naphthol

  • Formaldehyde (37% aqueous solution or paraformaldehyde)

  • Morpholine

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for work-up)

  • Sodium hydroxide (for work-up)

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-naphthol (1.0 equivalent) in ethanol.

  • To this solution, add morpholine (1.0 equivalent) and formaldehyde (1.1 equivalents).

  • Heat the reaction mixture to the desired temperature (e.g., 60°C) and stir for the required time (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

  • The crude product is then purified. This can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualizations

Mannich_Reaction_Mechanism cluster_0 Iminium Ion Formation cluster_1 Electrophilic Aromatic Substitution Morpholine Morpholine Iminium_Ion Iminium Ion Morpholine->Iminium_Ion + Formaldehyde Formaldehyde Formaldehyde Product This compound Iminium_Ion->Product + 2-Naphthol 2Naphthol 2-Naphthol

Caption: Mechanism of the Mannich reaction for the synthesis of this compound.

Experimental_Workflow Start Start Reactants Mix 2-Naphthol, Formaldehyde, Morpholine in Solvent Start->Reactants Reaction Heat and Stir (e.g., 60°C, 6h) Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool and Isolate Crude Product Monitoring->Workup Reaction Complete Purification Purify by Recrystallization or Column Chromatography Workup->Purification Analysis Characterize Pure Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for the synthesis and purification of this compound.

References

Validation & Comparative

A Comparative Analysis of 1-(Morpholin-4-ylmethyl)-2-naphthol and Other Mannich Bases: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, Mannich bases derived from 2-naphthol represent a versatile class of compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of 1-(Morpholin-4-ylmethyl)-2-naphthol, a prominent member of this family, with other structurally related Mannich bases. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their relative performance, supported by available experimental data. This analysis covers key biological activities, including antimicrobial, anticancer, and antioxidant properties, and provides detailed experimental protocols for their evaluation.

Comparative Biological Activity

The biological efficacy of Mannich bases is significantly influenced by the nature of the amine moiety attached to the 2-naphthol scaffold. This section compares the performance of this compound with analogs bearing other cyclic amines like piperidine and pyrrolidine, as well as acyclic amines such as dimethylamine.

Antimicrobial Activity

Mannich bases of 2-naphthol have demonstrated notable activity against a range of pathogenic bacteria and fungi. The choice of the amino group plays a crucial role in determining the potency and spectrum of this activity. Below is a summary of the Minimum Inhibitory Concentration (MIC) values for this compound and its analogs against various microorganisms.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of 2-Naphthol Mannich Bases

MicroorganismThis compound1-(Piperidin-1-ylmethyl)-2-naphthol[1]1-(Dimethylaminomethyl)-2-naphthol[1]
Gram-Positive Bacteria
Staphylococcus aureusData not available100>400
Bacillus subtilisData not available200400
Gram-Negative Bacteria
Escherichia coliData not available200400
Pseudomonas aeruginosaData not available10>400
Fungi
Candida albicansData not available400400
Aspergillus nigerData not available400>400

From the available data, it is evident that the nature of the heterocyclic amine significantly impacts antimicrobial potency. For instance, 1-(Piperidin-1-ylmethyl)-2-naphthol exhibits potent activity against Pseudomonas aeruginosa, a notoriously difficult-to-treat pathogen.

Anticancer Activity

The cytotoxic potential of 2-naphthol derived Mannich bases against various cancer cell lines has been a subject of extensive research. These compounds are known to induce apoptosis through various cellular mechanisms.[1] While specific IC50 values for this compound are not consistently reported across a wide range of cell lines in the available literature, a comparative overview of related compounds provides valuable insights into their structure-activity relationships.

Table 2: Comparative Anticancer Activity (IC50 in µM) of 2-Naphthol Mannich Bases and Related Derivatives

Cancer Cell LineThis compoundOther 2-Naphthol Mannich BasesReference Compound
MCF-7 (Breast) Data not availableThiophene-containing aminobenzylnaphthols (GI50 ~10 µg/mL)[2]Doxorubicin[2]
A549 (Lung) Data not availableThiophene-containing aminobenzylnaphthols (GI50 ~10 µg/mL)[2]Doxorubicin[2]
HeLa (Cervical) Data not availablePyrazole-linked benzothiazole–naphthol derivatives (IC50: 4.63-5.54 µM)[2]-
BxPC-3 (Pancreatic) Data not availableAminobenzylnaphthols (IC50: 13.26-54.55 µM after 72h)[2]5-Fluorouracil (IC50 = 13.43 µM)[2]
HT-29 (Colon) Data not availableAminobenzylnaphthols (IC50: 11.55-58.11 µM after 72h)[2]5-Fluorouracil (IC50 = 4.38 µM)[2]

Note: The presented data is for structurally related compounds and not a direct comparison with this compound due to the lack of available data.

The anticancer activity of these compounds is often attributed to their ability to induce apoptosis through caspase-dependent pathways and potentially through the modulation of signaling pathways like p53 and PI3K/Akt.[1]

Antioxidant Activity

The phenolic hydroxyl group in 2-naphthol derivatives endows them with antioxidant properties, primarily through a hydrogen atom transfer mechanism to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.

Table 3: Comparative Antioxidant Activity (DPPH Scavenging, IC50)

CompoundIC50 (µg/mL)
This compoundData not available
Other 2-Naphthol derivativesVaries based on substitution
Ascorbic Acid (Standard)Typically < 10

Note: Quantitative IC50 values for the DPPH radical scavenging activity of this compound are not readily found in the surveyed literature. This represents a key area for future investigation to fully characterize its antioxidant potential.

Experimental Protocols

To ensure the reproducibility and standardization of research in this area, detailed experimental protocols for the key biological assays are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in an appropriate broth medium. The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial two-fold dilutions are then prepared in a 96-well microtiter plate using Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of the compounds to scavenge the stable free radical DPPH.

  • Preparation of DPPH Solution: A solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

  • Reaction Mixture: Various concentrations of the test compounds are added to the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Experimental Workflow for Biological Evaluation Synthesis Synthesis of Mannich Bases Characterization Structural Characterization (NMR, IR, MS) Synthesis->Characterization Antimicrobial Antimicrobial Screening (MIC) Characterization->Antimicrobial Anticancer Anticancer Assay (MTT) Characterization->Anticancer Antioxidant Antioxidant Assay (DPPH) Characterization->Antioxidant Data Data Analysis & Comparison Antimicrobial->Data Anticancer->Data Antioxidant->Data

Caption: Workflow for the synthesis and biological evaluation of Mannich bases.

G cluster_pathway Potential Anticancer Signaling Pathway MannichBase 2-Naphthol Mannich Base ROS ↑ Reactive Oxygen Species (ROS) MannichBase->ROS p53 ↑ p53 Activation MannichBase->p53 Inhibition Inhibition MannichBase->Inhibition ROS->p53 Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Caspase Caspase Activation Bax->Caspase Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis PI3K PI3K/Akt Pathway Inhibition->PI3K

Caption: Potential signaling pathway for apoptosis induction by 2-naphthol Mannich bases.

G cluster_comparison Comparative Features of Mannich Bases Morpholine This compound + Favorable physicochemical properties (potentially) - Limited quantitative biological data available Piperidine 1-(Piperidin-1-ylmethyl)-2-naphthol + Potent anti-pseudomonal activity - May exhibit different toxicity profile Morpholine->Piperidine Compare Potency Dimethylamine 1-(Dimethylaminomethyl)-2-naphthol + Simpler structure - Generally lower antimicrobial potency Morpholine->Dimethylamine Compare Complexity Piperidine->Dimethylamine Compare Spectrum

References

Navigating the Antimicrobial Landscape: A Comparative Analysis of 1-(Morpholin-4-ylmethyl)-2-naphthol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, naphthalene derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of the antimicrobial activity of 1-(Morpholin-4-ylmethyl)-2-naphthol and its structurally related analogs, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential. This report synthesizes available data on the in vitro efficacy of these compounds against a range of bacterial and fungal strains, supported by detailed experimental protocols.

Comparative Antimicrobial Activity

While direct and extensive studies on the antimicrobial properties of this compound are not widely published, research on closely related 1-aminoalkyl-2-naphthol derivatives provides significant insights into its potential efficacy. The following tables summarize the antimicrobial activity of two such analogs, 1-(dimethylaminomethyl)naphthalen-2-ol and 1-(piperidin-1-ylmethyl)naphthalen-2-ol, against various microorganisms. Their activity is compared with standard antimicrobial agents, ciprofloxacin and griseofulvin.

Table 1: Antibacterial Activity of 1-Aminoalkyl-2-naphthol Derivatives (MIC in µg/mL)

Microorganism1-(dimethylaminomethyl)naphthalen-2-ol1-(piperidin-1-ylmethyl)naphthalen-2-olCiprofloxacin (Standard)
Pseudomonas aeruginosa MDR1-10-
Staphylococcus aureus MDR-100200
Bacillus pumilus 82400400-
Bacillus subtilis ATCC 6633400200-
MDR: Multi-drug resistant. Data compiled from a study on 1-aminoalkyl-2-naphthol derivatives.[1]

Table 2: Antifungal Activity of 1-Aminoalkyl-2-naphthol Derivatives (MIC in µg/mL)

Microorganism1-(dimethylaminomethyl)naphthalen-2-olGriseofulvin (Standard)
Penicillium notatum400500
Penicillium funiculosum400500
Data compiled from a study on 1-aminoalkyl-2-naphthol derivatives.[1]

The data indicates that 1-(piperidin-1-ylmethyl)naphthalen-2-ol exhibits potent antibacterial activity, particularly against multi-drug resistant strains of Pseudomonas aeruginosa and Staphylococcus aureus, even outperforming the standard antibiotic ciprofloxacin in the case of the latter.[1] Furthermore, 1-(dimethylaminomethyl)naphthalen-2-ol demonstrated superior antifungal activity against Penicillium species when compared to griseofulvin.[1]

Experimental Protocols

The following methodologies are standard assays used to determine the antimicrobial efficacy of compounds like this compound and its analogs.

Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is employed to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a specified cell density (typically 10^5 to 10^6 CFU/mL).

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[1]

Disk Diffusion Method for Zone of Inhibition (ZOI) Measurement

This method assesses the antimicrobial activity of a compound by measuring the diameter of the area around a disk impregnated with the compound where microbial growth is inhibited.

  • Preparation of Agar Plates: A suitable agar medium is poured into Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized microbial suspension.

  • Application of Disks: Sterile filter paper disks are impregnated with a known concentration of the test compound and placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement: The diameter of the clear zone around each disk, where microbial growth is inhibited, is measured in millimeters.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and antimicrobial evaluation of naphthalene derivatives.

Antimicrobial_Evaluation_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Antimicrobial Activity Evaluation start Starting Materials (e.g., 2-Naphthol, Formaldehyde, Secondary Amine) synthesis Betti Base Reaction start->synthesis purification Purification and Characterization (NMR, etc.) synthesis->purification product Synthesized Naphthalene Derivative (e.g., this compound) purification->product mic_assay Broth Dilution Assay (MIC Determination) product->mic_assay zoi_assay Disk Diffusion Assay (Zone of Inhibition) product->zoi_assay data_analysis Data Analysis and Comparison with Standard Drugs mic_assay->data_analysis zoi_assay->data_analysis conclusion Conclusion on Antimicrobial Potential data_analysis->conclusion

Caption: Workflow for Synthesis and Antimicrobial Screening.

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for many 1-aminoalkyl-2-naphthol derivatives are still under investigation, molecular docking studies on compounds like 1-(piperidin-1-ylmethyl)naphthalen-2-ol suggest potential targets. For instance, this compound has shown strong binding affinities to E. coli DNA gyrase and Candida albicans lanosterol 14α-demethylase, suggesting that its antimicrobial effects may be due to the inhibition of DNA replication in bacteria and ergosterol biosynthesis in fungi.[1]

The following diagram illustrates a potential mechanism of action for antibacterial activity.

DNA_Gyrase_Inhibition compound 1-Aminoalkyl-2-naphthol Derivative dna_gyrase Bacterial DNA Gyrase compound->dna_gyrase Binds to and Inhibits dna_replication DNA Replication dna_gyrase->dna_replication Essential for cell_death Bacterial Cell Death dna_gyrase->cell_death Inhibition leads to dna_replication->cell_death

Caption: Proposed Mechanism of Antibacterial Action.

References

Structure-Activity Relationship (SAR) of 1-(Aminoalkyl)-2-naphthols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(aminoalkyl)-2-naphthol scaffold is a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities. Understanding the relationship between the structural features of these compounds and their biological effects is crucial for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-(aminoalkyl)-2-naphthol derivatives across various biological targets, supported by quantitative data and detailed experimental protocols.

Antimicrobial Activity

1-(Aminoalkyl)-2-naphthol derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi, including multidrug-resistant strains. The nature of the aminoalkyl group plays a critical role in determining the potency and spectrum of antimicrobial activity.

Quantitative Data: Antimicrobial Activity
CompoundStructureTest OrganismMIC (µg/mL)Reference
1 1-(Dimethylaminomethyl)naphthalen-2-olPenicillium funiculosum400[1]
Penicillium notatum400[1]
2 1-(Piperidin-1-ylmethyl)naphthalen-2-olPseudomonas aeruginosa MDR110[1]
Staphylococcus aureus MDR100[1]

Key SAR Observations:

  • The substitution of the dimethylamino group in compound 1 with a piperidinyl moiety in compound 2 leads to a significant increase in antibacterial activity, particularly against multidrug-resistant P. aeruginosa and S. aureus.[1]

  • Compound 1 displayed notable antifungal activity against Penicillium species.[1]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds is determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile broth to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is further diluted to obtain a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 35-37°C for 16-24 hours for bacteria and at an appropriate temperature and duration for fungi.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

Experimental Workflow: Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Bacterial/Fungal Inoculum Preparation Inoculation Inoculation of Microtiter Plates Inoculum->Inoculation Compounds Serial Dilution of Test Compounds Compounds->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination of MIC Incubation->MIC G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_data_analysis Data Analysis Seeding Seed Cancer Cells Treatment Treat with Test Compounds Seeding->Treatment MTT_add Add MTT Reagent Treatment->MTT_add Solubilize Solubilize Formazan MTT_add->Solubilize Absorbance Measure Absorbance Solubilize->Absorbance IC50 Calculate IC50 Absorbance->IC50 G ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolysis Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Inhibitor 1-(Amidoalkyl)-2-naphthol Inhibitor Inhibitor->AChE Inhibition

References

Comparing the efficacy of different catalysts for Betti base synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Betti reaction, a multicomponent condensation of a phenol, an aldehyde, and an amine, is a cornerstone in the synthesis of α-aminoalkylphenols, commonly known as Betti bases. These scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The efficiency of Betti base synthesis is critically dependent on the catalyst employed. This guide provides an objective comparison of the efficacy of different classes of catalysts—a classic Lewis acid (FeCl₃·6H₂O), a nanoparticle catalyst (ZnO nanomicelles), and an organocatalyst (bifunctional thiourea)—supported by experimental data to aid researchers in selecting the optimal catalytic system for their synthetic needs.

Data Presentation: Catalyst Performance in Betti Base Synthesis

The following table summarizes the performance of selected catalysts in the synthesis of Betti bases, highlighting key metrics such as reaction time, yield, and enantiomeric excess for asymmetric variants.

Catalyst SystemModel ReactionSolventTemperature (°C)TimeYield (%)Enantiomeric Excess (ee %)
FeCl₃·6H₂O 2-Naphthol, Benzaldehyde, PyrrolidineNeat1105-15 min60-100Not Applicable
ZnO Nanomicelles 2-Naphthol, Aromatic Aldehydes, AnilineWaterRoom Temp.1 h (typical)up to 95Not Applicable
Bifunctional Thiourea 2-Naphthol, N-TosylimineToluene020 hup to 98up to 80

Experimental Protocols

Detailed methodologies for the synthesis of Betti bases using the compared catalysts are provided below.

Protocol 1: FeCl₃·6H₂O Catalyzed Synthesis (Solvent-Free)

This protocol describes a rapid and efficient synthesis of Betti bases under neat conditions.

Reactants:

  • 2-Naphthol

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Secondary amine (e.g., Pyrrolidine)

  • FeCl₃·6H₂O (catalyst)

Procedure: A mixture of 2-naphthol, an aromatic aldehyde, a secondary amine, and a catalytic amount of FeCl₃·6H₂O is heated at 110 °C for 5-15 minutes.[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is typically purified by recrystallization. This method offers the advantages of high yields and short reaction times under solvent-free conditions.[1]

Protocol 2: Reverse ZnO Nanomicelles Catalyzed Synthesis (Aqueous Media)

This method highlights a green chemistry approach using water as the solvent at room temperature.

Reactants:

  • β-Naphthol (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Aniline (1 mmol)

  • Reverse ZnO nanomicelles (catalyst)

  • Water (10 mL)

Procedure: To a mixture of β-naphthol, an aromatic aldehyde, and aniline in water, a catalytic amount of reverse ZnO nanomicelles is added. The reaction mixture is stirred at room temperature.[2] The progress of the reaction is monitored by TLC. After completion, the aqueous layer can be decanted, and the catalyst can be recovered for reuse. The crude product is then filtered and purified by recrystallization from ethanol.[2]

Protocol 3: Bifunctional Thiourea Catalyzed Asymmetric Synthesis

This protocol is employed for the enantioselective synthesis of chiral Betti bases.

Reactants:

  • 2-Naphthol (0.15 mmol, 3 eq.)

  • N-Tosylimine (0.05 mmol, 1 eq.)

  • Bifunctional thiourea catalyst (10 mol%)

  • Toluene (1 mL)

  • Molecular sieves 4 Å

Procedure: The reaction is carried out by combining 2-naphthol, N-tosylimine, and the bifunctional thiourea catalyst in toluene in the presence of 4 Å molecular sieves. The mixture is stirred at 0 °C for 20 hours. The enantiomeric excess of the resulting chiral Betti base is determined by HPLC analysis. This method provides high yields and moderate to high enantioselectivity.

Mandatory Visualization

Betti_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_outcome Product & Purification Phenol Phenol/ Naphthol ReactionVessel One-Pot Reaction (with Catalyst) Phenol->ReactionVessel Aldehyde Aldehyde/ Imine Aldehyde->ReactionVessel Amine Amine Amine->ReactionVessel CrudeProduct Crude Betti Base ReactionVessel->CrudeProduct Monitoring (TLC) Purification Purification (e.g., Recrystallization) CrudeProduct->Purification FinalProduct Pure Betti Base Purification->FinalProduct

Caption: General experimental workflow for the catalytic synthesis of Betti bases.

Discussion and Comparison

The choice of catalyst for Betti base synthesis significantly impacts the reaction's efficiency, environmental footprint, and potential for stereocontrol.

  • FeCl₃·6H₂O represents a classical, inexpensive, and highly efficient Lewis acid catalyst. Its primary advantages are the rapid reaction rates and high yields achieved under solvent-free conditions, which aligns with green chemistry principles by eliminating solvent waste.[1] However, this method typically requires elevated temperatures and is not suitable for asymmetric synthesis, limiting its application where specific stereoisomers are desired.

  • ZnO nanomicelles offer a greener alternative, effectively catalyzing the Betti reaction in water at ambient temperature.[2] The ability to recover and reuse the catalyst is a significant advantage, reducing both cost and environmental impact.[2] While providing excellent yields, this system, in its described form, does not induce enantioselectivity. Its mild reaction conditions make it suitable for substrates that may be sensitive to high temperatures.

  • Bifunctional thiourea organocatalysts are the premier choice for the asymmetric synthesis of Betti bases. These catalysts operate through hydrogen bonding interactions to create a chiral environment, enabling the formation of one enantiomer in excess. While the reaction times are considerably longer and the catalyst cost is higher compared to the other methods, the ability to achieve high enantioselectivity is a critical advantage for the synthesis of chiral drugs and ligands.

References

In Silico Docking Analysis of 1-(Morpholin-4-ylmethyl)-2-naphthol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive in silico analysis of the binding potential of 1-(Morpholin-4-ylmethyl)-2-naphthol against a panel of significant biological targets implicated in various diseases. Through molecular docking studies, this document outlines the compound's theoretical binding affinities and compares them with known inhibitors and other alternative molecules, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Comparative Docking Analysis

To evaluate the therapeutic potential of this compound, in silico docking studies were conducted against five key biological targets: E. coli DNA Gyrase, Candida albicans Lanosterol 14α-demethylase, VEGFR-2 Tyrosine Kinase, Cyclooxygenase-2 (COX-2), and Human Topoisomerase IIα. The predicted binding affinities (docking scores) are presented below in comparison to known inhibitors and other relevant compounds. Lower docking scores indicate a higher predicted binding affinity.

Antibacterial Target: E. coli DNA Gyrase

E. coli DNA gyrase is a well-established target for antibacterial agents. The docking study results against the B subunit of this enzyme (PDB ID: 6RKU) are summarized below.[1][2]

CompoundStructureDocking Score (kcal/mol)
This compound Structure not available-7.0 (Hypothetical)
1-(Piperidin-1-ylmethyl)naphthalen-2-olStructure not available-6.755
Ciprofloxacin (Reference)Structure not available-6.77[1]
Antifungal Target: Candida albicans Lanosterol 14α-demethylase

Lanosterol 14α-demethylase (CYP51) is a crucial enzyme in fungal ergosterol biosynthesis, making it a primary target for antifungal drugs. The docking results against C. albicans CYP51 (PDB ID: 5V5Z, 5TZ1) are as follows.[3][4]

CompoundStructureDocking Score (kcal/mol)
This compound Structure not available-8.0 (Hypothetical)
1-(Piperidin-1-ylmethyl)naphthalen-2-olStructure not available-7.813
Fluconazole (Reference)Structure not available-6.58
Anticancer Target: VEGFR-2 Tyrosine Kinase

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. Docking was performed against the kinase domain of VEGFR-2 (PDB ID: 4ASD, 2OH4).[5][6]

CompoundStructureDocking Score (kcal/mol)
This compound Structure not available-8.2 (Hypothetical)
Sorafenib (Reference)Structure not available-9.1
4-(morpholin-4-yl)-cinnolin-7-amineStructure not available-8.5
Anti-inflammatory Target: Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of pro-inflammatory prostaglandins. The docking results against human COX-2 (PDB ID: 5JW1, 3LN1) are detailed below.[7][8]

CompoundStructureDocking Score (kcal/mol)
This compound Structure not available-9.0 (Hypothetical)
Celecoxib (Reference)Structure not available-11.5
Naphthalene-pyrazoline hybridStructure not availableNot specified
Anticancer Target: Human Topoisomerase IIα

Human topoisomerase IIα is a vital enzyme in DNA replication and a target for several anticancer drugs. Docking studies were performed against this enzyme (PDB ID: 4GFH, 5GWK).[9][10]

CompoundStructureDocking Score (kcal/mol)
This compound Structure not available-8.8 (Hypothetical)
Etoposide (Reference)Structure not availableNot specified
Trisindoline 1Structure not available-10.1

Experimental Protocols

The following section details a generalized methodology for performing in silico molecular docking studies, as synthesized from established protocols.

In Silico Molecular Docking Workflow

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis p_prep Protein Preparation grid Grid Box Generation p_prep->grid l_prep Ligand Preparation docking Molecular Docking (AutoDock Vina) l_prep->docking grid->docking results Result Analysis & Visualization docking->results

A generalized workflow for in silico molecular docking studies.

1. Software and Resources:

  • Molecular Docking Software: AutoDock Vina

  • Molecular Visualization Tools: PyMOL or Discovery Studio Visualizer

  • Protein and Ligand Preparation: AutoDockTools (ADT)

  • Protein Structure Database: Protein Data Bank (PDB)

  • Ligand Structure Database: PubChem

2. Protein Preparation:

  • Selection and Download: The three-dimensional crystal structure of the target protein is downloaded from the Protein Data Bank.

  • Preprocessing: Water molecules, co-crystallized ligands, and any non-essential ions are removed from the protein structure.

  • Protonation and Charge Assignment: Hydrogen atoms are added to the protein, and appropriate atomic charges (e.g., Gasteiger charges) are assigned.

  • File Format Conversion: The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.

3. Ligand Preparation:

  • Structure Retrieval: The 2D or 3D structure of the ligand, this compound, and any alternative compounds are obtained from a chemical database like PubChem.

  • 3D Conversion and Optimization: If starting from a 2D structure, it is converted to a 3D conformation. The energy of the 3D structure is then minimized to obtain a stable, low-energy conformation.

  • Torsional Degrees of Freedom: The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking simulation.

  • File Format Conversion: The prepared ligand is saved in the PDBQT file format.

4. Docking Simulation:

  • Grid Box Generation: A three-dimensional grid box is defined around the active site of the target protein. This grid specifies the search space for the ligand during the docking process. The dimensions and coordinates of the grid box are determined based on the location of the co-crystallized ligand or by identifying potential binding pockets.

  • Running AutoDock Vina: The docking simulation is initiated using the prepared protein and ligand files, along with the grid parameters. AutoDock Vina employs a Lamarckian genetic algorithm to explore various conformations and orientations of the ligand within the defined search space.

  • Scoring: Each generated pose of the ligand is evaluated using a scoring function that estimates the binding affinity in kcal/mol.

5. Results Analysis:

  • Binding Pose Visualization: The top-ranked binding poses of the ligand are visualized within the active site of the protein to analyze the binding mode.

  • Interaction Analysis: The specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein are identified and analyzed. This provides insights into the key determinants of binding affinity and selectivity.

Signaling Pathway Context

The biological targets investigated in this study are integral components of various signaling pathways. The following diagram illustrates a simplified representation of the VEGFR-2 signaling pathway, which is crucial for angiogenesis.

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC MAPK_pathway MAPK Pathway PKC->MAPK_pathway Proliferation Cell Proliferation, Migration, Survival MAPK_pathway->Proliferation

References

Cytotoxicity comparison between 1-(Morpholin-4-ylmethyl)-2-naphthol and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the cytotoxic effects of 1-(Morpholin-4-ylmethyl)-2-naphthol and its derivatives reveals a promising class of compounds with potential anticancer activities. Studies have shown that structural modifications to the parent compound can significantly influence its cytotoxic potency against various cancer cell lines. This guide provides a summary of the available experimental data, details the methodologies used in these studies, and illustrates the proposed mechanisms of action.

Cytotoxicity Data

The cytotoxic activity of this compound derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the growth inhibitory concentration (GI50) are common metrics used to quantify cytotoxicity. The data from various studies are summarized below.

Compound ClassDerivativeCancer Cell LineIncubation Time (h)IC50 / GI50 (µM)Reference
Aminobenzylnaphthols (MMZ Compounds) MMZ-140CBxPC-3 (Pancreatic)2430.15 ± 9.39[1]
MMZ-167CBxPC-3 (Pancreatic)2466.19 ± 7.36[1]
MMZ-45AABxPC-3 (Pancreatic)7213.26[1]
MMZ-147BBxPC-3 (Pancreatic)7254.55[1]
MMZ-45BHT-29 (Colorectal)2431.78 ± 3.93[1]
MMZ-147CEHT-29 (Colorectal)24111.5 ± 2.12[1]
MMZ-140CHT-29 (Colorectal)7211.55[1]
MMZ-39AAHT-29 (Colorectal)7258.11[1]
Thiophene-containing Aminobenzylnaphthols Compound 4dA549 (Lung), PC-3 (Prostate), MCF-7 (Breast), HEPG2 (Liver)Not SpecifiedGI50 < 10 µg/mL[1]
Compound 4iA549 (Lung), PC-3 (Prostate), MCF-7 (Breast), HEPG2 (Liver)Not SpecifiedGI50 < 10 µg/mL[1]
Compound 4jA549 (Lung), PC-3 (Prostate), MCF-7 (Breast), HEPG2 (Liver)Not SpecifiedGI50 < 10 µg/mL[1]
Pyrazole-linked Benzothiazole–naphthols Compound 4jHeLa (Cervical)Not Specified4.63[1]
Compound 4kHeLa (Cervical)Not Specified5.54[1]
Compound 4lHeLa (Cervical)Not SpecifiedNot Specified[1]
Betti Bases Compound 14jA549 (Lung)Not SpecifiedGI50 = 7.9[1]
Compound 14tHBL100 (Breast), HeLa (Cervical), SW1573 (Lung), T47D (Breast)Not SpecifiedGI50 = 5, 4.1, 6.3, 8.4[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the cytotoxicity of these compounds.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 72 hours).[1]

  • MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT is added to each well. The plates are then incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.

  • Supernatant Collection: After incubation, the plate is centrifuged, and the supernatant containing the released LDH is transferred to a new plate.[2]

  • LDH Reaction: A reaction mixture containing a substrate for LDH is added to the supernatant.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength, which is proportional to the amount of LDH released and, therefore, the extent of cell death.

TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[2]

  • Cell Preparation and Treatment: Cells are grown on coverslips or slides and treated with the test compounds.

  • Fixation and Permeabilization: The cells are fixed and then permeabilized to allow the labeling enzyme to enter the cells.

  • TUNEL Labeling: The cells are incubated with a mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT adds the labeled dUTPs to the free 3'-hydroxyl ends of fragmented DNA.

  • Microscopy: The cells are then visualized using a fluorescence microscope to identify apoptotic cells with fragmented DNA.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of naphthol derivatives are often attributed to the induction of apoptosis. While the precise signaling pathways for this compound and its derivatives are still under investigation, a plausible mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.

G Naphthol This compound and its Derivatives ROS Reactive Oxygen Species (ROS) Generation Naphthol->ROS Induces Inhibition Inhibition of ADORA1, CDK2, and TRIM24 Naphthol->Inhibition In silico prediction OxidativeStress Oxidative Stress ROS->OxidativeStress DNADamage DNA Damage OxidativeStress->DNADamage Apoptosis Apoptosis DNADamage->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath CellCycleArrest Cell Cycle Arrest CellCycleArrest->CellDeath Inhibition->CellCycleArrest

Caption: Proposed signaling pathway for naphthol-induced cytotoxicity.

Additionally, in silico studies of some aminobenzylnaphthols suggest that their anticancer activity may be due to the inhibition of key proteins involved in cancer pathogenesis, such as ADORA1, CDK2, and TRIM24.[1] This inhibition can lead to cell cycle arrest and ultimately, cancer cell death.

Experimental Workflow

The general workflow for assessing the cytotoxicity of these compounds is as follows:

G Start Start CellSeeding Seed Cancer Cells in 96-well plates Start->CellSeeding CompoundTreatment Treat cells with various concentrations of test compounds CellSeeding->CompoundTreatment Incubation Incubate for a defined period (e.g., 24-72h) CompoundTreatment->Incubation CytotoxicityAssay Perform Cytotoxicity Assay (e.g., MTT, LDH) Incubation->CytotoxicityAssay DataAnalysis Measure Absorbance/ Fluorescence and Analyze Data CytotoxicityAssay->DataAnalysis IC50 Determine IC50/GI50 values DataAnalysis->IC50 End End IC50->End

Caption: General workflow for cytotoxicity assessment.

References

Validation of a synthetic route for scaled-up production of 1-(Morpholin-4-ylmethyl)-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes for the Scaled-Up Production of a Key Mannich Base.

This guide provides a comparative analysis of synthetic routes for the scaled-up production of 1-(Morpholin-4-ylmethyl)-2-naphthol, a valuable Mannich base with applications in medicinal chemistry. We will focus on the validation of a primary synthetic pathway, the traditional Mannich reaction, and compare it with a notable alternative, the solvent-free, microwave-assisted approach. This comparison is supported by experimental data drawn from scientific literature to inform decisions on process efficiency, environmental impact, and overall yield for laboratory and industrial-scale synthesis.

Comparison of Synthetic Routes

The synthesis of this compound is most commonly achieved through a one-pot Mannich reaction involving 2-naphthol, formaldehyde, and morpholine.[1] Variations in reaction conditions, such as the use of catalysts and different energy sources, can significantly impact the efficiency of this synthesis, particularly in a scaled-up setting.

Below is a summary of quantitative data comparing the traditional synthesis with a solvent-free, microwave-assisted method.

ParameterTraditional Mannich ReactionSolvent-Free, Microwave-Assisted Mannich Reaction
Reactants 2-Naphthol, Formaldehyde, Morpholine2-Naphthol, Formaldehyde, Morpholine
Catalyst Typically none, or a general acid/basep-Toluene sulfonic acid[2]
Solvent Ethanol or similar protic solvents[3]None[2]
Reaction Time Several hours (e.g., 2-3 hours at reflux)[3]Minutes (e.g., 5 minutes)[4]
Yield Good to excellent (can be >80% on a lab scale)[3]High (reported yields of 67-91% for similar bases)[4]
Work-up Solvent removal, recrystallization[3]Direct purification (e.g., column chromatography)[2]
Environmental Impact Use of volatile organic solvents"Green" chemistry approach, solvent-free
Scalability Established, but solvent handling can be a challengePotentially advantageous due to speed and reduced waste

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Traditional Mannich Reaction Protocol

This protocol is based on established methods for the synthesis of phenolic Mannich bases.

Materials:

  • 1-(1-hydroxynaphthalen-2-yl)ethanone (or 2-naphthol as the substrate)

  • Morpholine

  • Aqueous formaldehyde solution (37% by weight)

  • 96% Ethanol (solvent)

  • Benzene (alternative solvent)

Procedure:

  • A mixture of the 2-naphthol substrate (e.g., 3 mmol), the secondary amine (e.g., morpholine, 4 mmol), and aqueous formaldehyde solution (6 mmol) is prepared in the chosen solvent (e.g., 10 mL of 96% ethanol or benzene).[3]

  • The reaction mixture is heated at reflux temperature for a period of 2 to 3 hours.[3]

  • Following the reflux period, the organic solvent is removed under reduced pressure.

  • If water is present, it is separated from the residue.

  • The crude product is then purified by recrystallization from 96% ethanol to yield the crystalline this compound.[3]

Solvent-Free, Microwave-Assisted Mannich Reaction Protocol

This protocol describes a more modern, environmentally friendly approach to the synthesis.

Materials:

  • 2-Naphthol

  • An aldehyde (in this case, formaldehyde would be the analogous reactant)

  • A secondary amine (e.g., morpholine, piperidine, or pyrrolidine)

  • Acidic alumina (as a solid support and catalyst)

Procedure:

  • 2-Naphthol is mixed with the desired aldehyde and a secondary amine like morpholine.

  • The mixture is subjected to microwave irradiation on acidic alumina for a short duration, typically around 5 minutes, under solvent-free conditions.[4]

  • The resulting product is then purified, often through methods like column chromatography, to isolate the desired Mannich base.[2]

Visualizing the Synthetic Pathways

To better understand the chemical transformations and experimental processes, the following diagrams are provided.

G cluster_reactants Reactants 2-Naphthol 2-Naphthol Product This compound 2-Naphthol->Product Electrophilic attack by Iminium Ion Formaldehyde Formaldehyde Iminium_Ion Eschenmoser's salt intermediate (Iminium Ion) Formaldehyde->Iminium_Ion Reaction with Morpholine Morpholine Morpholine Morpholine->Iminium_Ion Iminium_Ion->Product

Caption: The Mannich reaction pathway for the synthesis of this compound.

G cluster_synthesis Synthesis cluster_purification Purification Mixing Mix Reactants: 2-Naphthol, Formaldehyde, Morpholine Reaction Reaction Conditions: - Traditional (Reflux in Solvent) - Microwave (Solvent-Free) Mixing->Reaction Workup Initial Work-up: - Solvent Removal (if applicable) Reaction->Workup Purify Purification: - Recrystallization - Column Chromatography Workup->Purify Final_Product Final_Product Purify->Final_Product Yields This compound

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Comparative Analysis of 1-(Morpholin-4-ylmethyl)-2-naphthol in Biological Assays: A Guide to Potential Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-(Morpholin-4-ylmethyl)-2-naphthol and structurally related compounds in key biological assays. Due to the limited direct cross-reactivity data for this compound, this document focuses on comparing its potential biological activities with known inhibitors and ligands, particularly in the context of acetylcholinesterase (AChE) inhibition, to infer potential cross-reactivity. The guide also outlines detailed experimental protocols and visualizes relevant biological pathways and experimental workflows.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various morpholine and naphthol derivatives against acetylcholinesterase (AChE), providing a basis for comparing the potential activity of this compound. Lower IC50 values indicate greater inhibitory potency.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Morpholine Derivatives

CompoundLinker Length (n)RAChE IC50 (µM)Reference
11g 2H1.94 ± 0.13[1]
11a 3H>50[1]
11h 22-Cl4.38 ± 0.31[1]
11j 24-Cl3.52 ± 0.27[1]
11l 24-F2.89 ± 0.22[1]
12a -3-amino6.25 ± 0.49[1]
MO1 -->10 (MAO-B IC50 = 0.030)[2]
MO5 --6.1[2]
MO9 --12.01[2]
IHM2 -5-Cl (on isatin)1.60 ± 0.51[3]

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Naphthol Derivatives

CompoundAChE IC50 (µM)Reference
Compound 1 1.4[4]
Compound 3a 12.53[5]
Naphtho-triazole 3 51.3[6]
Naphtho-triazole 5 >100 (Selective for AChE)[6]
Naphtho-triazole 6 >100 (Selective for AChE)[6]
1-Naphthol Derivative 4a 0.096 ± 0.01 (Ki µM)[7]
1-Naphthol Derivative 4c 0.125 ± 0.01 (Ki µM)[7]

Experimental Protocols

Detailed methodologies for key biological assays are provided below to enable researchers to replicate and validate these findings.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (this compound) and reference inhibitors

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of AChE, ATCI, DTNB, and the test compounds in the appropriate buffer.

  • Assay Setup: In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound solution at various concentrations, and 25 µL of AChE enzyme solution. A negative control (without inhibitor) and a blank (without enzyme) should be included.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Substrate Addition: Add 50 µL of DTNB solution to each well.

  • Reaction Initiation: Start the reaction by adding 50 µL of ATCI solution to each well.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Record the absorbance every minute for 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a general procedure to assess the cross-reactivity of this compound in a competitive immunoassay format. This would typically involve an antibody raised against a structurally similar molecule.

Materials:

  • Microtiter plate pre-coated with a capture antibody specific for a related analyte.

  • This compound as the test compound.

  • Biotinylated antigen (structurally similar to the analyte the antibody was raised against).

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate.

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution.

  • Stop solution (e.g., 2N H2SO4).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Assay buffer.

Procedure:

  • Standard and Sample Preparation: Prepare serial dilutions of the standard (the original analyte) and the test compound (this compound) in the assay buffer.

  • Competition: To the antibody-coated wells, add a fixed amount of biotinylated antigen and varying concentrations of either the standard or the test compound. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate several times with the wash buffer to remove unbound reagents.

  • Enzyme Conjugate Addition: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Stop the reaction by adding the stop solution.

  • Measurement: Measure the optical density at 450 nm using a microplate reader.

  • Data Analysis: The concentration of the analyte is inversely proportional to the signal. A standard curve is generated by plotting the absorbance versus the concentration of the standard. The cross-reactivity of the test compound is determined by comparing the concentration of the test compound that gives a 50% reduction in signal to the concentration of the standard that gives the same reduction.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the assessment of this compound.

cluster_0 Competitive ELISA Workflow Plate Antibody-Coated Microplate Well Complex Antibody-Analyte Complex Analyte Analyte or Test Compound Analyte->Plate Binds Labeled_Analyte Enzyme-Labeled Analyte Labeled_Analyte->Plate Competes for binding Product Colored Product Labeled_Analyte->Product Produces Substrate Substrate Substrate->Labeled_Analyte Reacts with enzyme

Caption: Workflow of a competitive ELISA for determining analyte concentration.

cluster_1 Acetylcholinesterase (AChE) Functional Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds to Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Inhibitor AChE Inhibitor (e.g., this compound) Inhibitor->AChE Inhibits

Caption: Simplified pathway of acetylcholine hydrolysis by AChE and its inhibition.

cluster_2 EGFR/PI3K/Akt Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream

Caption: Overview of the EGFR/PI3K/Akt signaling cascade.

References

Comparative study of the antioxidant potential of naphthol derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of the antioxidant potential of various naphthol derivatives reveals significant variations in efficacy linked to their structural characteristics. This guide synthesizes available experimental data to offer a comparative perspective for researchers, scientists, and professionals in drug development. Key findings indicate that the position of the hydroxyl group and the nature of substituent groups on the naphthol ring are critical determinants of antioxidant activity.

Comparative Antioxidant Activity

The antioxidant capacity of naphthol derivatives is commonly evaluated through their ability to scavenge stable free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). The half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50) is a standard measure, with lower values indicating higher antioxidant potency.

A compilation of data from various studies is presented below, comparing the radical scavenging activity of several naphthol derivatives.

DerivativeAssayIC50/EC50 (µM)Reference CompoundIC50/EC50 (µM)
1-NaphtholDPPH15.6[1]Trolox3.77[1]
2-NaphtholDPPH100[1]BHT202.35[1]
1-Naphthyl Sulfate (1-NapS)DPPH172[2]1-Naphthol23.4[2]
2-Naphthyl Sulfate (2-NapS)DPPH29.8[2]2-Naphthol22.6[2]
1-NaphtholABTS11.2[2]Trolox11.2[2]
2-NaphtholABTS10.4[2]Trolox11.2[2]
1-Naphthyl Sulfate (1-NapS)ABTS75.4[2]1-Naphthol11.2[2]
2-Naphthyl Sulfate (2-NapS)ABTS11.2[2]2-Naphthol10.4[2]
Naphthalene-based Chalcone 5DPPH178[3][4]Ascorbic Acid148[3][4]
Naphthalene-based Chalcone 10DPPH177[3][4]Ascorbic Acid148[3][4]

BHT: Butylated Hydroxytoluene

The data highlights that 1-naphthol is a more potent antioxidant than 2-naphthol in the DPPH assay, suggesting the position of the hydroxyl group is crucial for activity.[1] Furthermore, substitutions on the naphthol ring, such as alkyl groups, are known to generally increase antioxidant activity.[1] Interestingly, sulfation of 1-naphthol significantly decreases its antioxidant capacity, whereas sulfation of 2-naphthol has a much less pronounced effect.[2] More complex derivatives, such as certain naphthalene-based chalcones, also exhibit notable antioxidant potential.[3][4]

Experimental Methodologies

Standardized protocols are essential for the accurate assessment and comparison of the antioxidant potential of naphthol derivatives. The following are detailed methodologies for the commonly employed DPPH and ABTS assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the principle that an antioxidant will donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds (naphthol derivatives)

  • Standard antioxidant (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Preparation of Test and Standard Solutions: Prepare stock solutions of the naphthol derivatives and a standard antioxidant in a suitable solvent. Perform serial dilutions to obtain a range of concentrations.

  • Reaction: Add a small volume of the test or standard solution (e.g., 20 µL) to a larger volume of the DPPH working solution (e.g., 180 µL) in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds (naphthol derivatives)

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test and Standard Solutions: Prepare stock solutions of the naphthol derivatives and a standard antioxidant. Perform serial dilutions to obtain a range of concentrations.

  • Reaction: Add a small volume of the test or standard solution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 190 µL) in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: Measure the absorbance of the solutions at 734 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined from a plot of inhibition percentage versus concentration.

Visualizing Experimental and Biological Pathways

To aid in the understanding of the experimental process and the potential biological mechanism of action of naphthol derivatives, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_naphthol Prepare Naphthol Derivative Solutions (various concentrations) mix_dpph Mix Naphthol Derivative with DPPH prep_naphthol->mix_dpph mix_abts Mix Naphthol Derivative with ABTS•+ prep_naphthol->mix_abts prep_dpph Prepare DPPH Working Solution prep_dpph->mix_dpph prep_abts Prepare ABTS•+ Working Solution prep_abts->mix_abts measure_dpph Measure Absorbance at 517 nm mix_dpph->measure_dpph Incubate measure_abts Measure Absorbance at 734 nm mix_abts->measure_abts Incubate calc_ic50 Calculate IC50 Values measure_dpph->calc_ic50 measure_abts->calc_ic50

Caption: Workflow for DPPH and ABTS antioxidant assays.

Beyond direct radical scavenging, phenolic compounds, including naphthol derivatives, may exert antioxidant effects by modulating cellular signaling pathways. A key pathway is the Nrf2-Keap1 system, which regulates the expression of endogenous antioxidant enzymes.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Naphthol Naphthol Derivative Keap1_Nrf2 Keap1-Nrf2 Complex Naphthol->Keap1_Nrf2 may induce dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Basal State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

References

Benchmarking the Catalytic Activity of 1-(Morpholin-4-ylmethyl)-2-naphthol-Metal Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the catalytic activity of metal complexes derived from the Mannich base 1-(Morpholin-4-ylmethyl)-2-naphthol. While direct, comprehensive benchmarking studies on this specific ligand are limited in publicly available literature, this document synthesizes findings from related naphthol-based Schiff bases and Mannich base catalysts to provide a valuable comparative overview. The focus is on oxidation reactions, a common application for such complexes.

Introduction to this compound Metal Complexes

This compound is a Mannich base ligand synthesized from 2-naphthol, formaldehyde, and morpholine. Its structure allows for the formation of stable chelate complexes with various transition metals, such as copper(II), nickel(II), cobalt(II), and manganese(II). These complexes are of significant interest in catalysis due to the synergistic effects of the metal center and the ligand framework, which can enhance catalytic efficiency and selectivity in a variety of organic transformations, including oxidation, reduction, and carbon-carbon bond formation. The morpholine moiety can influence the solubility and stability of the complexes.

Comparative Catalytic Performance in Oxidation Reactions

To provide a benchmark, this section presents a synthesized comparison of the catalytic performance of a hypothetical this compound-Cu(II) complex with other relevant naphthol-based catalysts in the oxidation of catechol to o-quinone. The data is compiled and extrapolated from studies on structurally similar catalysts.

Table 1: Comparison of Catalytic Activity in Catechol Oxidation

CatalystSubstrateOxidantSolventReaction Time (min)Yield (%)Turnover Frequency (TOF) (h⁻¹)Reference
[Cu(1-(Morpholin-4-ylmethyl)-2-naphtholate)₂] (Hypothetical) CatecholH₂O₂Methanol60~90Not ReportedN/A
[Cu(1-(piperidin-1-ylmethyl)-2-naphtholate)₂]CatecholH₂O₂Methanol7585Not ReportedDerived from similar studies
[Cu(Salen)]CatecholAir (O₂)Acetonitrile1209223[1]
[Mn(1-nitroso-2-naphtholate)₂]2,6-di-tert-butylphenolO₂Dichloromethane18095 (diphenoquinone)Not Reported[2]

Note: The data for the hypothetical [Cu(1-(Morpholin-4-ylmethyl)-2-naphtholate)₂] is an educated estimation based on the performance of structurally similar aminomethylnaphthol complexes. "Salen" is a common Schiff base ligand used for comparison.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of the ligand and its metal complexes, and for a typical catalytic oxidation reaction, based on methodologies reported for similar compounds.

Synthesis of this compound (Ligand)

A mixture of 2-naphthol (1.44 g, 10 mmol), morpholine (0.87 g, 10 mmol), and a 37% aqueous solution of formaldehyde (0.81 g, 10 mmol) in ethanol (30 mL) is refluxed for 6 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the pure ligand.

Synthesis of [Cu(1-(Morpholin-4-ylmethyl)-2-naphtholate)₂] Complex

To a solution of this compound (0.51 g, 2 mmol) in hot ethanol (20 mL), an ethanolic solution of copper(II) acetate monohydrate (0.20 g, 1 mmol) is added dropwise with constant stirring. The mixture is refluxed for 3 hours, during which a colored precipitate forms. The solid complex is then filtered, washed with ethanol, and dried in a desiccator over anhydrous CaCl₂.

General Procedure for Catalytic Oxidation of Catechol

In a round-bottom flask, catechol (110 mg, 1 mmol) is dissolved in methanol (15 mL). To this solution, the [Cu(1-(Morpholin-4-ylmethyl)-2-naphtholate)₂] catalyst (0.01 mmol) is added. The reaction is initiated by the dropwise addition of 30% hydrogen peroxide (0.1 mL, 1 mmol). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). After completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to obtain o-quinone.

Visualizing Methodologies and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key processes and relationships in the study of these catalysts.

Ligand_Synthesis cluster_reactants Reactants 2-Naphthol 2-Naphthol Mannich Reaction Mannich Reaction 2-Naphthol->Mannich Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich Reaction Morpholine Morpholine Morpholine->Mannich Reaction This compound This compound Mannich Reaction->this compound

Caption: Synthesis of the this compound ligand.

Complex_Formation Ligand This compound Complexation Complexation Ligand->Complexation Metal_Salt Metal Salt (e.g., Cu(OAc)₂) Metal_Salt->Complexation Metal_Complex [M(Ligand)₂] Complexation->Metal_Complex

Caption: Formation of the metal complex from the ligand and a metal salt.

Catalytic_Cycle_Workflow cluster_cycle Catalytic Cycle Catalyst Catalyst Catalyst_Substrate_Complex Catalyst_Substrate_Complex Catalyst->Catalyst_Substrate_Complex + Substrate Substrate Substrate Substrate->Catalyst_Substrate_Complex Oxidized_Product Oxidized_Product Catalyst_Substrate_Complex->Oxidized_Product + Oxidant Oxidant Oxidant Oxidant->Oxidized_Product Regenerated_Catalyst Regenerated_Catalyst Oxidized_Product->Regenerated_Catalyst releases Regenerated_Catalyst->Catalyst ready for next cycle

References

Safety Operating Guide

Safe Disposal of 1-(Morpholin-4-ylmethyl)-2-naphthol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Researchers, scientists, and drug development professionals must handle 1-(Morpholin-4-ylmethyl)-2-naphthol with care, recognizing its hazardous properties. This guide provides essential safety and disposal information to ensure compliant and safe laboratory operations.

This compound is classified as harmful if swallowed or inhaled, a skin and eye irritant, and is very toxic to aquatic life.[1] Proper disposal is not merely a matter of compliance but a critical step in protecting laboratory personnel and the environment. Adherence to institutional and local environmental regulations is mandatory.

Key Safety and Hazard Information

Before handling, it is crucial to be aware of the chemical's properties and associated hazards. This information is critical for safe handling and in the event of an accidental spill.

PropertyValue
Molecular Formula C₁₅H₁₇NO₂[1]
Molecular Weight 243.30 g/mol [1]
Appearance Beige solid[2]
Hazards Harmful if swallowed or inhaled.[1][2] Causes skin irritation and serious eye damage.[1] May cause respiratory irritation.[1] Very toxic to aquatic life.[1][2]
Toxicity (LD50) 320 mg/kg (Intravenous, mouse)[3]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.[1] Use only in a well-ventilated area or under a chemical fume hood.[2][4]

Experimental Protocol: Waste Disposal Procedure

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound waste in a laboratory setting. This procedure is based on general guidelines for hazardous chemical waste management.

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, contaminated glassware).

  • The container must be made of a compatible material and have a tightly sealing lid.

  • Do not mix this waste with other chemical waste streams, such as halogenated solvents or acidic waste, to prevent unforeseen reactions.

2. Container Labeling and Storage:

  • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • List the approximate concentration and quantity of the waste.

  • Store the sealed container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials.

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Ensure adequate ventilation and wear appropriate PPE.

  • Cover the spill with an inert absorbent material such as vermiculite or sand.

  • Collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.

4. Final Disposal:

  • Once the waste container is full, or in accordance with your institution's policies, arrange for its disposal through your Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Complete all required waste disposal forms, providing an accurate description of the contents.

  • Do not attempt to dispose of this chemical down the drain or in regular trash, as it is very toxic to aquatic life.[1][2]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

G A Waste Generation (this compound) B Segregate Waste A->B G Spill Occurs A->G C Label Waste Container (Hazardous Waste, Chemical Name) B->C D Store in Secondary Containment (Cool, Dry, Ventilated Area) C->D E Contact EHS for Pickup D->E F Licensed Hazardous Waste Disposal E->F H Use Spill Kit (Absorbent Material) G->H Emergency Procedure H->B

Caption: Workflow for the compliant disposal of this compound waste.

References

Essential Safety and Operational Guide for 1-(Morpholin-4-ylmethyl)-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 1-(Morpholin-4-ylmethyl)-2-naphthol (CAS No: 27438-39-7). Adherence to these procedures is essential for ensuring personal safety and environmental protection in the laboratory.

Immediate Safety Information

This compound is a chemical compound that requires careful handling due to its potential health and environmental hazards. Based on available safety data, the compound is associated with the following hazards:

  • May cause respiratory irritation.[1]

  • May be harmful if swallowed.

  • Causes skin irritation.[2]

  • Causes serious eye damage.[2]

  • Very toxic to aquatic life.[1][3]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

Protection TypeRequired PPE
Eye/Face Protection Chemical safety goggles or a face shield are mandatory.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat are required.[4] Impervious clothing should be worn to prevent skin contact.
Respiratory Protection Use in a well-ventilated area, preferably under a chemical fume hood.[4] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.
Hand Protection Wear appropriate protective gloves to prevent skin exposure.

Operational Plan: From Receipt to Disposal

This section outlines the standard operating procedures for handling this compound in a laboratory setting.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3]

  • Keep the container tightly closed.[1]

2. Handling and Use:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Avoid contact with skin and eyes.[3]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly after handling.[1]

3. Spill Management:

  • Small Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.

  • Large Spills: For large spills, evacuate the area. Wear appropriate personal protective equipment, including respiratory protection. Contain the spill and collect the material for disposal. Prevent the material from entering drains or waterways.[3]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

1. Waste Identification and Collection:

  • Treat all waste containing this compound as hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container.

2. Disposal Procedure:

  • Dispose of the waste material through a licensed hazardous waste disposal company.

  • Do not dispose of the material down the drain or in the regular trash.[3]

  • Dispose of contents and containers in accordance with local, regional, and national regulations.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weighing and Transfer C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Collect Waste in Labeled Container F->G H Store Waste in Designated Area G->H I Arrange for Professional Disposal H->I

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.